molecular formula C32H42F3N3O9S B13917458 Alexa Fluor 430

Alexa Fluor 430

Cat. No.: B13917458
M. Wt: 701.8 g/mol
InChI Key: WEJVZSAYICGDCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alexa Fluor 430 is a bright, green-fluorescent dye excelling in stable signal generation for imaging and flow cytometry applications . This water-soluble dye exhibits exceptional pH-insensitivity, maintaining consistent performance from pH 4 to pH 10, which provides reliability across diverse experimental conditions . The this compound NHS Ester (succinimidyl ester) is the most popular tool for conjugating this dye to proteins, antibodies, and other amine-containing molecules . The resulting conjugates are known for their brighter fluorescence and superior photostability compared to conjugates of other spectrally similar fluorophores . The dye has an excitation maximum of approximately 433 nm and an emission maximum of about 541 nm , with an extinction coefficient of 15,000 cm⁻¹M⁻¹ . For optimal conjugation to primary amines, the reagent is typically dissolved in high-quality anhydrous DMF or DMSO and reacted in a 0.1-0.2 M sodium bicarbonate buffer at pH 8.3 . The labeled products can be purified using gel filtration columns or specialized purification kits to remove free dye . This product is For Research Use Only and is not intended for diagnostic procedures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H42F3N3O9S

Molecular Weight

701.8 g/mol

IUPAC Name

[9-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate;triethylazanium

InChI

InChI=1S/C26H27F3N2O9S.C6H15N/c1-25(2)13-15(14-41(36,37)38)16-10-17-18(26(27,28)29)11-24(35)39-20(17)12-19(16)30(25)9-5-3-4-6-23(34)40-31-21(32)7-8-22(31)33;1-4-7(5-2)6-3/h10-13H,3-9,14H2,1-2H3,(H,36,37,38);4-6H2,1-3H3

InChI Key

WEJVZSAYICGDCK-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC.CC1(C=C(C2=C(N1CCCCCC(=O)ON3C(=O)CCC3=O)C=C4C(=C2)C(=CC(=O)O4)C(F)(F)F)CS(=O)(=O)[O-])C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Alexa Fluor 430 in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexa Fluor 430 is a fluorescent dye that serves as a valuable tool in a multitude of life science research applications. Characterized by its unique spectral properties, it fills a niche between blue and green emitting fluorophores, offering researchers flexibility in multicolor imaging and detection experiments. This technical guide provides a comprehensive overview of this compound, its applications, and detailed protocols for its use in various research contexts.

Core Properties of this compound

This compound is a sulfonated coumarin (B35378) dye, a chemical modification that enhances its water solubility and, consequently, its performance in aqueous biological environments. This modification contributes to brighter and more photostable conjugates compared to many other fluorophores in its spectral range.[1][2]

Spectral Profile

This compound is optimally excited by light in the violet-to-blue region of the spectrum and emits in the green-yellow region. This large Stokes shift (the difference between the excitation and emission maxima) is a key advantage, as it minimizes spectral overlap in multicolor experiments.

PropertyValueReference
Excitation Maximum (nm)431 - 434[3][4]
Emission Maximum (nm)539 - 541[1][3][5]
Molar Extinction Coefficient (cm⁻¹M⁻¹)~16,000[3][5]
Fluorescence Lifetime (ns)~1.6 - 2.0

Note: The exact excitation and emission maxima can vary slightly depending on the conjugation partner and the local environment.

Key Advantages
  • High Photostability: this compound conjugates are more resistant to photobleaching than many spectrally similar dyes, allowing for longer exposure times during imaging.[1][6][7][8]

  • pH Insensitivity: Its fluorescence intensity is stable over a broad pH range (pH 4-10), making it suitable for a variety of cellular and physiological conditions.[9]

  • Water Solubility: The sulfonation of the dye ensures high water solubility, preventing aggregation and precipitation of conjugates.[1]

  • Large Stokes Shift: The significant separation between its excitation and emission spectra reduces bleed-through in multicolor applications.[10]

Applications in Research

The unique characteristics of this compound make it a versatile tool for various research applications, primarily in fluorescence microscopy and flow cytometry.

Immunofluorescence

This compound is widely used as a label for primary and secondary antibodies in immunofluorescence (IF) and immunohistochemistry (IHC) to visualize the localization of specific proteins within cells and tissues. Its green-yellow emission provides a distinct color option in multicolor imaging experiments, especially when combined with blue, green, and red fluorescent probes.

Neuroanatomical Tracing

A prominent application of this compound is in neuroanatomical research as a retrograde tracer. When conjugated to molecules like the B subunit of cholera toxin (CTB), it is taken up by axon terminals and transported back to the neuronal cell body, allowing for the mapping of neural circuits. The brightness and photostability of this compound-CTB conjugates enable clear visualization of labeled neurons.[3][6][7][8]

Fluorescence Resonance Energy Transfer (FRET)

This compound can serve as a donor fluorophore in Förster Resonance Energy Transfer (FRET) studies. FRET is a technique used to measure the distance between two molecules, providing insights into protein-protein interactions and conformational changes. This compound has been identified as a suitable FRET donor for acceptor fluorophores like mCherry, with a calculated Förster distance (R₀) of approximately 6.05 nm.[11]

Experimental Protocols

Antibody Conjugation with this compound NHS Ester

This protocol describes the conjugation of this compound N-hydroxysuccinimidyl (NHS) ester to a primary antibody. NHS esters react with primary amines on the antibody to form a stable covalent bond.

Materials:

  • Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • This compound NHS Ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25) or dialysis cassette

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is in an amine-free buffer at a concentration of 1-2 mg/mL. If the buffer contains amines (e.g., Tris or glycine), dialyze the antibody against PBS.

  • Prepare the Dye Solution:

    • Allow the vial of this compound NHS ester to warm to room temperature.

    • Dissolve the reactive dye in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Conjugation Reaction:

    • Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.

    • Add the reactive dye solution to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10-20 moles of dye per mole of antibody is recommended.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.

    • Alternatively, dialyze the reaction mixture against PBS overnight at 4°C with several buffer changes.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of this compound (~434 nm).

    • Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.

Retrograde Neuroanatomical Tracing with this compound-CTB

This protocol is adapted from procedures for using fluorescently labeled cholera toxin B subunit for retrograde tracing in the central nervous system.[3][6][7]

Materials:

  • This compound conjugated to Cholera Toxin Subunit B (CTB)

  • Sterile saline or artificial cerebrospinal fluid (aCSF)

  • Stereotaxic apparatus

  • Microsyringe or micropipette

  • Anesthetic

  • Perfusion solutions (e.g., saline followed by 4% paraformaldehyde)

Procedure:

  • Tracer Preparation:

    • Reconstitute the lyophilized this compound-CTB conjugate in sterile saline or aCSF to the desired concentration (typically 0.1-1% w/v).

  • Animal Surgery and Injection:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Perform a craniotomy to expose the brain region of interest.

    • Inject a small volume (e.g., 50-200 nL) of the tracer solution into the target brain region using a microsyringe or micropipette over several minutes.

    • Leave the injection needle in place for an additional 5-10 minutes to minimize backflow.

  • Survival and Transport:

    • Suture the incision and allow the animal to recover.

    • The optimal survival time for retrograde transport can vary but is typically between 3 to 7 days.[8]

  • Tissue Processing:

    • Deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde in PBS.

    • Dissect the brain and post-fix overnight in 4% paraformaldehyde at 4°C.

    • Cryoprotect the brain by incubating in a sucrose (B13894) solution (e.g., 30% in PBS) until it sinks.

    • Section the brain on a cryostat or vibratome.

  • Imaging:

    • Mount the brain sections on slides and coverslip with an appropriate mounting medium.

    • Visualize the retrogradely labeled neurons using a fluorescence microscope with filters suitable for this compound (Excitation: ~430 nm, Emission: ~540 nm).

Visualizations

Experimental Workflow: Retrograde Neuroanatomical Tracing

Retrograde_Tracing_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Tracer_Prep Tracer Preparation (this compound-CTB) Injection Tracer Injection (Craniotomy & Microinjection) Tracer_Prep->Injection Animal_Prep Animal Anesthesia & Stereotaxic Mounting Animal_Prep->Injection Survival Survival Period (3-7 days for transport) Injection->Survival Perfusion Perfusion & Fixation Survival->Perfusion Sectioning Brain Sectioning Perfusion->Sectioning Imaging Fluorescence Microscopy Sectioning->Imaging

Workflow for retrograde neuroanatomical tracing using this compound-CTB.
Logical Relationship: Antibody Conjugation and Purification

Antibody_Conjugation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_final Final Product Ab Purified Antibody (in amine-free buffer) Mix_Ab Adjust Antibody pH Ab->Mix_Ab Dye This compound NHS Ester Mix_Dye Dissolve Dye in Solvent Dye->Mix_Dye Solvent Anhydrous DMF/DMSO Solvent->Mix_Dye Buffer 1M Sodium Bicarbonate (pH 8.3) Buffer->Mix_Ab Reaction Incubate Antibody + Dye (1 hr, RT, dark) Mix_Dye->Reaction Mix_Ab->Reaction Purify Gel Filtration or Dialysis Reaction->Purify Final_Product Purified this compound -Antibody Conjugate Purify->Final_Product

Logical steps for conjugating an antibody with this compound NHS ester.

Conclusion

This compound is a robust and versatile fluorescent dye that offers significant advantages for researchers in various fields. Its unique spectral properties, high photostability, and pH insensitivity make it an excellent choice for immunofluorescence, neuroanatomical tracing, and FRET-based applications. By following the detailed protocols and understanding the core properties outlined in this guide, researchers can effectively utilize this compound to generate high-quality, reproducible data in their studies.

References

An In-depth Technical Guide to Alexa Fluor 430: Excitation, Emission, and Application Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties and applications of Alexa Fluor 430, a versatile fluorophore in the Alexa Fluor family. Detailed experimental protocols and visual diagrams are included to facilitate its effective use in various research and development settings.

Core Spectroscopic Properties

This compound is a green-fluorescent dye characterized by a large Stokes shift, making it particularly useful in multicolor imaging applications by minimizing spectral overlap.[1][2] Its fluorescence is notably stable across a wide pH range (pH 4 to 10) and it exhibits greater photostability compared to many other fluorescent dyes, allowing for longer exposure times during imaging.[2][3][4]

Quantitative Data Summary

The key spectral and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Excitation Maximum 431 - 433 nm[1][5][6]
Emission Maximum 540 - 541 nm[1][5][6]
Molar Extinction Coefficient ~16,000 cm⁻¹M⁻¹[5][6]
Recommended Laser Line 405 nm[5]
Common Emission Filter 530/43 nm[5]
Quantum Yield Low (exact value not specified in sources)[7]
pH Sensitivity Insensitive between pH 4 and 10[3][4]
Water Solubility High[3][4]

Principles of Fluorescence: A Visual Representation

The following diagram illustrates the fundamental principle of fluorescence, demonstrating the process of excitation and emission of a fluorophore like this compound upon light absorption.

Fluorescence_Principle cluster_0 Fluorophore Energy States Ground_State_S0 Ground State (S₀) Excited_State_S1 Excited State (S₁) Ground_State_S0->Excited_State_S1 Excitation Emission_Photon Emitted Photon (e.g., 541 nm) Ground_State_S0->Emission_Photon Excited_State_S1->Ground_State_S0 Fluorescence Emission Non_Radiative_Decay Non-Radiative Decay (Vibrational Relaxation) Excited_State_S1->Non_Radiative_Decay Excitation_Photon Excitation Photon (e.g., 433 nm) Excitation_Photon->Ground_State_S0 Absorption

Caption: Jablonski diagram illustrating the process of fluorescence.

Experimental Protocols: Immunofluorescence Staining

This compound-conjugated secondary antibodies are widely used for indirect immunofluorescence. The following is a detailed, generalized protocol for the immunofluorescent staining of cultured cells.

Materials
  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1-5% Bovine Serum Albumin or normal goat serum in PBS)

  • Primary Antibody (specific to the target antigen)

  • This compound-conjugated Secondary Antibody (specific to the host species of the primary antibody)

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Procedure
  • Cell Culture and Fixation:

    • Grow cells to the desired confluency on sterile coverslips in a culture dish.

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular antigens):

    • If the target antigen is intracellular, incubate the fixed cells with Permeabilization Buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for at least 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the this compound-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.

    • Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional):

    • Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish and allow to dry.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for this compound (excitation ~430 nm, emission ~540 nm) and the counterstain.

Experimental Workflow: Visualizing a Target Protein

The following diagram outlines the key steps in a typical indirect immunofluorescence experiment to visualize a specific protein within a cell.

Immunofluorescence_Workflow cluster_cell_prep Cell Preparation cluster_staining Antibody Staining cluster_imaging Imaging Cell_Culture 1. Culture Cells on Coverslip Fixation 2. Fix with Paraformaldehyde Cell_Culture->Fixation Permeabilization 3. Permeabilize Cell Membrane Fixation->Permeabilization Blocking 4. Block Non-specific Sites Permeabilization->Blocking Primary_Ab 5. Incubate with Primary Antibody Blocking->Primary_Ab Secondary_Ab 6. Incubate with this compound Secondary Antibody Primary_Ab->Secondary_Ab Counterstain 7. Counterstain Nuclei (DAPI) Secondary_Ab->Counterstain Mounting 8. Mount Coverslip Counterstain->Mounting Microscopy 9. Fluorescence Microscopy Mounting->Microscopy

Caption: Workflow for indirect immunofluorescence staining.

Application in Signaling Pathway Visualization

While this compound is a versatile dye not limited to a specific signaling pathway, it can be instrumental in visualizing key protein localizations and modifications within any pathway of interest. For instance, in a generic kinase signaling cascade, this compound-conjugated antibodies can be used to detect the phosphorylation and subsequent translocation of a transcription factor to the nucleus.

The diagram below illustrates a simplified, generic signaling pathway that can be studied using immunofluorescence with dyes like this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activation Transcription_Factor_Inactive Inactive Transcription Factor Kinase_Cascade->Transcription_Factor_Inactive Phosphorylation Transcription_Factor_Active Active (Phosphorylated) Transcription Factor Transcription_Factor_Inactive->Transcription_Factor_Active DNA DNA Transcription_Factor_Active->DNA Nuclear Translocation & Binding Gene_Expression Target Gene Expression DNA->Gene_Expression

Caption: A generic cell signaling pathway leading to gene expression.

References

An In-depth Technical Guide to Alexa Fluor 430 for Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectral properties and applications of Alexa Fluor 430, a versatile fluorophore for fluorescence microscopy. It is intended for researchers, scientists, and drug development professionals utilizing fluorescence imaging techniques.

Core Spectral and Physicochemical Properties

This compound is a green-fluorescent dye characterized by a large Stokes shift, making it an excellent choice for multicolor imaging applications where minimizing spectral overlap is crucial. Its key quantitative properties are summarized in the table below.

PropertyValueReferences
Excitation Maximum (λex) 431 - 434 nm[1][2][3][4]
Emission Maximum (λem) 539 - 542 nm[1][2][3][4]
Molar Extinction Coefficient (ε) ~15,000 - 16,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield (Φ) 0.23[4]
Molecular Weight ~702 g/mol
Solubility Water-soluble[5]
pH Sensitivity Stable over a wide pH range (pH 4-10)[5][6]
Photostability High

Recommended Microscopy Setups

Proper configuration of the fluorescence microscope is critical for optimal signal detection and minimizing bleed-through from other fluorophores.

Excitation Sources

This compound can be efficiently excited by various common light sources in fluorescence microscopy.

  • Laser Lines: The 405 nm diode laser is a common and effective excitation source.[7]

  • Arc Lamps: Broad-spectrum sources like mercury or xenon arc lamps, when combined with an appropriate excitation filter, can also be used.

Filter Sets

The choice of optical filters is paramount for isolating the fluorescence emission of this compound. A typical filter set consists of an excitation filter, a dichroic mirror, and an emission filter.

Filter TypeRecommended Wavelength (nm)
Excitation Filter 430 nm
Dichroic Mirror Cut-off wavelength between excitation and emission maxima
Emission Filter 530/43 nm or 538 nm

Experimental Protocols

This section provides a detailed methodology for labeling proteins with this compound NHS ester, a common reactive form of the dye.

Protein Labeling with this compound NHS Ester

This protocol is optimized for labeling IgG antibodies but can be adapted for other proteins.

Materials:

  • This compound NHS Ester

  • Protein to be labeled (in amine-free buffer, e.g., PBS)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., gel filtration)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete for reaction with the NHS ester.

  • Prepare the Dye Solution:

    • Dissolve the this compound NHS ester in a small amount of DMF or DMSO to create a stock solution.

  • Conjugation Reaction:

    • Slowly add the desired molar excess of the reactive dye to the protein solution while gently stirring.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with a suitable storage buffer (e.g., PBS).

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the conjugate at 280 nm (for protein) and at the absorption maximum of the dye (~430 nm).

    • Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

Signaling Pathways and Workflows

Visualizing experimental workflows and signaling pathways can aid in understanding and execution. The following diagrams are generated using the DOT language.

experimental_workflow cluster_preparation Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis protein Protein Solution (Amine-free buffer) conjugation Incubate 1 hr (Room Temperature, Dark) protein->conjugation dye This compound NHS Ester (in DMF/DMSO) dye->conjugation purify Gel Filtration Chromatography conjugation->purify dol Determine DOL (Spectrophotometry) purify->dol imaging Fluorescence Microscopy purify->imaging

Caption: Protein labeling workflow with this compound.

immunofluorescence_workflow cell_prep Cell/Tissue Preparation (Fixation & Permeabilization) blocking Blocking (e.g., BSA) cell_prep->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab This compound-conjugated Secondary Antibody Incubation wash1->secondary_ab wash2 Wash secondary_ab->wash2 mounting Mounting wash2->mounting imaging Microscopy mounting->imaging

Caption: A typical immunofluorescence staining protocol.

Applications in Microscopy

This compound is a versatile dye suitable for a range of fluorescence microscopy applications.

  • Immunofluorescence (IF): Due to its bright signal and photostability, this compound is widely used for detecting specific proteins in fixed cells and tissues.[1] It can be conjugated to secondary antibodies for indirect immunofluorescence or directly to primary antibodies.

  • Live-Cell Imaging: The high photostability of Alexa Fluor dyes makes them suitable for live-cell imaging, allowing for longer acquisition times with reduced phototoxicity.[1]

  • Multi-Color Imaging: The large Stokes shift of this compound is particularly advantageous in multi-color experiments, as it reduces the likelihood of spectral bleed-through into adjacent detection channels.

References

An In-Depth Technical Guide to the Photophysical Properties of Alexa Fluor 430

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum yield and brightness of the Alexa Fluor 430 fluorescent dye. The information is intended for researchers, scientists, and professionals in drug development who utilize fluorescence in their work. This document delves into the core photophysical properties of this compound, offering a basis for experimental design and application.

Core Photophysical Properties of this compound

This compound is a fluorescent dye that fills a unique spectral niche, absorbing light in the violet-blue region and emitting in the green-yellow range. This large Stokes shift is advantageous in multicolor imaging experiments, as it minimizes spectral overlap and crosstalk between different fluorophores.

Quantitative Data Summary

The following table summarizes the key quantitative photophysical parameters of this compound, along with other common fluorophores for comparative analysis. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Brightness (ε × Φ)
This compound 433[1][2]541[1][2]16,000[1][2]0.55[3]8,800[3]
Fluorescein (FITC)49352578,0000.5039,000
EGFP48950855,0000.6033,000
Lucifer Yellow CH42853624,2000.215,082

Note on this compound Quantum Yield: There are conflicting reports regarding the quantum yield of this compound. While a value of 0.55 is available from some sources[3], other research indicates a "low" quantum yield without specifying a numerical value[4]. Furthermore, comprehensive tables of Alexa Fluor quantum yields from the manufacturer do not always include a value for this compound[5][6]. This discrepancy should be considered when designing experiments where absolute quantum efficiency is a critical parameter.

Brightness and Photostability

The brightness of a fluorophore is a critical parameter for the sensitivity of fluorescence-based assays. As indicated in the table, the calculated brightness of this compound is 8,800. While its extinction coefficient is lower than that of FITC and EGFP, its quantum yield contributes significantly to its overall fluorescence intensity.

The Alexa Fluor family of dyes is renowned for its superior photostability compared to traditional fluorophores[7]. This characteristic is crucial for applications requiring prolonged or repeated exposure to excitation light, such as time-lapse microscopy and high-content screening.

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The following is a detailed methodology for determining the relative fluorescence quantum yield of a fluorophore like this compound, based on the comparative method of Williams et al.[8]. This method involves comparing the fluorescence intensity of the test sample to that of a standard with a known quantum yield.

Materials and Equipment
  • Spectrofluorometer with a monochromatic excitation source and an emission detector.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Spectroscopic grade solvents (e.g., phosphate-buffered saline (PBS) for aqueous measurements).

  • Fluorescence standard with a known quantum yield in the same solvent as the test sample.

  • This compound stock solution of known concentration.

Procedure
  • Preparation of Solutions:

    • Prepare a series of dilutions of both the this compound and the standard in the chosen solvent. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of this compound and the standard at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Set the excitation wavelength of the spectrofluorometer to the absorbance maximum of the fluorophores.

    • Record the fluorescence emission spectrum for each dilution of both the this compound and the standard. Ensure that the experimental conditions (e.g., excitation/emission slit widths, detector voltage) are identical for all measurements.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each sample to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance for both this compound and the standard.

    • The slope of the resulting linear fits for the sample (S) and the standard (Std) are determined.

  • Quantum Yield Calculation:

    • The quantum yield of this compound (ΦS) is calculated using the following equation:

      ΦS = ΦStd * (SlopeS / SlopeStd) * (ηS² / ηStd²)

      Where:

      • ΦStd is the quantum yield of the standard.

      • SlopeS and SlopeStd are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

      • ηS and ηStd are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

Visualizing Photophysical Concepts

To aid in the understanding of the relationship between the key photophysical parameters, the following diagrams have been generated using the DOT language.

Factors Influencing Fluorophore Brightness cluster_intrinsic Intrinsic Properties cluster_process Photophysical Process cluster_outcome Observable Property Extinction_Coefficient Molar Extinction Coefficient (ε) Absorbance Light Absorption Extinction_Coefficient->Absorbance determines efficiency of Quantum_Yield Quantum Yield (Φ) Emission Fluorescence Emission Quantum_Yield->Emission determines efficiency of Absorbance->Emission leads to Brightness Brightness Emission->Brightness results in

Caption: Relationship between intrinsic properties and the overall brightness of a fluorophore.

Workflow for Relative Quantum Yield Determination A Prepare Serial Dilutions (Sample & Standard) B Measure Absorbance (UV-Vis Spectrophotometer) A->B C Measure Fluorescence Emission (Spectrofluorometer) A->C E Plot Integrated Intensity vs. Absorbance B->E D Integrate Emission Spectra C->D D->E F Calculate Slopes of Linear Fits E->F G Calculate Relative Quantum Yield F->G

Caption: Experimental workflow for determining the relative quantum yield of a fluorophore.

References

The Chemistry of Alexa Fluor Dyes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The Alexa Fluor family of fluorescent dyes, developed by Thermo Fisher Scientific, represents a significant advancement in fluorescence labeling technology.[1] These dyes are widely utilized in fluorescence microscopy, flow cytometry, and other fluorescence-based applications due to their superior performance compared to traditional fluorophores.[2][3] This technical guide provides an in-depth look at the core chemistry of Alexa Fluor dyes, their key characteristics, and protocols for their application in biological research.

Core Chemistry and Structure

While the precise chemical structures of individual Alexa Fluor dyes are proprietary, it is known that they are synthesized through the sulfonation of well-established fluorescent dye families, including coumarin, xanthene (such as fluorescein), rhodamine, and cyanine (B1664457) dyes.[1][2] This sulfonation process introduces sulfonic acid groups into the dye structure, imparting a negative charge and significantly increasing their hydrophilicity.[1][2][] This key modification is responsible for many of the advantageous properties of the Alexa Fluor series.

The benefits of this chemical design include:

  • Increased Brightness: Alexa Fluor conjugates are generally brighter than spectrally similar conjugates, enabling the detection of low-abundance targets with less sample material.[2][5]

  • Enhanced Photostability: A hallmark of the Alexa Fluor series is their resistance to photobleaching, allowing for longer exposure times during image acquisition.[2][5][6][7]

  • pH Insensitivity: The fluorescence of Alexa Fluor dyes is largely independent of pH over a broad range (typically pH 4 to 10), which is a significant advantage over dyes like fluorescein (B123965) whose fluorescence is pH-sensitive.[5][8]

  • Water Solubility: Their hydrophilic nature prevents aggregation and precipitation of conjugates, even at high degrees of labeling, and allows for conjugation reactions to be performed in the absence of organic solvents.[2][5]

Spectral Properties and Quantitative Data

The Alexa Fluor family encompasses a broad range of dyes with excitation and emission spectra spanning the ultraviolet, visible, and near-infrared regions. The naming convention of the dyes roughly corresponds to their maximum excitation wavelength in nanometers.[1] The following tables summarize the key spectral and photophysical properties of commonly used Alexa Fluor dyes.

Table 1: Spectral Characteristics of Alexa Fluor Dyes

Alexa Fluor DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)
35034644219,000-
40540142134,000-
43043354116,000-
48849551971,0000.92[7][9][10]
51451754280,000-
53253255381,0000.61[9]
546556573104,0000.79[9]
555555565150,0000.1[9]
56857860391,3000.69[9]
59459061773,0000.66[9]
610612628138,000-
633632647100,0000.33[11]
647650665239,0000.33[9]
660663690132,0000.37[9]
680679702184,0000.36[9]
700702723192,0000.25[9]
750749775240,0000.12[9]

Data compiled from multiple sources.[8][9][12] Quantum yield values can vary depending on the solvent and conjugation state.

Experimental Protocols: Conjugation Chemistry

Alexa Fluor dyes are commercially available with a variety of reactive moieties to facilitate covalent attachment to biomolecules. The two most common reactive groups are succinimidyl esters (NHS esters) for labeling primary amines and maleimides for labeling free thiols.

Amine-Reactive Labeling with Succinimidyl Esters

NHS esters are widely used to label proteins and amine-modified oligonucleotides. The NHS ester reacts with primary amines, such as the N-terminus of a polypeptide chain or the side chain of a lysine (B10760008) residue, to form a stable amide bond.

Amine_Reactive_Labeling Protein Protein with Primary Amines (e.g., Lysine residues) Reaction Conjugation Reaction (pH 8.3 - 8.5) Protein->Reaction Alexa_NHS Alexa Fluor™ NHS Ester Alexa_NHS->Reaction Labeled_Protein Fluorescently Labeled Protein (Stable Amide Bond) Reaction->Labeled_Protein Purification Purification (e.g., Gel Filtration) Labeled_Protein->Purification Final_Product Purified Labeled Protein Purification->Final_Product Thiol_Reactive_Labeling Protein Protein with Free Thiols (e.g., Cysteine residues) Reaction Conjugation Reaction (pH 7.0 - 7.5) Protein->Reaction Alexa_Maleimide Alexa Fluor™ Maleimide Alexa_Maleimide->Reaction Labeled_Protein Fluorescently Labeled Protein (Stable Thioether Bond) Reaction->Labeled_Protein Purification Purification (e.g., Gel Filtration) Labeled_Protein->Purification Final_Product Purified Labeled Protein Purification->Final_Product

References

An In-Depth Technical Guide to Alexa Fluor 430

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and spectral properties of Alexa Fluor 430, a versatile fluorophore in the Alexa Fluor family. Detailed experimental protocols for its application in protein labeling, immunofluorescence, and flow cytometry are also included, alongside a structured summary of its quantitative data.

Core Properties and Structure

This compound is a bright, green-fluorescent dye notable for its water solubility and pH insensitivity over a wide range (pH 4-10).[1] These characteristics make it a robust tool for stable signal generation in various biological imaging and detection applications, including flow cytometry and fluorescence microscopy.[1][2] The fluorophore is typically supplied as a reactive dye, most commonly as a succinimidyl ester (NHS ester), for covalent labeling of primary amines on proteins and amine-modified oligonucleotides.[1][2]

The chemical structure of this compound succinimidyl ester reveals a complex aromatic core responsible for its fluorescent properties, linked to a succinimidyl ester group that enables covalent bond formation with primary amines.

Chemical Structure of this compound Succinimidyl Ester

Caption: 2D structure of this compound succinimidyl ester.

Quantitative Data Summary

The following table summarizes the key quantitative properties of various this compound derivatives.

PropertyThis compound NHS EsterThis compound AmineThis compound Hydrazide
Molecular Weight 701.8 g/mol [1][3]--
Excitation Maxima 430 nm[1]430 nm[4]430 nm
Emission Maxima 545 nm[1]542 nm[4]542 nm
Extinction Coefficient 15,000 cm⁻¹M⁻¹[1]15,955 cm⁻¹M⁻¹[4]-
Quantum Yield -0.23[4]-
Reactive Group Succinimidyl Ester[1]Amine[4]Hydrazide
Reactivity Primary amines[1]Electrophiles, CarbonylsAldehydes, Ketones[5]

Experimental Protocols

Protein Labeling with this compound NHS Ester

This protocol is optimized for labeling IgG antibodies but can be adapted for other proteins. For optimal results, the protein concentration should be at least 2 mg/mL and the buffer should be free of primary amines (e.g., Tris).

Methodology:

  • Prepare Protein Solution: Dissolve the antibody in 0.1 M sodium bicarbonate buffer, pH 8.3.

  • Reconstitute the Dye: Dissolve the this compound NHS ester in high-quality anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO).

  • Labeling Reaction: Add the dissolved dye to the protein solution. The molar ratio of dye to protein may need to be optimized, but a common starting point is a 10-fold molar excess of the dye.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column.

Immunofluorescence Staining of Cultured Cells

This protocol outlines the steps for immunofluorescent staining of a target protein in fixed and permeabilized cells using a primary antibody and an this compound-conjugated secondary antibody.

Methodology:

  • Cell Preparation: Culture cells on coverslips to the desired confluency.

  • Fixation: Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 10-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% Bovine Serum Albumin and 0.1% Tween-20) for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the cells with the this compound-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter set for this compound.

Flow Cytometry Staining

This protocol describes the staining of cell surface antigens for analysis by flow cytometry.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension from your sample (e.g., tissue, blood) in a suitable buffer like PBS with 2% Fetal Bovine Serum (FACS buffer).

  • Fc Receptor Blocking: To prevent non-specific binding of antibodies to Fc receptors, incubate the cells with an Fc block reagent for 10-15 minutes on ice.

  • Primary Antibody Staining: Add the primary antibody conjugated to this compound to the cell suspension.

  • Incubation: Incubate the cells for 20-30 minutes on ice in the dark.

  • Washing: Wash the cells twice with cold FACS buffer by centrifugation (e.g., 300-400 x g for 5 minutes at 4°C) and decanting the supernatant.

  • Resuspension: Resuspend the cell pellet in an appropriate volume of FACS buffer for analysis.

  • Data Acquisition: Analyze the stained cells on a flow cytometer equipped with a laser and detectors suitable for exciting this compound and capturing its emission.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for an indirect immunofluorescence experiment.

immunofluorescence_workflow cluster_sample_prep Sample Preparation cluster_staining Antibody Staining cluster_imaging Imaging cell_culture Cell Culture on Coverslip fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (if intracellular target) fixation->permeabilization blocking Blocking (e.g., BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab This compound Secondary Antibody Incubation primary_ab->secondary_ab mounting Mounting with Antifade Reagent secondary_ab->mounting microscopy Fluorescence Microscopy mounting->microscopy

References

Alexa Fluor 430: A Technical Guide to its Core Advantages in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

In the landscape of fluorescent labeling, the selection of an appropriate fluorophore is paramount to generating high-quality, reproducible data. Alexa Fluor 430, a member of the renowned Alexa Fluor family of dyes, presents a unique combination of spectral properties and robust performance characteristics. This technical guide provides an in-depth analysis of the key advantages of this compound, tailored for researchers, scientists, and drug development professionals. It covers the dye's photophysical properties, detailed experimental protocols, and visual workflows to facilitate its integration into advanced biological applications.

Core Advantages of this compound

This compound is a coumarin-based dye engineered for superior performance in fluorescence microscopy and flow cytometry. Its primary advantages lie in its unique spectral positioning, high photostability, and consistent fluorescence across a range of experimental conditions.

Unique Spectral Characteristics

One of the most significant advantages of this compound is its ability to fill a spectral gap between common blue and green fluorophores. With an excitation maximum around 431-434 nm and an emission maximum at approximately 540-542 nm, it possesses an exceptionally large Stokes shift.[1][2][3] This large separation between excitation and emission wavelengths is highly advantageous for multicolor imaging experiments, as it minimizes spectral overlap and bleed-through into adjacent channels, leading to cleaner, more reliable data. This makes it an excellent choice for multiplexing with other common fluorophores.

High Photostability

A critical factor in fluorescence imaging is the photostability of the dye. Alexa Fluor dyes are renowned for their resistance to photobleaching compared to traditional fluorophores like FITC.[4] this compound is particularly well-suited for applications requiring prolonged or intense light exposure, such as time-lapse live-cell imaging and confocal microscopy, allowing for longer image acquisition times without significant signal loss.[5]

pH Insensitivity

The fluorescence intensity of many dyes, notably fluorescein (B123965) (FITC), is highly dependent on pH. In contrast, this compound maintains its bright fluorescence over a broad pH range (pH 4 to 10).[5] This chemical stability is crucial for experiments involving acidic or alkaline cellular compartments or buffers, ensuring that the observed fluorescence signal is a true representation of target abundance, not an artifact of environmental pH fluctuations.

Brightness and Water Solubility

This compound is a bright and highly water-soluble dye.[5] Its sulfonation makes it hydrophilic, which facilitates conjugation reactions in aqueous buffers without the need for organic solvents and reduces the tendency of dye-protein conjugates to precipitate during storage. While its quantum yield is moderate, its overall brightness (a product of molar extinction coefficient and quantum yield) provides robust signal generation for reliable detection.[6]

Quantitative Data Summary

The photophysical properties of this compound are summarized below, with comparisons to other commonly used fluorophores.

PropertyThis compoundFluorescein (FITC)Green Fluorescent Protein (GFP)
Excitation Max (nm) 431 - 434[1][2]~494~488
Emission Max (nm) 540 - 542[1][6]~518~509
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~16,000[5][7]~83,000~56,000
Quantum Yield (Φ) 0.23[6]~0.92~0.79
Stokes Shift (nm) ~107-111~24~21
pH Sensitivity Insensitive (pH 4-10)[5]SensitiveModerately Sensitive
Photostability HighLowModerate

Experimental Protocols

Detailed methodologies are provided for the two most common applications of this compound: antibody conjugation and immunofluorescence staining.

Protocol 1: Conjugation of this compound NHS Ester to an IgG Antibody

This protocol describes the covalent labeling of an IgG antibody with this compound succinimidyl (NHS) ester, which targets primary amines on the protein.

Materials:

  • Purified IgG antibody (2-10 mg/mL) in an amine-free buffer (e.g., PBS).

  • This compound NHS Ester.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • 1 M Sodium bicarbonate (NaHCO₃), pH ~8.3.

  • Gel filtration column (e.g., Sephadex G-25) or dialysis equipment for purification.

  • Phosphate-buffered saline (PBS), pH 7.2-7.4.

Methodology:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer like PBS.

    • If the buffer contains primary amines (e.g., Tris or glycine), the antibody must be dialyzed against PBS prior to labeling.

    • Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3. This is crucial for efficient reaction with primary amines.[2]

  • Dye Preparation:

    • Allow the vial of this compound NHS Ester to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMF or DMSO.[1] For example, dissolve a 1 µmol vial in 100 µL of solvent. This solution should be prepared fresh.

  • Conjugation Reaction:

    • While gently stirring, add the reactive dye solution to the antibody solution. A molar ratio of 5-9 moles of dye per mole of antibody is often optimal for IgGs.[2]

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted free dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the first colored band that elutes from the column; this is the antibody conjugate. The free dye will elute later as a separate, slower-moving band.

    • Alternatively, purify the conjugate by dialysis against PBS at 4°C with several buffer changes.

  • Storage:

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA (to 1-10 mg/mL) and a preservative like sodium azide (B81097) (to 2 mM), or aliquot and freeze at -20°C.[2]

Protocol 2: Indirect Immunofluorescence Staining of Fixed Cells

This protocol provides a general workflow for using a primary antibody followed by an this compound-conjugated secondary antibody to visualize a target antigen in fixed cells.

Materials:

  • Cells cultured on glass coverslips.

  • Phosphate-buffered saline (PBS).

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1-0.2% Triton X-100 in PBS).

  • Blocking buffer (e.g., 10% normal goat serum in PBS with 0.1% Triton X-100).

  • Unlabeled primary antibody specific to the target antigen.

  • This compound-conjugated secondary antibody (specific to the host species of the primary antibody).

  • Nuclear counterstain (e.g., DAPI).

  • Antifade mounting medium.

Methodology:

  • Cell Preparation and Fixation:

    • Rinse cells on coverslips briefly with PBS.

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate cells with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in blocking buffer.

    • Incubate the cells with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

  • Washing:

    • Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the this compound-conjugated secondary antibody in blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in a humidified chamber, protected from light.

  • Final Washes and Counterstaining:

    • Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.

    • Incubate with a nuclear counterstain like DAPI diluted in PBS for 5 minutes.

    • Perform a final rinse with PBS.

  • Mounting:

    • Mount the coverslip onto a glass slide using a drop of antifade mounting medium.

    • Seal the edges with nail polish and allow to dry. Store slides at 4°C, protected from light, until imaging.

Visualized Workflows and Relationships

To further clarify the experimental processes and logical connections, the following diagrams are provided.

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification cluster_store Final Product prep_ab 1. Prepare Antibody in Amine-Free Buffer (pH 8.3) react 3. Mix Antibody and Dye (1 hr, RT, dark) prep_ab->react prep_dye 2. Prepare 10 mM Dye Stock in Anhydrous DMSO prep_dye->react purify 4. Separate Conjugate (Gel Filtration / Dialysis) react->purify store 5. Store Labeled Antibody (4°C, protected from light) purify->store

Caption: Workflow for NHS Ester Antibody Conjugation.

G start Cells on Coverslip fix 1. Fixation (e.g., 4% PFA) start->fix wash1 Wash fix->wash1 perm 2. Permeabilization (e.g., 0.1% Triton X-100) wash2 Wash perm->wash2 block 3. Blocking (e.g., 10% Serum) primary_ab 4. Primary Antibody Incubation block->primary_ab wash3 Wash primary_ab->wash3 secondary_ab 5. This compound Secondary Ab Incubation mount 6. Counterstain & Mount secondary_ab->mount wash1->perm wash2->block wash3->secondary_ab image 7. Fluorescence Imaging mount->image

Caption: Indirect Immunofluorescence Staining Workflow.

References

The Discovery and Development of Alexa Fluor 430: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexa Fluor 430 is a fluorescent dye that fills a unique spectral niche, absorbing light in the violet-to-blue region and emitting in the green-yellow range. This significant Stokes shift makes it a valuable tool in multicolor fluorescence imaging and other applications where spectral separation is critical. Developed by Molecular Probes, now a part of Thermo Fisher Scientific, this compound belongs to the renowned Alexa Fluor family of dyes. These dyes were engineered for superior performance, offering enhanced brightness, photostability, and pH insensitivity compared to earlier generations of fluorescent labels.[1][2][3][4] This technical guide provides an in-depth overview of the discovery, development, and key applications of this compound, complete with experimental protocols and data presented for the scientific community.

Discovery and Development

The Alexa Fluor dye series was developed by Richard and Rosaria Haugland, the founders of Molecular Probes, to overcome the limitations of existing fluorescent dyes like fluorescein (B123965) and rhodamine, which suffered from rapid photobleaching and pH-dependent fluorescence.[1][2] The general strategy involved the chemical modification of well-known dye families, including coumarin (B35378), rhodamine, and cyanine (B1664457) dyes, through sulfonation.[2] This process introduces negatively charged sulfonate groups, rendering the dyes more hydrophilic and soluble in aqueous buffers, which is highly advantageous for biological applications.[2]

This compound is a member of the coumarin class of Alexa Fluor dyes.[5] Its development was driven by the need for a reactive dye that could be efficiently excited by the violet laser lines becoming common in flow cytometers and confocal microscopes, while emitting at a significantly longer wavelength to minimize spectral overlap with blue-emitting fluorophores.[6] This large Stokes shift is a defining characteristic of this compound.

While the precise, proprietary chemical structure of this compound is not publicly disclosed, it is known to be a sulfonated coumarin derivative. The synthesis of related 7-aminocoumarin (B16596) dyes, which share the core coumarin structure, often involves multi-step chemical reactions, including the Pechmann condensation or more modern approaches like the Buchwald-Hartwig cross-coupling to introduce the amino group that is crucial for subsequent conjugation to biomolecules.[1][2][7][8]

Core Properties and Data Presentation

The performance of a fluorescent dye is defined by its photophysical properties. The key quantitative data for this compound are summarized in the table below for easy comparison.

PropertyValueReference(s)
Excitation Maximum (λex) 431 - 433 nm[9][10]
Emission Maximum (λem) 540 - 541 nm[9][10]
Molar Extinction Coefficient (ε) ~16,000 cm-1M-1[10]
Molecular Weight ~702 g/mol [11]
Optimal pH Range 4 - 10[11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and application of coumarin-based dyes like this compound.

Representative Synthesis of a 7-Aminocoumarin Dye

While the exact synthesis of this compound is proprietary, the following protocol for the synthesis of a 7-aminocoumarin derivative via the Buchwald-Hartwig cross-coupling provides a representative example of the chemical strategies employed for this class of dyes.[2][7]

Objective: To synthesize a 7-aminocoumarin derivative from a 7-hydroxycoumarin precursor.

Materials:

Procedure:

  • Preparation of the Triflate Precursor:

    • Dissolve the 7-hydroxycoumarin methyl ester in a mixture of anhydrous dichloromethane and pyridine.

    • Cool the solution in an ice bath.

    • Add trifluoromethanesulfonic anhydride (Tf2O) dropwise while stirring.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction with water and extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the 7-trifluoromethylsulfonylcoumarin methyl ester.[2]

  • Buchwald-Hartwig Cross-Coupling:

    • In an oven-dried flask under a nitrogen atmosphere, combine the 7-trifluoromethylsulfonylcoumarin methyl ester, palladium(II) acetate, (R)-(+)-BINAP, and cesium carbonate.

    • Add anhydrous THF and benzophenone imine.

    • Reflux the mixture under nitrogen until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by column chromatography.[2]

  • Hydrolysis to the Final Product:

    • Dissolve the purified intermediate from the previous step in THF.

    • Add aqueous HCl and stir at room temperature to cleave the benzophenone imine and hydrolyze the methyl ester.

    • Neutralize the reaction mixture and extract the product with a suitable organic solvent.

    • Dry, concentrate, and purify the final 7-aminocoumarin product by column chromatography.[2]

Measurement of Fluorescence Quantum Yield

The following is a generalized protocol for determining the fluorescence quantum yield of a dye like this compound using the comparative method.[3][8][11][13]

Objective: To determine the fluorescence quantum yield of a test sample relative to a known standard.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Fluorescence cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvent (e.g., ethanol (B145695) or water)

  • Quantum yield standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate in 0.1 M H2SO4 for blue-emitting dyes)

  • Test dye solution (e.g., this compound)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test dye and the standard dye in the chosen solvent.

    • Prepare a series of dilutions for both the test dye and the standard, with absorbances at the excitation wavelength ranging from 0.01 to 0.1.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the test dye and the standard at the same excitation wavelength and instrument settings (e.g., slit widths).

  • Data Analysis:

    • Integrate the area under the emission spectrum for each sample.

    • Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard.

    • Determine the slope of the linear fit for both plots.

    • Calculate the quantum yield of the test sample (ΦX) using the following equation: ΦX = ΦST * (SlopeX / SlopeST) * (ηX2 / ηST2) where ΦST is the quantum yield of the standard, SlopeX and SlopeST are the slopes of the plots for the test and standard samples, and ηX and ηST are the refractive indices of the solvents used for the test and standard samples (if different).[11]

Applications in Signaling Pathways and Experimental Workflows

While specific research articles detailing the use of this compound in complex signaling pathway analysis are not abundant, its spectral properties make it a suitable candidate for such studies, particularly in the context of Förster Resonance Energy Transfer (FRET). FRET is a mechanism describing energy transfer between two light-sensitive molecules, where the efficiency of this transfer is highly dependent on the distance between the donor and acceptor molecules, making it a powerful tool for studying molecular interactions.[14]

The following section describes a hypothetical but scientifically plausible application of this compound in a FRET-based assay to monitor apoptosis, a key cellular signaling pathway. This example is adapted from established FRET-based apoptosis assays that utilize other fluorophore pairs.[14]

FRET-Based Monitoring of Caspase-3 Activation in Apoptosis

Conceptual Framework:

Caspase-3 is a key executioner caspase in the apoptotic signaling cascade. A FRET-based biosensor for caspase-3 activity can be designed using a donor and acceptor fluorophore pair linked by a peptide containing the caspase-3 cleavage sequence (DEVD). In the intact biosensor, the donor and acceptor are in close proximity, allowing for efficient FRET. Upon activation of caspase-3 during apoptosis, the linker is cleaved, separating the donor and acceptor, leading to a decrease in FRET and an increase in donor fluorescence.

Given its spectral properties, this compound is an excellent candidate as a FRET donor, paired with a suitable acceptor such as a green fluorescent protein (GFP) or a yellow fluorescent protein (YFP).

Signaling Pathway Diagram:

apoptosis_pathway ext_stim Apoptotic Stimulus (e.g., TNF-α) receptor Death Receptor (e.g., TNFR1) ext_stim->receptor binds pro_cas8 Pro-caspase-8 receptor->pro_cas8 recruits & activates cas8 Active Caspase-8 pro_cas8->cas8 pro_cas3 Pro-caspase-3 cas8->pro_cas3 cleaves & activates cas3 Active Caspase-3 pro_cas3->cas3 fret_sensor FRET Biosensor (Alexa 430-DEVD-GFP) cas3->fret_sensor cleaves DEVD linker apoptosis Apoptosis cas3->apoptosis executes cleaved_sensor Cleaved Sensor (Alexa 430 + GFP) fret_sensor->cleaved_sensor

Caption: Apoptotic signaling cascade leading to caspase-3 activation and FRET biosensor cleavage.

Experimental Workflow:

fret_workflow cell_culture 1. Cell Culture (e.g., HeLa cells) transfection 2. Transfection with FRET biosensor plasmid cell_culture->transfection induction 3. Induction of Apoptosis (e.g., with TNF-α and cycloheximide) transfection->induction imaging 4. Live-Cell Imaging (Confocal or Widefield Microscopy) induction->imaging data_acq 5. Data Acquisition (Donor & FRET channels over time) imaging->data_acq analysis 6. Image Analysis (Calculate FRET ratio) data_acq->analysis results Results (Decrease in FRET ratio indicates caspase-3 activity) analysis->results

Caption: Experimental workflow for FRET-based imaging of caspase-3 activity.

Detailed Protocol for Immunofluorescence Staining:

This protocol provides a general workflow for using an this compound-conjugated secondary antibody for immunofluorescence imaging of a target protein involved in a signaling pathway.

Objective: To visualize the subcellular localization of a target protein using indirect immunofluorescence.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody (specific to the target protein)

  • This compound-conjugated secondary antibody (against the host species of the primary antibody)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Wash cells grown on coverslips twice with PBS.

  • Fixation:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in 5% normal goat serum in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the this compound-conjugated secondary antibody in the blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Incubate the cells with a DAPI solution for 5 minutes to stain the nuclei.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with appropriate filter sets for DAPI and this compound.

Conclusion

This compound represents a significant advancement in fluorescent probe technology, offering researchers a bright, photostable, and spectrally unique tool for a variety of applications. Its development as part of the broader Alexa Fluor family has provided the scientific community with a robust set of reagents for fluorescence microscopy, flow cytometry, and FRET-based assays. While its full potential in dissecting complex signaling pathways is still being explored, its favorable photophysical properties position it as a valuable component in the ever-expanding toolkit of molecular and cellular biology.

References

The Technical Guide to Alexa Fluor 430: Principles and Applications in Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Alexa Fluor 430, a unique fluorescent dye, and its applications in cell biology research. We will delve into its spectral properties, core applications, and detailed experimental protocols, offering a comprehensive resource for laboratory use.

Introduction to this compound

This compound is a member of the Alexa Fluor family of fluorescent dyes, known for their superior performance in imaging and flow cytometry applications.[1][2] It is a coumarin-based dye specifically designed to fill the spectral gap between green and yellow fluorophores.[3][4] A key characteristic of this compound is its exceptionally large Stokes shift, meaning there is a significant difference between its maximum excitation and emission wavelengths.[3] This property is highly advantageous in multicolor fluorescence experiments as it minimizes spectral overlap and bleed-through between different fluorescent channels.

Excitation of this compound near its absorption maximum results in a bright, yellow-green fluorescence.[3] It is available in various reactive forms, most commonly as a succinimidyl ester (NHS ester), which readily conjugates to primary amines on proteins and other biomolecules.[3][5][6] This allows for the stable labeling of antibodies, streptavidin, and other probes for a wide range of cell biology applications.[1][3][5]

Spectral and Photophysical Properties

The performance of a fluorophore is defined by its spectral characteristics. This compound is optimally excited by the violet diode laser (405 nm), a common feature in modern fluorescence microscopes and flow cytometers.[7] The table below summarizes the key quantitative properties of this compound.

PropertyValueReference(s)
Excitation Maximum ~433-434 nm[6][7][8][9][10]
Emission Maximum ~539-541 nm[3][6][7][8][9][10][11]
Extinction Coefficient ~15,000 - 16,000 cm⁻¹M⁻¹[8][9][10]
Stokes Shift ~107 nm
Emission Color Yellow-Green[3][9][10]

Core Applications in Cell Biology

This compound's unique spectral properties make it a valuable tool for several key applications in cell biology.

  • Fluorescence Microscopy: Conjugates of this compound, particularly secondary antibodies and streptavidin, are used to visualize the localization of specific proteins and structures within fixed or live cells.[1][2][3] Its large Stokes shift is particularly useful in multicolor imaging, reducing the need for complex spectral unmixing.

  • Flow Cytometry: this compound-labeled antibodies are employed for the identification and quantification of cell populations based on the expression of specific surface or intracellular markers.[5][12] It can be incorporated into multicolor panels, expanding the range of fluorophores excitable by the violet laser.[13]

  • Protein Labeling: The amine-reactive form of this compound allows for the direct conjugation to primary antibodies, purified proteins, or amine-modified oligonucleotides.[5] This enables researchers to create custom-labeled probes for their specific experimental needs.

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

Protocol for Labeling IgG Antibodies with this compound NHS Ester

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. The succinimidyl ester moiety of the dye reacts with primary amines (lysine residues and the N-terminus) on the protein to form a stable covalent bond.[6]

Materials:

  • Purified IgG antibody (1-2 mg/mL) in an amine-free buffer (e.g., PBS).

  • This compound NHS Ester.

  • 1 M Sodium Bicarbonate, pH ~8.3.[6]

  • Purification resin (e.g., size-exclusion chromatography column like Sephadex G-25) to separate the labeled antibody from unreacted dye.[6][14]

  • Elution buffer (e.g., PBS).

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer like PBS. If the antibody is in a buffer containing Tris or glycine, it must be dialyzed against PBS before labeling.[6][14] Adjust the antibody concentration to 2 mg/mL.

  • Reaction Buffer Adjustment: Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3. This pH is optimal for the reaction of the NHS ester with primary amines.[6]

  • Dye Reconstitution: Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous DMSO.

  • Conjugation Reaction: Add the reactive dye to the antibody solution while gently stirring. The recommended molar ratio of dye to IgG antibody is typically between 10:1 and 20:1. For other proteins, this may need optimization.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[14]

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.[14] The first colored band to elute will be the this compound-conjugated antibody.

  • Determination of Degree of Labeling (DOL): The DOL (moles of dye per mole of protein) can be calculated by measuring the absorbance of the conjugate at 280 nm and at the absorption maximum of the dye (~434 nm).

  • Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C.[6][14]

General Protocol for Immunofluorescence Staining

This protocol describes a typical indirect immunofluorescence workflow using an this compound-conjugated secondary antibody.

Materials:

  • Cells grown on coverslips or tissue sections on slides.

  • Phosphate-Buffered Saline (PBS).

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS).

  • Permeabilization Buffer (e.g., 0.1-0.3% Triton X-100 in PBS).[15]

  • Blocking Buffer (e.g., 10% horse serum in PBS with 0.1% Triton X-100).[16]

  • Primary Antibody (specific to the target of interest).

  • This compound-conjugated Secondary Antibody (specific to the host species of the primary antibody).

  • Nuclear Counterstain (e.g., DAPI or Hoechst).

  • Mounting Medium.

Procedure:

  • Sample Preparation: Rinse cells briefly in PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating in blocking buffer for 30-60 minutes at room temperature.[16]

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate overnight at 4°C in a humidified chamber.[16]

  • Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.[16]

  • Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in blocking buffer and incubate for 1-2 hours at room temperature, protected from light.[16]

  • Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.[16]

  • Counterstaining: Incubate with a nuclear counterstain like DAPI in PBS for 5 minutes.

  • Final Wash and Mounting: Rinse once with PBS and mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Visualize the sample using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~430 nm, Emission: ~540 nm) and the counterstain.

Visualizations: Workflows and Principles

The following diagrams illustrate the key processes described in this guide.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purify Purification & Storage Ab Purified Antibody (in PBS) Mix Mix & Adjust pH to ~8.3 Ab->Mix Bicarb 1M Sodium Bicarbonate Bicarb->Mix Incubate Incubate 1 hr at RT (Protected from light) Mix->Incubate AF430 This compound NHS Ester (in DMSO) AF430->Incubate Column Size-Exclusion Chromatography Incubate->Column Labeled_Ab Purified Labeled Antibody Column->Labeled_Ab

Workflow for conjugating an antibody with this compound NHS ester.

G cluster_cell Cell Structure Target Target Antigen PrimaryAb Primary Antibody Target->PrimaryAb Binds to Antigen Cell Cell Membrane / Cytoplasm SecondaryAb Secondary Antibody (this compound) PrimaryAb->SecondaryAb Binds to Primary Ab Microscope Fluorescence Microscope SecondaryAb->Microscope Emits Signal (~541 nm)

Principle of indirect immunofluorescence using this compound.

G cluster_staining Cell Staining cluster_analysis Flow Cytometry Analysis Cells Single-Cell Suspension Stain Incubate with AF430-conjugated Ab Cells->Stain Wash Wash unbound Ab Stain->Wash Cytometer Flow Cytometer Wash->Cytometer Laser 405 nm Laser Excitation Detector Detector (e.g., 530/43 filter) Cytometer->Detector Signal Collection Laser->Cytometer Interrogation Point Data Data Acquisition & Analysis Detector->Data

General workflow for a flow cytometry experiment.

References

Alexa Fluor 430: A Technical Guide for Labeling Proteins and Nucleic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Alexa Fluor 430, a versatile fluorophore for labeling proteins and nucleic acids. This document details its spectral properties, provides explicit protocols for conjugation, and outlines key experimental workflows.

Core Properties of this compound

This compound is a fluorescent dye characterized by its excitation in the violet-blue region of the spectrum and a large Stokes shift, resulting in a yellow-green emission. This significant separation between excitation and emission wavelengths is advantageous for minimizing crosstalk in multicolor imaging experiments. The dye is also recognized for its water solubility and relative pH insensitivity over a broad range, making it a robust choice for various biological applications.[1][2]

Spectral and Physicochemical Characteristics

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

PropertyValueReference
Excitation Maximum (λex) 431 - 434 nm[3][4]
Emission Maximum (λem) 539 - 541 nm[5][6][7]
Molar Extinction Coefficient (ε) 15,000 - 16,000 cm⁻¹M⁻¹[6][7]
Molecular Weight ~701.8 g/mol [8]
Quantum Yield (Φ) Not specified in available literature. It has been described as a dim dye with a low quantum yield.
Optimal pH Range for Labeling 7.5 - 8.5[4]
Reactive Group N-hydroxysuccinimidyl (NHS) ester[1]
Reactivity Primary amines[1]

Labeling Methodologies

This compound is most commonly supplied as an N-hydroxysuccinimidyl (NHS) ester, which readily reacts with primary amines (—NH₂) on proteins (e.g., the side chain of lysine (B10760008) residues or the N-terminus) and amine-modified nucleic acids to form stable amide bonds.

Experimental Workflow for Protein Labeling

The following diagram illustrates the general workflow for conjugating this compound NHS ester to a protein.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization & Storage Protein_Prep Prepare Protein Solution (e.g., in PBS) Adjust_pH Adjust pH of Protein Solution to 8.3-8.5 with Bicarbonate Buffer Protein_Prep->Adjust_pH Dye_Prep Prepare Dye Stock Solution (e.g., in DMSO or DMF) Add_Dye Add Dye Solution to Protein Solution Dye_Prep->Add_Dye Adjust_pH->Add_Dye Incubate Incubate for 1 hour at Room Temperature Add_Dye->Incubate Purify Purify Conjugate (e.g., Gel Filtration Column) Incubate->Purify Characterize Characterize Conjugate (Determine Degree of Labeling) Purify->Characterize Store Store Labeled Protein (4°C or -20°C) Characterize->Store

General workflow for protein labeling with this compound NHS ester.
Detailed Protocol for Protein Labeling

This protocol is optimized for labeling approximately 1 mg of an IgG antibody but can be adapted for other proteins.

Materials:

  • Protein to be labeled (in an amine-free buffer)

  • This compound NHS ester

  • Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)

  • 1 M Sodium bicarbonate (pH 8.3)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in a suitable buffer such as PBS. Ensure the buffer is free of primary amines (e.g., Tris) or ammonium (B1175870) salts, as these will compete with the labeling reaction.

    • The protein concentration should ideally be at least 2 mg/mL for efficient labeling.

  • Dye Preparation:

    • Allow the vial of this compound NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the dye by dissolving it in anhydrous DMSO or DMF. For example, a 10 mg/mL solution.

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.0-8.5 by adding an appropriate volume of 1 M sodium bicarbonate.[4]

    • Add the reactive dye solution to the protein solution while gently stirring. The molar ratio of dye to protein may need to be optimized, but a starting point of 10:1 to 20:1 is common.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.

    • The first colored band to elute will be the this compound-labeled protein. The second, slower-moving band will be the free dye.

    • Collect the fractions containing the labeled protein.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~434 nm).

    • The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF_280)) * ε_dye) Where:

      • A_max is the absorbance at the dye's maximum absorbance wavelength.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at its maximum absorbance.

      • CF_280 is a correction factor for the dye's absorbance at 280 nm.

  • Storage:

    • Store the labeled protein in a light-protected container at 4°C for short-term storage or at -20°C for long-term storage. The addition of a carrier protein like bovine serum albumin (BSA) can improve stability.[4]

Experimental Workflow for Nucleic Acid Labeling

The following diagram illustrates the general workflow for labeling amine-modified oligonucleotides with this compound NHS ester.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_final Final Steps Oligo_Prep Prepare Amine-Modified Oligonucleotide Solution Mix_Reagents Mix Oligonucleotide and Dye in Bicarbonate Buffer Oligo_Prep->Mix_Reagents Dye_Prep Prepare Dye Stock Solution (e.g., in DMSO) Dye_Prep->Mix_Reagents Incubate Incubate for 2-4 hours at Room Temperature Mix_Reagents->Incubate Purify Purify Labeled Oligonucleotide (e.g., Ethanol (B145695) Precipitation or HPLC) Incubate->Purify Resuspend Resuspend in Nuclease-Free Water or Appropriate Buffer Purify->Resuspend Store Store Labeled Oligonucleotide (-20°C) Resuspend->Store

General workflow for nucleic acid labeling with this compound NHS ester.
Detailed Protocol for Nucleic Acid Labeling

This protocol is a general guideline for labeling amine-modified oligonucleotides.

Materials:

  • Amine-modified oligonucleotide

  • This compound NHS ester

  • Anhydrous dimethylsulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.5)

  • Nuclease-free water

  • Ethanol and sodium acetate (B1210297) for precipitation (optional)

  • HPLC for purification (optional)

Procedure:

  • Oligonucleotide and Dye Preparation:

    • Resuspend the amine-modified oligonucleotide in the sodium bicarbonate buffer.

    • Prepare a fresh stock solution of this compound NHS ester in anhydrous DMSO immediately before use.

  • Labeling Reaction:

    • Add the dye stock solution to the oligonucleotide solution. A molar excess of the dye is typically used.

    • Incubate the reaction for 2-4 hours at room temperature in the dark.

  • Purification:

    • The labeled oligonucleotide can be purified from the unreacted dye by several methods, including ethanol precipitation or reverse-phase HPLC. HPLC is recommended for achieving high purity.

    • For ethanol precipitation, add sodium acetate and cold ethanol, incubate at -20°C, centrifuge to pellet the oligonucleotide, and wash the pellet with cold 70% ethanol.

  • Final Steps:

    • Dry the purified oligonucleotide pellet and resuspend it in a suitable nuclease-free buffer or water.

    • Store the labeled oligonucleotide at -20°C, protected from light.

Applications and Considerations

This compound-labeled biomolecules are suitable for a variety of applications, including:

  • Fluorescence microscopy

  • Flow cytometry

  • Immunohistochemistry

  • Fluorescence in situ hybridization (FISH)

When designing experiments with this compound, it is important to select appropriate filters for the microscope or flow cytometer to ensure optimal signal detection and minimize bleed-through from other fluorophores. Given its description as a "dim dye," it may be best suited for labeling abundant targets.

References

Methodological & Application

Application Notes and Protocols for Alexa Fluor™ 430 Succinimidyl Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the conjugation of Alexa Fluor™ 430 succinimidyl ester (SE) to proteins and other amine-containing molecules. It includes detailed experimental protocols, data presentation tables for quantitative analysis, and a visual representation of the experimental workflow.

Introduction

Alexa Fluor™ 430 is a bright, green-fluorescent dye with an excitation maximum at approximately 434 nm and an emission maximum at around 540 nm.[1][2] Its succinimidyl ester (SE) derivative is a popular amine-reactive reagent used to covalently label proteins, antibodies, and other molecules containing primary amines.[3][4][5] The succinimidyl ester reacts with primary amines (e.g., on the side chain of lysine (B10760008) residues or the N-terminus of a protein) under mild basic conditions to form a stable amide bond.[5][6][7] This conjugation method is widely used in various applications, including fluorescence microscopy, flow cytometry, and immunofluorescence-based assays.[3][4]

Quantitative Data Summary

Successful and reproducible conjugation requires careful consideration of key quantitative parameters. The following tables summarize the essential spectroscopic properties of Alexa Fluor™ 430 and the recommended ranges for key experimental variables.

Table 1: Spectroscopic Properties of Alexa Fluor™ 430

ParameterValueReference
Excitation Maximum (Ex)~434 nm[1][2]
Emission Maximum (Em)~541 nm[2]
Molar Extinction Coefficient (ε)16,000 cm⁻¹M⁻¹[2]
Molecular Weight~702 g/mol [2][4]
Correction Factor (CF₂₈₀)0.28[2]

Table 2: Recommended Experimental Parameters for Alexa Fluor™ 430 SE Conjugation

ParameterRecommended Range/ValueNotes
Protein Concentration 2 - 10 mg/mLOptimal results are typically achieved at concentrations of at least 2 mg/mL.[1][3][4]
Reaction Buffer 0.1 - 0.2 M Sodium BicarbonateOther amine-free buffers such as phosphate-buffered saline (PBS) with adjusted pH can also be used.[3][4]
Reaction pH 8.3 - 8.5This pH range is optimal for the reaction between the NHS ester and primary amines.[3][6]
Molar Ratio (Dye:Protein) 5:1 to 20:1The optimal ratio should be determined empirically for each protein. For IgG antibodies, a common starting point is a 10:1 to 15:1 molar ratio.[8]
Reaction Time 1 hour[3][4][5][7]
Reaction Temperature Room Temperature[3][4][5][7]
Degree of Labeling (DOL) 2 - 10 (for antibodies)The optimal DOL depends on the specific protein and application to avoid issues like fluorescence quenching or loss of biological activity.[9][10] For IgG antibodies, a DOL of 5-9 is often considered optimal.[1]

Experimental Protocol

This protocol provides a step-by-step guide for conjugating Alexa Fluor™ 430 SE to a typical IgG antibody. The reaction can be scaled up or down as needed.

Materials
  • Alexa Fluor™ 430 Succinimidyl Ester (SE)

  • Protein to be labeled (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.3

  • High-quality anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., size-exclusion chromatography column such as Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.2 - 7.4

Procedure

1. Preparation of Protein Solution:

  • Ensure the protein is in an amine-free buffer (e.g., PBS). If the protein solution contains primary amines (e.g., Tris or glycine), it must be dialyzed against PBS.[1][11]
  • Adjust the protein concentration to 2-10 mg/mL in PBS.
  • For a 1 mg labeling reaction of an IgG antibody (MW ~150,000 g/mol ), this corresponds to approximately 6.67 nmol of protein.

2. Preparation of Dye Stock Solution:

  • Immediately before use, dissolve the Alexa Fluor™ 430 SE in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[3][4]

3. Conjugation Reaction:

  • To the protein solution, add 1/10th volume of 1 M sodium bicarbonate buffer to raise the pH to ~8.3.[1][12]
  • Calculate the required volume of the dye stock solution to achieve the desired molar excess. For a 10:1 molar ratio with 1 mg of IgG, you would need approximately 66.7 nmol of dye.
  • Add the calculated volume of the dye stock solution to the protein solution while gently stirring.
  • Incubate the reaction for 1 hour at room temperature, protected from light.[3][4][5]

4. Purification of the Conjugate:

  • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[5][10]
  • The first colored fraction to elute will be the Alexa Fluor™ 430-conjugated protein. The unreacted dye will elute later as a separate colored band.
  • Collect the fractions containing the labeled protein.

5. Determination of Degree of Labeling (DOL):

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 434 nm (A₄₃₄) using a spectrophotometer.
  • Calculate the protein concentration using the following formula: Protein Concentration (M) = [A₂₈₀ - (A₄₃₄ x CF₂₈₀)] / ε_protein
  • Where:
  • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.28 for Alexa Fluor™ 430).[2]
  • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).
  • Calculate the Degree of Labeling (DOL) using the following formula: DOL = A₄₃₄ / (ε_dye x Protein Concentration (M))
  • Where:
  • ε_dye is the molar extinction coefficient of Alexa Fluor™ 430 (16,000 M⁻¹cm⁻¹).[2]

6. Storage of the Conjugate:

  • Store the labeled protein at 2-8°C, protected from light.[11]
  • For long-term storage, it is recommended to add a stabilizing protein like BSA (to a final concentration of 1-10 mg/mL if the conjugate concentration is less than 1 mg/mL) and/or divide the conjugate into single-use aliquots and store at -20°C.[1][11] Avoid repeated freeze-thaw cycles.[1][11]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Alexa Fluor™ 430 SE conjugation protocol.

Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_storage Storage prep_protein Prepare Protein Solution (2-10 mg/mL in PBS) add_bicarb Add Bicarbonate (to pH 8.3) prep_protein->add_bicarb prep_dye Prepare Dye Stock (10 mg/mL in DMSO/DMF) mix Mix Protein and Dye (Molar Ratio 5:1 to 20:1) prep_dye->mix add_bicarb->mix incubate Incubate 1 hour (Room Temperature, Dark) mix->incubate purify Purify Conjugate (Size-Exclusion Chromatography) incubate->purify measure Measure Absorbance (A280 and A434) purify->measure calculate Calculate DOL measure->calculate store Store Conjugate (2-8°C or -20°C, Protected from Light) calculate->store

Caption: Experimental workflow for Alexa Fluor™ 430 SE conjugation.

Signaling Pathway and Application Example

Alexa Fluor™ 430-conjugated antibodies are frequently used in immunofluorescence to visualize the localization of specific proteins within cells, thereby providing insights into various signaling pathways. For instance, an antibody targeting a phosphorylated signaling protein (e.g., a kinase) can be conjugated with Alexa Fluor™ 430 to study its activation and translocation upon pathway stimulation.

Signaling_Pathway cluster_cell Cell cluster_membrane cluster_cytoplasm cluster_nucleus receptor Receptor kinase_inactive Kinase (Inactive) receptor->kinase_inactive Activation kinase_active Kinase-P (Active) kinase_inactive->kinase_active Phosphorylation transcription Gene Transcription kinase_active->transcription Translocation antibody Anti-Kinase-P Ab (Alexa Fluor™ 430) kinase_active->antibody Binding & Visualization ligand Ligand ligand->receptor Binding

Caption: Visualization of an activated kinase using an Alexa Fluor™ 430-conjugated antibody.

References

Application Notes and Protocols for Labeling Antibodies with Alexa Fluor™ 430 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of antibodies with Alexa Fluor™ 430 NHS Ester. N-hydroxysuccinimidyl (NHS) esters are widely used for labeling proteins due to their efficient reaction with primary amines (the N-terminus and the side chain of lysine (B10760008) residues) to form stable amide bonds. Alexa Fluor™ 430 is a bright, green-fluorescent dye with excitation and emission maxima at approximately 430 nm and 545 nm, respectively, making it suitable for various fluorescence-based applications, including immunofluorescence microscopy, flow cytometry, and immunoassays.[1] Proper labeling is crucial for maintaining antibody functionality and achieving optimal signal-to-noise ratios in these assays.[2] This protocol covers the preparation of the antibody, the labeling reaction, purification of the conjugate, and determination of the degree of labeling.

Materials and Reagents

Table 1: Required Materials and Reagents
Material/ReagentSupplier/SourceNotes
Alexa Fluor™ 430 NHS EsterThermo Fisher Scientific (or equivalent)Store at -20°C, protected from light and moisture.[3][4]
Antibody to be labeledUser-providedMust be in an amine-free buffer at a concentration of at least 2 mg/mL for optimal results.[5]
Anhydrous Dimethylsulfoxide (DMSO)VariousHigh-quality, anhydrous DMSO is crucial for dissolving the NHS ester.[1][5]
Reaction BufferUser-prepared0.1 M sodium bicarbonate, pH 8.3.[1][5]
Purification ResinVariousSize-exclusion chromatography resin (e.g., Sephadex G-25) or dialysis cassettes (e.g., 20,000 MWCO).[6]
Phosphate-Buffered Saline (PBS)User-preparedpH 7.2-7.4.[7]
SpectrophotometerN/AFor measuring absorbance at 280 nm and ~430 nm.

Experimental Protocols

Antibody Preparation

It is critical to ensure the antibody is in an appropriate buffer, free of primary amines (e.g., Tris or glycine) and ammonium (B1175870) ions, as these will compete with the antibody for reaction with the NHS ester.[7][8]

  • Buffer Exchange: If the antibody is in an incompatible buffer, perform a buffer exchange into a suitable reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) using dialysis or a centrifugal filter device with an appropriate molecular weight cutoff (e.g., 100 kDa for IgG).[9][10]

  • Concentration Adjustment: For optimal labeling, the antibody concentration should be at least 2 mg/mL.[5] If necessary, concentrate the antibody using a centrifugal filter device.

  • Determine Antibody Concentration: Measure the absorbance of the antibody solution at 280 nm (A280) using a spectrophotometer. The concentration can be calculated using the Beer-Lambert law and the extinction coefficient of the antibody (for a typical IgG, ε is ~210,000 M⁻¹cm⁻¹).[11]

Labeling Reaction

The molar ratio of dye to antibody is a critical parameter that needs to be optimized for each antibody-dye pair to achieve the desired degree of labeling (DOL). A DOL of 2-10 is generally considered ideal for antibodies.[11] Over-labeling can lead to fluorescence quenching and loss of antibody function.[2][11] It is recommended to perform trial labelings at different molar ratios.[1][5]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the Alexa Fluor™ 430 NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL.[1]

  • Calculate the Amount of Dye: Determine the volume of the dye stock solution needed for the desired molar excess. The following calculation can be used for an IgG antibody (MW ~150,000 Da) and Alexa Fluor™ 430 NHS Ester (MW ~701.8 g/mol )[1][12]:

    Volume of Dye (µL) = (Molar Ratio) x (Ab Conc. (mg/mL) / 150,000) x (701.8 / 10) x Ab Volume (µL)

  • Reaction: While gently vortexing, add the calculated volume of the dye stock solution to the antibody solution.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[1][5]

Purification of the Labeled Antibody

After the labeling reaction, it is essential to remove any unconjugated dye.[11][13] This can be achieved through size-exclusion chromatography or dialysis.[7]

  • Size-Exclusion Chromatography:

    • Equilibrate a size-exclusion column (e.g., Sephadex G-25) with PBS.

    • Apply the reaction mixture to the column.

    • The first colored band to elute is the labeled antibody. The smaller, unconjugated dye molecules will elute later. Collect the fractions containing the labeled antibody.

  • Dialysis:

    • Transfer the reaction mixture to a dialysis cassette (e.g., 20,000 MWCO).

    • Dialyze against PBS at 4°C for at least 12-24 hours with several buffer changes.[6][7]

Characterization of the Labeled Antibody

The final step is to determine the concentration of the labeled antibody and the degree of labeling (DOL).

  • Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Alexa Fluor™ 430 (~430 nm, Aₘₐₓ).

  • Calculate the Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each antibody molecule.[14]

    • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein

      • Where:

        • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm. This value is dye-specific and should be provided by the manufacturer.

        • ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).[11]

    • Dye Concentration (M) = Aₘₐₓ / ε_dye

      • Where:

        • ε_dye is the molar extinction coefficient of Alexa Fluor™ 430 at its absorbance maximum (15,000 cm⁻¹M⁻¹).[1]

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Quantitative Data Summary

Table 2: Spectroscopic Properties of Alexa Fluor™ 430
PropertyValueReference
Excitation Maximum (Ex)~430 nm[1]
Emission Maximum (Em)~545 nm[1]
Molar Extinction Coefficient (ε)15,000 cm⁻¹M⁻¹[1]
Molecular Weight (MW)~701.8 g/mol [1][12]
Table 3: Recommended Labeling Parameters
ParameterRecommended RangeNotes
Antibody Concentration≥ 2 mg/mLHigher concentrations improve labeling efficiency.[5]
Molar Ratio (Dye:Antibody)5:1 to 20:1This should be optimized for each specific antibody.[7][15]
Reaction pH8.3Optimal for NHS ester reaction with primary amines.[1][16]
Reaction Time1 hourAt room temperature.[1]
Degree of Labeling (DOL)2 - 10Ideal range for most applications to avoid quenching and loss of function.[11]

Visualizations

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Antibody Antibody with Primary Amines (-NH2) LabeledAb Labeled Antibody (Stable Amide Bond) Antibody->LabeledAb Amine Reaction Alexa430 Alexa Fluor™ 430 NHS Ester Alexa430->LabeledAb Byproduct NHS Byproduct Alexa430->Byproduct pH pH 8.3 Time 1 hour, Room Temp

Caption: Chemical reaction of Alexa Fluor™ 430 NHS ester with an antibody.

G start Start: Unlabeled Antibody prep 1. Antibody Preparation (Buffer Exchange & Concentration) start->prep labeling 2. Labeling Reaction (Add Alexa Fluor 430 NHS Ester) prep->labeling purification 3. Purification (Size-Exclusion or Dialysis) labeling->purification qc 4. Quality Control (Determine DOL) purification->qc end End: Purified Labeled Antibody qc->end

Caption: Experimental workflow for antibody labeling.

References

Application Notes and Protocols: Alexa Fluor® 430 Protein Labeling Kit

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed guide for the use of the Alexa Fluor® 430 Protein Labeling Kit, designed for researchers, scientists, and drug development professionals. The protocols herein describe the covalent labeling of proteins and antibodies with Alexa Fluor® 430, a bright, photostable fluorescent dye.

Introduction

The Alexa Fluor® 430 Protein Labeling Kit offers a straightforward and efficient method for conjugating the Alexa Fluor® 430 dye to proteins, particularly IgG antibodies.[1] The core of this technology lies in the reaction between the succinimidyl ester (NHS ester) moiety of the Alexa Fluor® 430 reactive dye and the primary amines (e.g., lysine (B10760008) residues) on the surface of the protein.[1][2][3] This reaction forms a stable, covalent amide bond, resulting in a fluorescently labeled protein.[1][2] Alexa Fluor® 430 is notable for its absorption in the 400-450 nm range and a large Stokes shift, with a fluorescence emission maximum beyond 500 nm in aqueous solutions.[1]

Product Information

Kit Components and Storage

The Alexa Fluor® 430 Protein Labeling Kit is typically supplied with all the necessary reagents to perform three separate labeling reactions of approximately 1 mg of protein each.[1]

ComponentQuantity (for 3 reactions)Storage
Component A 3 vials≤–20°C, protect from light and moisture
Alexa Fluor® 430 reactive dye
Component B 84 mg2–6°C, protect from moisture
Sodium bicarbonate (MW=84)
Component C ~25 mL2–6°C, DO NOT FREEZE
Purification resin
Component D ~25 mL2–6°C
10X Elution buffer
Ancillary Components Room Temperature
Purification columns3
Collection tubes3

Properly stored, the kit components are stable for at least three months.[1]

Spectral Properties of Alexa Fluor® 430 Conjugates
PropertyValue
Absorption Maximum (Abs) ~434 nm
Emission Maximum (Em) ~540 nm
Molar Extinction Coefficient (ε) 15,955 L⋅mol⁻¹⋅cm⁻¹
Correction Factor at 280 nm (CF₂₈₀) 0.06

Data for Elab Fluor® 430, a comparable dye.[4]

Experimental Protocols

Principle of Amine-Reactive Labeling

The fundamental chemistry of this kit involves the reaction of an N-hydroxysuccinimide (NHS) ester with a primary amine. The NHS ester of Alexa Fluor® 430 reacts with the ε-amino groups of lysine residues and the N-terminal α-amino group of the protein. This reaction is highly dependent on pH, with an optimal range of 8.3-8.5.[2] At this pH, the primary amines are deprotonated and thus nucleophilic, readily attacking the carbonyl group of the NHS ester to form a stable amide bond.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Protein Protein with Primary Amine (e.g., Lysine) Labeled_Protein Fluorescently Labeled Protein (Stable Amide Bond) Protein->Labeled_Protein AF430_NHS Alexa Fluor® 430 NHS Ester AF430_NHS->Labeled_Protein NHS_byproduct NHS Byproduct AF430_NHS->NHS_byproduct pH pH 8.3-8.5 pH->Labeled_Protein Temp Room Temperature Temp->Labeled_Protein G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_storage Storage A Prepare Protein (2 mg/mL in PBS) D Mix Protein and NaHCO₃ A->D B Prepare 1M NaHCO₃ (Component B) B->D C Warm Reactive Dye (Component A) to RT E Add Protein Mix to Dye C->E D->E F Incubate 1 hr at RT (Protected from Light) E->F H Apply Reaction Mix to Column F->H G Prepare Purification Column (Component C) G->H I Elute with 1X Elution Buffer H->I J Collect Labeled Protein I->J K Store at 4°C or -20°C (Protected from Light) J->K

References

Application Notes and Protocols: Step-by-Step Immunofluorescence Protocol Using Alexa Fluor 430

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for performing immunofluorescence (IF) staining using a secondary antibody conjugated to Alexa Fluor 430. These guidelines are intended for life science professionals to facilitate the detection and visualization of specific proteins in cells and tissues.

Introduction to Immunofluorescence with this compound

Immunofluorescence is a powerful technique that utilizes the specificity of antibodies to visualize the localization of target antigens within a sample. The indirect immunofluorescence method, which is detailed here, involves the use of a primary antibody that specifically binds to the target protein, followed by a secondary antibody conjugated to a fluorophore that binds to the primary antibody. This approach provides signal amplification and versatility.

This compound is a green-emitting fluorescent dye with an excitation peak at approximately 431 nm and an emission peak at around 540 nm.[1][2][3][4][5] Its spectral properties make it suitable for multiplexing with other fluorophores and compatible with common laser lines and filter sets on fluorescence microscopes. Alexa Fluor dyes are known for their brightness, photostability, and pH insensitivity, which contribute to high-quality and reproducible staining.[6][7][8]

Principle of Indirect Immunofluorescence

The following diagram illustrates the fundamental principle of indirect immunofluorescence, where a primary antibody targets a specific antigen, and a secondary antibody conjugated with this compound provides the fluorescent signal.

G cluster_cell Cellular Context Antigen Target Antigen PrimaryAb Primary Antibody (e.g., Rabbit anti-Target) Antigen->PrimaryAb Specific Binding SecondaryAb Secondary Antibody (e.g., Goat anti-Rabbit This compound) PrimaryAb->SecondaryAb Specific Binding Fluorophore This compound SecondaryAb->Fluorophore Conjugated to Microscope Fluorescence Microscope (Excitation ~431 nm) Fluorophore->Microscope Excitation Signal Detected Emission (~540 nm) Microscope->Signal Emission

Caption: Principle of Indirect Immunofluorescence.

Experimental Workflow

The overall workflow for this immunofluorescence protocol is depicted in the diagram below. Each step is critical for achieving optimal staining results.

G start Start: Sample Preparation fixation 1. Fixation start->fixation permeabilization 2. Permeabilization fixation->permeabilization blocking 3. Blocking permeabilization->blocking primary_ab 4. Primary Antibody Incubation blocking->primary_ab wash1 Wash Steps primary_ab->wash1 secondary_ab 5. Secondary Antibody Incubation (this compound) wash1->secondary_ab wash2 Wash Steps secondary_ab->wash2 counterstain 6. Counterstaining (Optional) wash2->counterstain wash3 Wash Steps counterstain->wash3 mounting 7. Mounting wash3->mounting imaging 8. Imaging mounting->imaging

Caption: Immunofluorescence Staining Workflow.

Materials and Reagents

Reagent/MaterialRecommended Specifications
Fixation Solution 4% Paraformaldehyde (PFA) in PBS, freshly prepared
or ice-cold Methanol (B129727)
Permeabilization Buffer PBS with 0.1-0.5% Triton X-100 or Saponin
Blocking Buffer 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS-T
Primary Antibody Specific to the target antigen, validated for IF
Secondary Antibody Goat anti-species IgG (H+L), this compound conjugated
Wash Buffer PBS with 0.05% Tween 20 (PBS-T)
Counterstain DAPI or Hoechst for nuclear staining
Mounting Medium Anti-fade mounting medium
Other Glass slides/coverslips, humidified chamber, fluorescence microscope

Step-by-Step Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types, tissues, or target antigens.

1. Sample Preparation and Fixation

  • For Adherent Cells:

    • Grow cells on sterile glass coverslips in a petri dish to the desired confluency (typically 50-70%).

    • Aspirate the culture medium and gently wash the cells twice with Phosphate-Buffered Saline (PBS).

    • Fix the cells by adding 4% PFA and incubating for 10-20 minutes at room temperature.[9][10] Alternatively, fix with ice-cold methanol for 5-10 minutes at -20°C.

    • Wash the fixed cells three times with PBS for 5 minutes each.

  • For Suspension Cells:

    • Centrifuge cells to form a pellet and wash with PBS.

    • Resuspend the cells in 4% PFA and incubate for 10-20 minutes at room temperature.

    • Centrifuge and wash the cells three times with PBS.

    • Resuspend the cells in PBS and attach them to coated slides (e.g., poly-L-lysine).

  • For Tissue Sections:

    • Follow standard protocols for paraffin-embedded or frozen tissue sectioning.[11]

    • For paraffin (B1166041) sections, deparaffinize and rehydrate the slides.

    • Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval).

2. Permeabilization

  • This step is necessary for intracellular targets. For membrane proteins, this step may be skipped.

  • Incubate the fixed samples with a permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS) for 10-15 minutes at room temperature.[10][12]

  • Wash the samples three times with PBS for 5 minutes each.

3. Blocking

  • To minimize non-specific antibody binding, incubate the samples in a blocking buffer for 30-60 minutes at room temperature in a humidified chamber.[9]

  • Common blocking agents include 1-5% BSA or serum from the same species as the secondary antibody.[9][12]

4. Primary Antibody Incubation

  • Dilute the primary antibody to its predetermined optimal concentration in the blocking buffer.

  • Incubate the samples with the diluted primary antibody, typically for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[10][13][14] Overnight incubation at 4°C is often recommended to reduce background.[13]

  • It is crucial to include a negative control where the primary antibody is omitted.[15]

5. Secondary Antibody Incubation

  • Following primary antibody incubation, wash the samples three times with PBS-T for 5 minutes each to remove unbound primary antibodies.

  • Dilute the this compound-conjugated secondary antibody in the blocking buffer. The optimal dilution should be determined, but a starting point of 1:500 to 1:1000 is common.

  • Incubate the samples with the secondary antibody for 1 hour at room temperature in a humidified chamber. From this step onwards, protect the samples from light to prevent photobleaching of the fluorophore. [9]

6. Counterstaining (Optional)

  • After incubation with the secondary antibody, wash the samples three times with PBS-T for 5 minutes each.

  • If nuclear staining is desired, incubate with a DNA stain like DAPI or Hoechst diluted in PBS for 5-10 minutes.

  • Wash the samples again with PBS to remove excess counterstain.

7. Mounting

  • Carefully mount the coverslip onto a glass slide using a drop of anti-fade mounting medium.

  • Seal the edges of the coverslip with nail polish to prevent drying and movement.[13]

  • Store the slides at 4°C in the dark until imaging. For best results, imaging should be performed promptly.[16]

8. Imaging

  • Visualize the samples using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~431 nm, Emission: ~540 nm) and any counterstains used.

  • Adjust the exposure time to obtain a clear signal with minimal background.[13]

Data Presentation and Quantitative Summary

Experimental StepParameterRecommended Range/ValueNotes
Fixation Time10-20 minutesOver-fixation can mask epitopes.[17]
Permeabilization Triton X-100 Conc.0.1 - 0.25%Required for intracellular targets.[12]
Blocking Time30-60 minutesReduces non-specific background.[9]
Primary Antibody Incubation Time1-2 hrs (RT) or O/N (4°C)Optimize antibody concentration.[13][14]
Secondary Antibody Dilution1:500 - 1:1000Titrate for optimal signal-to-noise.
Incubation Time1 hour (RT)Protect from light.[9]
Washing Steps Duration3 x 5 minutesThorough washing is critical to reduce background.[17]

Troubleshooting

ProblemPossible CauseSuggested Solution
Weak or No Signal - Ineffective primary antibody- Low protein expression- Incompatible secondary antibody- Over-fixation- Validate primary antibody for IF- Use a positive control cell line- Ensure secondary antibody is against the primary's host species- Reduce fixation time or change fixative[13][17]
High Background - Primary/secondary antibody concentration too high- Insufficient blocking- Inadequate washing- Titrate antibody concentrations- Increase blocking time or change blocking agent- Increase the number or duration of wash steps[13][15]
Non-specific Staining - Cross-reactivity of antibodies- Aggregated antibodies- Use pre-adsorbed secondary antibodies- Centrifuge antibody solutions before use
Autofluorescence - Endogenous fluorophores in the sample- Fixative-induced fluorescence- Use a spectral unmixing tool if available- Prepare fixative solutions freshly[16]

References

Application Notes and Protocols for Using Alexa Fluor 430 in a Multicolor Flow Cytometry Panel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the successful integration of Alexa Fluor 430 into multicolor flow cytometry panels. This compound, a violet laser-excitable dye, offers a unique spectral profile that can be strategically employed to expand panel complexity and enhance data resolution.

Introduction to this compound

This compound is a fluorescent dye characterized by its excitation maximum at approximately 433 nm and an emission maximum around 541 nm.[1] This positions it for optimal excitation by a violet laser (405 nm) and detection within the green-yellow range of the spectrum. A key feature of this compound is its significant Stokes shift, the difference between its excitation and emission maxima, which can be advantageous in minimizing spectral overlap with other fluorophores.

Advantages of this compound in Multicolor Flow Cytometry:

  • Fills a unique spectral niche: Its excitation and emission profile allows it to be used alongside other violet-excitable dyes with blue emissions (e.g., Brilliant Violet 421) and blue laser-excitable dyes with green emissions (e.g., FITC, Alexa Fluor 488), with careful compensation.

  • Photostability: Like other members of the Alexa Fluor family, it exhibits good photostability, which is crucial for consistent signal detection during prolonged data acquisition.

  • pH insensitivity: Maintains its fluorescent properties over a broad pH range, ensuring reliable performance in various staining buffers and conditions.

Considerations:

  • Brightness: While a versatile dye, this compound is generally considered to have moderate brightness. Therefore, it is best suited for detecting moderately to highly expressed antigens. For low-abundance targets, brighter fluorophores are recommended.

  • Instrument Configuration: A flow cytometer equipped with a violet laser (405 nm) and appropriate filter sets (e.g., 530/30 nm or similar) is required for optimal detection.

Designing a Multicolor Panel with this compound

Thoughtful panel design is critical for successful multicolor flow cytometry. The primary goals are to maximize signal resolution and minimize spectral overlap between fluorophores.

Fluorophore Selection and Spectral Overlap

When incorporating this compound, consider the following:

  • Co-expression of Markers: Pair this compound with fluorophores labeling markers that are not co-expressed on the same cell population to minimize the impact of any potential spectral spillover.

  • Antigen Density: Assign brighter fluorophores to markers with low expression levels and dimmer fluorophores, like this compound, to markers with high expression levels.

  • Spectral Spacing: Utilize online spectral viewers to visualize the excitation and emission spectra of all fluorophores in your panel and assess potential overlaps.

Example 8-Color Immunophenotyping Panel

This example panel is designed for a 3-laser flow cytometer (violet, blue, and red lasers) to identify major immune cell subsets in human peripheral blood mononuclear cells (PBMCs).

MarkerFluorophoreLaserAntigen Expression
CD45Alexa Fluor 700RedHigh
CD3APCRedHigh
CD4Brilliant Violet 421VioletHigh
CD8PerCP-Cy5.5BlueHigh
CD19PE-Cy7BlueModerate
CD56PEBlueModerate
CD14This compound Violet High
Live/DeadFixable Viability DyeViolet/BlueN/A

This panel strategically places the moderately bright this compound on CD14, a highly expressed monocyte marker.

Experimental Protocols

Adherence to standardized protocols is essential for generating high-quality, reproducible data.

Protocol 1: Antibody Titration

Proper antibody titration is crucial to determine the optimal concentration that provides the best signal-to-noise ratio.

Materials:

  • Cells expressing the target antigen

  • This compound-conjugated antibody

  • Staining buffer (e.g., PBS with 2% FBS)

  • Flow cytometry tubes

Procedure:

  • Prepare a single-cell suspension of your target cells.

  • Create a series of 2-fold dilutions of the this compound-conjugated antibody in staining buffer. A typical starting range is from the manufacturer's recommended concentration to a 1:800 dilution.

  • Aliquot approximately 1 x 10^6 cells into each flow cytometry tube.

  • Add 50-100 µL of each antibody dilution to the respective tubes. Include an unstained control.

  • Incubate for 20-30 minutes at 4°C, protected from light.

  • Wash the cells twice with 2 mL of staining buffer, centrifuging at 300-400 x g for 5 minutes.

  • Resuspend the cells in an appropriate volume of staining buffer for flow cytometric analysis.

  • Analyze the samples on the flow cytometer and determine the antibody concentration that gives the highest stain index (the best separation between positive and negative populations).

Protocol 2: Preparation of Compensation Controls

Compensation is a mathematical correction for spectral overlap between fluorophores. Accurate compensation requires properly prepared single-color controls.

Materials:

  • Compensation beads or cells

  • All fluorophore-conjugated antibodies in the panel

  • Staining buffer

  • Flow cytometry tubes

Procedure:

  • For each fluorophore in your panel, including this compound, prepare a separate compensation control tube.

  • If using compensation beads, add one drop of positive control beads and one drop of negative control beads to each tube.

  • Add the titrated amount of a single fluorophore-conjugated antibody to the corresponding tube.

  • Incubate for 15-30 minutes at 4°C, protected from light.

  • Wash the beads or cells once with staining buffer.

  • Resuspend in an appropriate volume for analysis.

  • Acquire the single-color controls on the flow cytometer to calculate the compensation matrix.

Protocol 3: Staining of Cells for Multicolor Flow Cytometry

Materials:

  • Single-cell suspension of your sample

  • Fc block (optional, but recommended for cells with Fc receptors)

  • Cocktail of all titrated fluorophore-conjugated antibodies

  • Staining buffer

  • Fixable viability dye (if applicable)

  • Fixation/Permeabilization buffers (for intracellular targets)

  • Flow cytometry tubes

Procedure:

  • Prepare a single-cell suspension and adjust the cell concentration.

  • (Optional) If using a fixable viability dye, stain the cells according to the manufacturer's protocol.

  • Wash the cells with staining buffer.

  • (Optional) Add Fc block and incubate for 10-15 minutes at 4°C to prevent non-specific antibody binding.

  • Prepare a master mix of all your fluorophore-conjugated antibodies at their optimal titrated concentrations.

  • Add the antibody cocktail to the cells and incubate for 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with staining buffer.

  • If performing only surface staining, resuspend the cells in staining buffer and proceed to data acquisition.

  • For intracellular targets, proceed with fixation and permeabilization according to a validated protocol before adding intracellular antibody cocktails.

  • After intracellular staining, wash the cells and resuspend for analysis.

Data Presentation: Quantitative Fluorophore Characteristics

The following table summarizes the spectral properties and relative brightness of this compound in comparison to other common fluorophores. Brightness is a critical factor in panel design, and the Stain Index (SI) is a common metric for its quantification. While a definitive SI for this compound is not widely published in comparative charts, its brightness is generally considered moderate.

FluorophoreExcitation Max (nm)Emission Max (nm)Laser LineRelative Brightness (Qualitative)
Brilliant Violet 421405421VioletVery Bright
Pacific Blue410455VioletModerate
This compound 433 541 Violet Moderate
FITC494519BlueModerate
Alexa Fluor 488495519BlueBright
PE496, 565575Blue/Yellow-GreenVery Bright
PerCP-Cy5.5482695BlueModerate
PE-Cy7496, 565780Blue/Yellow-GreenBright
APC650660RedBright
Alexa Fluor 700696719RedDim

Visualization of Workflows and Pathways

Experimental Workflow for Multicolor Flow Cytometry

G cluster_prep Sample Preparation cluster_stain Staining cluster_acq Data Acquisition & Analysis A Single-Cell Suspension B Viability Staining A->B C Fc Block B->C D Surface Antibody Staining C->D E Fixation & Permeabilization D->E G Flow Cytometry Acquisition D->G F Intracellular Antibody Staining E->F F->G H Compensation G->H I Data Analysis H->I G A Define Markers of Interest B Determine Antigen Density A->B C Check Instrument Configuration (Lasers & Filters) A->C D High Density Antigen B->D E Low Density Antigen B->E H Review Spectral Overlap C->H F Assign Dim/Moderate Fluorophore (e.g., this compound, Alexa Fluor 700) D->F G Assign Bright Fluorophore (e.g., PE, APC, BV421) E->G F->H G->H I Final Panel H->I G cluster_pathway MAPK/ERK Signaling Pathway cluster_detection Flow Cytometry Detection GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, Elk-1) ERK->Transcription Phosphorylates pERK Phospho-ERK (pT202/pY204) Response Cellular Response (Proliferation, Survival) Transcription->Response Regulates CellMarker Cell Surface Marker (e.g., CD14) AF430 This compound CellMarker->AF430 OtherFluor Brighter Fluorophore (e.g., PE, Alexa Fluor 647) pERK->OtherFluor

References

Application Notes and Protocols for Alexa Fluor 430 Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Alexa Fluor 430 for fluorescence imaging. This document includes the spectral properties of the fluorophore, compatible instrumentation, detailed experimental protocols, and potential applications in research and drug development.

Introduction to this compound

This compound is a green-yellow fluorescent dye that is a member of the Alexa Fluor family of fluorochromes.[1][2] These dyes are known for their superior performance in fluorescence-based applications due to their exceptional brightness, high photostability, and insensitivity to pH over a wide range.[1][3][4] Chemically, Alexa Fluor dyes are synthesized through the sulfonation of coumarin, rhodamine, fluorescein, and cyanine (B1664457) dyes, which renders them hydrophilic and negatively charged.[3][5] this compound is particularly notable for its large Stokes shift, absorbing light in the violet-blue region of the spectrum and emitting in the green-yellow region.[6] This characteristic is advantageous for multicolor imaging experiments, as it minimizes spectral overlap with other fluorophores.

Quantitative Data

The photophysical properties of this compound make it a robust tool for various imaging applications. A summary of its quantitative data is presented in the table below.

PropertyValueReferences
Excitation Maximum (λex) 431 - 434 nm[4][6]
Emission Maximum (λem) 539 - 541 nm[4][6]
Molar Extinction Coefficient (ε) ~15,000 - 16,000 cm⁻¹M⁻¹[7]
Quantum Yield (Φ) Relatively high[1][7]
Recommended Excitation Laser 405 nm violet diode laser[8][9]
pH Sensitivity Insensitive over a wide pH range (4-10)[1][3][4]
Photostability High[3][4]

Compatible Lasers and Filters

For optimal excitation of this compound, a 405 nm violet diode laser is recommended.[8][9] The large Stokes shift of this dye allows for flexible filter selection to minimize bleed-through in multicolor experiments.

Recommended Filter Set:

  • Excitation Filter: A bandpass filter centered around 425 nm (e.g., 425/45 nm) is suitable for isolating the 405 nm laser line.[10]

  • Dichroic Mirror: A longpass dichroic mirror with a cutoff around 475 nm (e.g., 475DCLP) will efficiently reflect the excitation light and transmit the emitted fluorescence.[10]

  • Emission Filter: A wide bandpass filter in the green-yellow region, such as one centered around 545 nm (e.g., 545/75 nm), is ideal for capturing the peak emission of this compound.[10]

It is always recommended to consult your microscope's manufacturer for compatible filter sets.

Experimental Protocols

Antibody Conjugation with this compound NHS Ester

This protocol describes the conjugation of this compound N-hydroxysuccinimidyl (NHS) ester to a primary or secondary antibody. NHS esters react with primary amines on proteins to form stable covalent bonds.

Materials:

  • Antibody to be labeled (in an amine-free buffer like PBS)

  • This compound NHS Ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., gel filtration)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is at a concentration of at least 1 mg/mL in an amine-free buffer (e.g., PBS). If the antibody is in a buffer containing primary amines (like Tris or glycine), it must be dialyzed against PBS.[11]

    • Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.

  • Prepare the Dye:

    • Briefly centrifuge the vial of this compound NHS ester to collect the powder at the bottom.

    • Dissolve the dye in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Conjugation Reaction:

    • While gently stirring the antibody solution, slowly add the reactive dye. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10-20 moles of dye per mole of antibody is recommended.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column equilibrated with PBS.

    • Collect the fractions containing the labeled antibody. The first colored peak to elute is the conjugated antibody.

  • Storage:

    • Store the purified antibody conjugate at 4°C, protected from light. For long-term storage, add glycerol (B35011) to a final concentration of 50% and store at -20°C.

Immunofluorescence Staining of Cultured Cells

This protocol provides a general procedure for immunofluorescence staining of fixed and permeabilized cultured cells using an this compound-conjugated antibody.

Materials:

  • Cultured cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation buffer: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody (if using an this compound-conjugated secondary antibody)

  • This compound-conjugated antibody (primary or secondary)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Preparation:

    • Wash the cells on coverslips three times with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 1 hour at room temperature.

  • Antibody Incubation:

    • If using an indirect staining method, incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the this compound-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.

    • If using a directly conjugated primary antibody, incubate with the this compound-conjugated primary antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

    • Wash the cells three times with PBS.

  • Counterstaining and Mounting:

    • Incubate the cells with a nuclear counterstain like DAPI, if desired.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Image the slides using a fluorescence microscope equipped with a 405 nm laser and appropriate filters for this compound.

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical immunofluorescence workflow and a conceptual signaling pathway that could be investigated using this compound.

G cluster_workflow Immunofluorescence Staining Workflow A Cell Seeding & Growth B Fixation (e.g., 4% PFA) A->B C Permeabilization (e.g., 0.1% Triton X-100) B->C D Blocking (e.g., 1% BSA) C->D E Primary Antibody Incubation D->E F This compound-conjugated Secondary Antibody Incubation E->F G Nuclear Counterstain (e.g., DAPI) F->G H Mounting & Imaging G->H

Caption: A typical workflow for indirect immunofluorescence staining.

G cluster_pathway Conceptual Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binding & Dimerization Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Activation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylation & Activation Nucleus Nucleus TranscriptionFactor->Nucleus Translocation Gene Target Gene Expression Nucleus->Gene

Caption: A conceptual signaling pathway illustrating protein activation and translocation.

Applications in Drug Development

The robust properties of this compound make it a valuable tool for various stages of drug development:

  • Target Identification and Validation: this compound-conjugated antibodies can be used in immunofluorescence and flow cytometry to identify and quantify the expression of specific protein targets in different cell types or disease models.[3]

  • High-Content Screening (HCS): The brightness and photostability of this compound are advantageous for automated, high-throughput imaging assays.[12] It can be used to screen compound libraries for their effects on protein expression, localization, or cell morphology.

  • Mechanism of Action Studies: By labeling specific proteins or cellular structures, researchers can visualize the effects of a drug candidate on cellular processes, such as signaling pathways, protein trafficking, or cell cycle progression. For example, a drug's effect on the translocation of a transcription factor (as depicted in the signaling pathway diagram) could be quantified using this compound.

  • Neuroscience Research: this compound has been successfully used as a neuronal tracer to map neural circuits, which is crucial for understanding neurological diseases and developing targeted therapies.[13]

  • Cancer Research: In cancer drug development, this compound can be employed to visualize tumor markers, assess the efficacy of cytotoxic agents, or study the tumor microenvironment through fluorescence imaging.[14]

References

Alexa Fluor 430: Application Notes and Protocols for Fixed Cell Imaging and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Alexa Fluor 430 for the fluorescent labeling and analysis of fixed cells. Detailed protocols for immunofluorescence staining and visualization are included, along with key technical data and recommendations for optimal performance.

Introduction to this compound

This compound is a fluorescent dye that fills a unique spectral niche, absorbing light in the violet-blue region of the spectrum and emitting in the green-yellow region.[1][2] This large Stokes shift is advantageous for multicolor imaging applications, minimizing spectral overlap with other common fluorophores. While it is noted to be less bright than some other members of the Alexa Fluor family, its distinct spectral properties make it a valuable tool for specific experimental designs.[1] Alexa Fluor dyes, in general, are known for their enhanced photostability and pH insensitivity compared to traditional fluorophores, making them robust reagents for imaging.[1]

Key Advantages and Applications

  • Large Stokes Shift: With an excitation maximum around 431-434 nm and an emission maximum near 540-541 nm, this compound offers a significant separation between excitation and emission wavelengths.[3][4][5] This minimizes bleed-through in multicolor experiments.

  • Spectral Niche: It is one of the few commercially available dyes that efficiently absorbs light from the 405 nm violet laser line and emits in the green-yellow range.[1]

  • Photostability: Like other Alexa Fluor dyes, this compound exhibits good resistance to photobleaching, allowing for longer exposure times and more robust image acquisition.[1]

  • pH Insensitivity: Its fluorescence is stable over a broad pH range, providing consistent signal in various buffer conditions.[1]

  • Applications: this compound is well-suited for immunofluorescence (IF), immunocytochemistry (ICC), and other fluorescence microscopy techniques for visualizing the localization of proteins and other targets in fixed cells.

Quantitative Data

The photophysical properties of this compound are summarized in the table below. This data is essential for selecting appropriate microscope hardware and for quantitative imaging studies.

PropertyValueReference(s)
Excitation Maximum (λex) ~431 - 434 nm[2][3][5]
Emission Maximum (λem) ~540 - 541 nm[2][3][4][5]
Molar Extinction Coefficient (ε) 16,000 cm⁻¹M⁻¹[3][5]
Quantum Yield (Φ) Reported as low/dim; specific value not consistently published.[1][6]
Recommended Laser Line 405 nm[1][5]
Recommended Emission Filter ~530/40 nm or similar bandpass[5]

Experimental Protocols

Immunofluorescence Staining of Adherent Cells with this compound-Conjugated Secondary Antibodies

This protocol provides a step-by-step guide for immunofluorescence staining of proteins in cultured adherent cells grown on coverslips.

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody (specific to the target protein)

  • This compound-conjugated Secondary Antibody (e.g., Goat anti-Mouse IgG, this compound)

  • Nuclear Counterstain (e.g., DAPI)

  • Mounting Medium

  • Microscope slides

Protocol:

  • Cell Culture: Seed and culture cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.

  • Washing: Gently wash the cells twice with PBS to remove culture medium.

  • Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary for intracellular targets.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

  • Final Washes: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using a drop of mounting medium.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~425/50 nm, Emission: ~530/40 nm).

Visualizations

Experimental Workflow for Immunofluorescence

The following diagram illustrates the key steps in the immunofluorescence protocol described above.

G cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_final Final Steps cell_culture 1. Cell Culture on Coverslip wash1 2. Wash with PBS cell_culture->wash1 fixation 3. Fixation (4% PFA) wash1->fixation wash2 4. Wash with PBS fixation->wash2 permeabilization 5. Permeabilization (0.1% Triton X-100) wash2->permeabilization wash3 6. Wash with PBS permeabilization->wash3 blocking 7. Blocking (1% BSA) wash3->blocking primary_ab 8. Primary Antibody Incubation blocking->primary_ab wash4 9. Wash with PBS primary_ab->wash4 secondary_ab 10. This compound Secondary Ab Incubation wash4->secondary_ab wash5 11. Wash with PBS secondary_ab->wash5 counterstain 12. Counterstain (DAPI) wash5->counterstain wash6 13. Final Washes counterstain->wash6 mounting 14. Mounting wash6->mounting imaging 15. Imaging mounting->imaging

Immunofluorescence Experimental Workflow.
Example Signaling Pathway: MAPK/ERK Pathway

This compound-conjugated antibodies can be used to visualize key components of signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Immunofluorescence can be used to detect the phosphorylation and translocation of ERK to the nucleus upon pathway activation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_detection Detection with this compound growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras activates raf Raf ras->raf activates mek MEK raf->mek phosphorylates erk ERK mek->erk phosphorylates p_erk p-ERK erk->p_erk p_erk_nuc p-ERK p_erk->p_erk_nuc translocates detection_note An antibody against p-ERK can be visualized with an This compound secondary antibody to study pathway activation. p_erk->detection_note transcription_factors Transcription Factors p_erk_nuc->transcription_factors activates gene_expression Gene Expression transcription_factors->gene_expression

MAPK/ERK Signaling Pathway Visualization.

References

Application Notes and Protocols for Live-cell Imaging with Alexa Fluor 430 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for utilizing Alexa Fluor 430 conjugates in live-cell imaging experiments. This compound is a unique fluorescent dye that fills the spectral gap between blue and green fluorophores, offering a large Stokes shift and strong yellow-green fluorescence.[1] Its spectral properties make it a valuable tool for multicolor imaging applications.

Properties of this compound

This compound is characterized by its excitation maximum in the violet-blue region of the spectrum and an emission maximum in the green-yellow region. This large Stokes shift minimizes spectral overlap in multicolor experiments.

Table 1: Spectral Properties of this compound

PropertyValue
Excitation Maximum431-433 nm[1][2][3][4]
Emission Maximum539-541 nm[1][2][3][4]
Extinction Coefficient16,000 cm⁻¹M⁻¹[4][5]
Emission ColorYellow-Green[1]

Note: The quantum yield for this compound has been described as relatively low, though a specific value is not consistently reported in literature.[6]

Applications in Live-Cell Imaging

This compound conjugates are suitable for a variety of live-cell imaging applications, including:

  • Immunofluorescence: Visualizing the localization and dynamics of specific proteins using directly conjugated primary or secondary antibodies.

  • Biotin-Streptavidin Staining: Detecting biotinylated molecules such as antibodies, lipids, or nucleic acids with high sensitivity.

  • Multi-Color Imaging: Serving as a distinct channel in combination with other fluorophores due to its unique spectral properties.

Experimental Protocols

Protocol for Live-Cell Immunofluorescence with this compound Antibody Conjugates

This protocol outlines the steps for staining live cells with an antibody directly conjugated to this compound.

Materials:

  • Live cells cultured on imaging-compatible dishes or slides (e.g., glass-bottom dishes)

  • This compound conjugated primary or secondary antibody

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Phosphate-buffered saline (PBS), sterile

  • Optional: Blocking buffer compatible with live cells (e.g., PBS with 1% BSA)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on imaging dishes. Ensure cells are healthy and adherent.

  • Washing: Gently wash the cells twice with pre-warmed (37°C) sterile PBS to remove culture medium.

  • Blocking (Optional): To reduce non-specific antibody binding, you may incubate the cells with a live-cell compatible blocking buffer for 15-30 minutes at 37°C.

  • Antibody Incubation: Dilute the this compound conjugated antibody to the predetermined optimal concentration in pre-warmed live-cell imaging medium. Remove the blocking buffer (if used) and add the antibody solution to the cells.

  • Incubation: Incubate the cells with the antibody for 30-60 minutes at 37°C in a humidified incubator. The optimal incubation time may need to be determined empirically.

  • Washing: Gently wash the cells three times with pre-warmed live-cell imaging medium to remove unbound antibodies.

  • Imaging: Immediately proceed with imaging the cells on a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~430 nm, Emission: ~540 nm). Maintain physiological conditions (37°C, 5% CO2) throughout the imaging process.[7]

Protocol for Live-Cell Staining with this compound Streptavidin Conjugates

This protocol describes the use of this compound streptavidin to detect biotinylated molecules on the surface of live cells.

Materials:

  • Live cells cultured on imaging-compatible dishes

  • Biotinylated primary antibody or other biotinylated probe

  • This compound streptavidin conjugate[8][9]

  • Live-cell imaging medium

  • PBS, sterile

  • Optional: Blocking buffer

Procedure:

  • Cell Preparation: Culture and prepare cells as described in Protocol 3.1.

  • Washing: Wash the cells twice with pre-warmed sterile PBS.

  • Blocking (Optional): Incubate with a suitable blocking buffer for 15-30 minutes at 37°C.

  • Biotinylated Probe Incubation: Dilute the biotinylated probe to its optimal concentration in pre-warmed imaging medium. Incubate with the cells for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells three times with pre-warmed imaging medium to remove the unbound biotinylated probe.

  • This compound Streptavidin Incubation: Dilute the this compound streptavidin conjugate in pre-warmed imaging medium (a final concentration of 0.5–10 μg/mL is a good starting point).[8] Incubate the cells with the streptavidin solution for 15-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with pre-warmed imaging medium to remove unbound streptavidin.

  • Imaging: Proceed with live-cell imaging using the appropriate filter sets for this compound.

Visualizations

Live_Cell_Imaging_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging start Culture Cells on Imaging Dish wash1 Wash with PBS start->wash1 block Blocking (Optional) wash1->block stain Incubate with This compound Conjugate block->stain wash2 Wash to Remove Unbound Conjugate stain->wash2 image Live-Cell Microscopy wash2->image

Caption: General workflow for live-cell imaging with this compound conjugates.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus L Ligand R Receptor L->R Binding P1 Kinase 1 R->P1 Activation P2 Kinase 2 P1->P2 Phosphorylation TF Transcription Factor P2->TF Activation Gene Gene Expression TF->Gene Translocation & Binding

Caption: Example of a generic signaling pathway often studied with live-cell imaging.

Troubleshooting

Table 2: Common Issues and Solutions in Live-Cell Imaging

IssuePossible CauseSuggested Solution
No or Weak Signal - Incompatible filter sets.- Low antibody/streptavidin concentration.- Target protein not expressed or accessible.- Verify microscope filter compatibility with this compound's excitation/emission spectra.- Titrate the concentration of the fluorescent conjugate to find the optimal signal.- Confirm target expression and localization.[10]
High Background - Non-specific binding of the conjugate.- Autofluorescence from cell culture medium.- Include a blocking step.- Ensure adequate washing steps.- Use phenol red-free imaging medium.[11]
Phototoxicity/Cell Death - Excessive excitation light intensity or duration.- Minimize exposure time and light intensity.[12]- Use a camera with high sensitivity.- When not acquiring images, block the excitation light path.[11]
Photobleaching - Fluorophore degradation due to prolonged light exposure.- Reduce excitation light intensity.- Use an antifade reagent compatible with live-cell imaging.[13]

For successful live-cell imaging, it is crucial to maintain the health of the cells throughout the experiment by providing a suitable environment on the microscope stage.[7][12] This includes maintaining the correct temperature, pH, and humidity.[7] Careful optimization of staining and imaging parameters will yield high-quality, meaningful data.

References

Application Notes and Protocols for Alexa Fluor 430 Secondary Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Alexa Fluor 430-conjugated secondary antibodies in key immuno-staining applications. This compound is a yellow-green fluorescent dye known for its brightness and photostability, making it a versatile tool for fluorescence microscopy, immunohistochemistry, and flow cytometry.[1][2][3]

Properties of this compound

This compound possesses spectral characteristics that make it suitable for multiplexing experiments with other fluorophores. Its large Stokes shift, the difference between the excitation and emission maxima, helps to minimize spectral overlap. The dye is also stable over a broad pH range (pH 4-10), ensuring reliable performance in various buffer systems.[1][4][5]

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for selecting appropriate filter sets and designing imaging experiments.

PropertyValueReference
Excitation Maximum431 - 434 nm[2][5][6]
Emission Maximum539 - 545 nm[2][4][5]
Molar Extinction Coefficient~15,000 - 16,000 cm⁻¹M⁻¹[2][5]
Recommended Laser Line405 nmN/A
Common Emission Filter530/43 nmN/A
Quantum YieldNot explicitly stated; described as having a "low quantum yield" in one study, while the Alexa Fluor family generally exhibits quantum yields of 0.60-0.70.[7][8]
PhotostabilityHigh[1][2][3]

Recommended Filter Sets

To ensure optimal detection of the this compound signal while minimizing bleed-through, it is essential to use appropriate optical filters. The selection of filters will depend on the specific microscope or flow cytometer being used.

ApplicationExcitation FilterDichroic MirrorEmission Filter
Microscopy ~425/40 nm~490 nm longpass~540/40 nm
Flow Cytometry 405 nm laserN/A~530/43 nm bandpass

Staining Protocols

The following are detailed protocols for immunofluorescence, immunohistochemistry, and flow cytometry using this compound-conjugated secondary antibodies.

Immunofluorescence (IF) Staining of Cultured Cells

This protocol outlines the steps for staining fixed and permeabilized cultured cells.

Materials:

  • Cells grown on coverslips or in imaging plates

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[9]

  • Blocking Buffer (e.g., 1-5% Normal Goat Serum or Bovine Serum Albumin in PBS)[10]

  • Primary Antibody (specific to the target antigen)

  • This compound-conjugated Secondary Antibody (specific to the host species of the primary antibody)

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Protocol:

  • Cell Culture and Fixation:

    • Culture cells to the desired confluency on sterile coverslips or imaging plates.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[11]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.[12]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[10]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[11][13]

  • Washing:

    • Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the this compound secondary antibody in Blocking Buffer. A starting concentration of 1-10 µg/mL is recommended.[14][15] The optimal concentration should be determined by titration.[12][16]

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[10][13]

  • Washing:

    • Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.

  • Counterstaining (Optional):

    • Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish.

    • Store the slides at 4°C in the dark until imaging.[17]

Immunohistochemistry (IHC) Staining of Paraffin-Embedded Tissue Sections

This protocol provides a general guideline for staining paraffin-embedded tissue sections. Optimization of incubation times and antibody concentrations may be required.

Materials:

  • Paraffin-embedded tissue sections on slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized Water

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking Buffer (e.g., 5% Normal Serum from the secondary antibody host species in PBS)

  • Primary Antibody

  • This compound-conjugated Secondary Antibody

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5 minutes each).

    • Immerse slides in 100% ethanol (2 changes for 3 minutes each).

    • Immerse slides in 95% ethanol for 3 minutes.

    • Immerse slides in 70% ethanol for 3 minutes.

    • Rinse slides in deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated Antigen Retrieval Buffer. The optimal time and temperature should be determined empirically.

    • Allow slides to cool to room temperature.

    • Wash slides with Wash Buffer.

  • Permeabilization (if required):

    • Incubate sections with 0.2-0.5% Triton X-100 in PBS for 10-20 minutes.[9]

    • Wash slides with Wash Buffer.

  • Blocking:

    • Incubate sections with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer to its optimal concentration.

    • Incubate sections overnight at 4°C in a humidified chamber.[18]

  • Washing:

    • Wash slides three times with Wash Buffer for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the this compound secondary antibody in Blocking Buffer (starting at 1-10 µg/mL).[14]

    • Incubate sections for 1-2 hours at room temperature, protected from light.[18]

  • Washing:

    • Wash slides three times with Wash Buffer for 5 minutes each, protected from light.

  • Counterstaining and Mounting:

    • Counterstain with DAPI if desired.

    • Mount with an antifade mounting medium.

    • Store slides at 4°C in the dark.

Flow Cytometry Staining

This protocol is for staining single-cell suspensions for flow cytometry analysis.

Materials:

  • Single-cell suspension

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% Sodium Azide)

  • Fc Block (optional, to block non-specific binding to Fc receptors)

  • Primary Antibody

  • This compound-conjugated Secondary Antibody

  • Fixation/Permeabilization Buffers (for intracellular staining)

  • Viability Dye (optional)

Protocol:

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in ice-cold Flow Cytometry Staining Buffer.

  • Fc Block (Optional):

    • Incubate cells with an Fc blocking reagent for 10-15 minutes on ice to prevent non-specific antibody binding.

  • Primary Antibody Staining:

    • Add the primary antibody at its predetermined optimal concentration.

    • Incubate for 30 minutes on ice in the dark.

  • Washing:

    • Wash the cells twice with 1-2 mL of cold Flow Cytometry Staining Buffer by centrifugation (e.g., 300-400 x g for 5 minutes at 4°C).

  • Secondary Antibody Staining:

    • Resuspend the cell pellet in the residual buffer and add the this compound secondary antibody at its optimal concentration (typically 1-10 µg/mL).[14]

    • Incubate for 30 minutes on ice in the dark.

  • Washing:

    • Wash the cells twice as described in step 4.

  • Viability Staining and/or Fixation (Optional):

    • If using a viability dye, follow the manufacturer's protocol.

    • For intracellular targets, proceed with a fixation and permeabilization protocol according to the manufacturer's instructions.

  • Data Acquisition:

    • Resuspend the cells in 0.5 mL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer equipped with a 405 nm laser for excitation and an appropriate emission filter (e.g., 530/43 nm).

Troubleshooting

Common issues in fluorescent staining include weak or no signal, high background, and non-specific staining.[12][19]

ProblemPossible CauseSuggested Solution
Weak or No Signal - Inefficient primary antibody binding- Low antigen expression- Incorrect filter set- Photobleaching- Optimize primary antibody concentration and incubation time.- Use a positive control.- Ensure correct filters are in place for this compound.- Minimize light exposure and use an antifade mounting medium.
High Background - Primary or secondary antibody concentration too high- Inadequate blocking- Insufficient washing- Autofluorescence- Titrate antibody concentrations.- Increase blocking time or try a different blocking agent.- Increase the number and duration of wash steps.- Use appropriate spectral unmixing or autofluorescence quenching techniques.
Non-specific Staining - Cross-reactivity of the secondary antibody- Fc receptor binding- Use a cross-adsorbed secondary antibody.- Use an Fc block prior to primary antibody incubation.

Visualizations

Signaling Pathway Example: MAPK/ERK Pathway

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellularResponse Cellular Response TranscriptionFactors->CellularResponse

Caption: Simplified MAPK/ERK signaling pathway.

Experimental Workflow: Immunofluorescence Staining

IF_Workflow start Start cell_prep Cell Preparation (Culture, Fix, Permeabilize) start->cell_prep blocking Blocking (e.g., 5% Normal Goat Serum) cell_prep->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab This compound Secondary Ab Incubation wash1->secondary_ab wash2 Wash secondary_ab->wash2 counterstain Counterstain (Optional) (e.g., DAPI) wash2->counterstain mount Mount Coverslip counterstain->mount image Fluorescence Imaging mount->image

Caption: General workflow for immunofluorescence staining.

Logical Relationship: Antibody-Antigen Interaction

Antibody_Antigen_Interaction cluster_0 Antigen-Antibody Complex Antigen Target Antigen PrimaryAb Primary Antibody Antigen->PrimaryAb Binds to SecondaryAb Secondary Antibody (this compound) PrimaryAb->SecondaryAb Recognized by

Caption: Indirect immunofluorescence detection principle.

References

Application Note: A Detailed Protocol for Calculating the Degree of Labeling for Alexa Fluor™ 430 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescently labeled proteins are indispensable tools in biological research and drug development, enabling sensitive detection and quantification in applications such as immunoassays, fluorescence microscopy, and flow cytometry. The Degree of Labeling (DOL), defined as the average number of dye molecules conjugated to a single protein molecule, is a critical parameter that influences the performance of the conjugate. An optimal DOL ensures a bright, specific signal without compromising the protein's biological activity. This application note provides a detailed protocol for the spectrophotometric determination of the DOL for proteins conjugated with Alexa Fluor™ 430, a green-fluorescent dye well-suited for multicolor applications.[1]

Alexa Fluor™ 430 is characterized by its excitation and emission maxima at approximately 433 nm and 541 nm, respectively.[2][3] Like other Alexa Fluor™ dyes, it is known for its brightness and photostability.[4] The most common method for labeling proteins with Alexa Fluor™ 430 involves the use of an N-hydroxysuccinimide (NHS) ester derivative, which reacts with primary amines on the protein to form stable covalent bonds.[5][6][7][8]

Principle of DOL Calculation

The calculation of the DOL is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. By measuring the absorbance of the purified protein-dye conjugate at two specific wavelengths, it is possible to determine the concentrations of both the protein and the dye, and subsequently their molar ratio (the DOL).

The absorbance is measured at:

  • 280 nm: The wavelength at which proteins absorb light, primarily due to the presence of tryptophan and tyrosine residues.

  • ~433 nm (Amax): The wavelength of maximum absorbance for the Alexa Fluor™ 430 dye.

A correction factor is necessary because the Alexa Fluor™ 430 dye also absorbs light at 280 nm.[9] This absorbance must be subtracted from the total A₂₈₀ reading to accurately determine the protein's contribution to the absorbance.

Conjugation Chemistry

The Alexa Fluor™ 430 NHS ester is an amine-reactive reagent that covalently attaches the fluorophore to primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of a protein, forming a stable amide bond.[7][8] This reaction is typically performed in a buffer with a pH of 8.3-8.5 to ensure the primary amines are deprotonated and available for conjugation.[7]

cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-Alexa Fluor™ 430 (Stable Amide Bond) Protein->Conjugate + pH 8.3-8.5 AF430 Alexa Fluor™ 430-NHS Ester AF430->Conjugate NHS NHS (Leaving Group) AF430->NHS releases

Caption: Reaction of Alexa Fluor™ 430 NHS ester with a protein's primary amine.

Key Spectroscopic Data

The accuracy of the DOL calculation depends on precise values for the molar extinction coefficients and the correction factor. These values are summarized in the table below.

ParameterValueNotes
Alexa Fluor™ 430 Molar Extinction Coefficient (εdye) 16,000 cm⁻¹M⁻¹ at 433 nmA measure of how strongly the dye absorbs light at its maximum absorbance wavelength.[2][3]
Alexa Fluor™ 430 Correction Factor (CF₂₈₀) 0.28This factor corrects for the dye's absorbance at 280 nm. It is calculated as (A₂₈₀ of dye) / (Amax of dye).[10]
Alexa Fluor™ 430 NHS Ester Molecular Weight (MWdye) ~701.8 g/mol The molecular weight of the reactive dye.[11][12][13]
Typical IgG Molar Extinction Coefficient (εprotein) 203,000 cm⁻¹M⁻¹ at 280 nmThis value is for a typical Immunoglobulin G (IgG) antibody.[14] For other proteins, the specific ε must be known or calculated from its amino acid sequence.
Typical IgG Molecular Weight (MWprotein) ~150,000 g/mol The approximate molecular weight of an IgG antibody.

Experimental Protocol

This protocol outlines the standard spectrophotometric method for calculating the DOL of an Alexa Fluor™ 430-protein conjugate.

  • Purified Alexa Fluor™ 430-protein conjugate

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • UV-Vis spectrophotometer

  • Cuvettes (1 cm path length)

  • Pipettes

  • Purify the Conjugate: It is crucial to remove all unconjugated (free) Alexa Fluor™ 430 dye from the labeled protein. This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis.[15]

  • Prepare the Sample: Dilute the purified conjugate in a suitable buffer (e.g., PBS) to a concentration that results in an absorbance reading at the dye's Amax (~433 nm) within the linear range of the spectrophotometer (typically 0.1 to 1.0). Record the dilution factor used.

  • Measure Absorbance:

    • Blank the spectrophotometer with the same buffer used for dilution.

    • Measure the absorbance of the diluted conjugate solution at 280 nm (A₂₈₀).

    • Measure the absorbance at the Amax of Alexa Fluor™ 430, which is ~433 nm (A₄₃₃).

The following equations are used to determine the DOL.

Step 1: Calculate the Molar Concentration of the Protein (P)

The protein concentration is calculated from the absorbance at 280 nm after correcting for the dye's contribution.

  • P (M) = [A₂₈₀ - (A₄₃₃ × CF₂₈₀)] / εprotein

Where:

  • A₂₈₀ = Absorbance of the conjugate at 280 nm

  • A₄₃₃ = Absorbance of the conjugate at 433 nm

  • CF₂₈₀ = Correction factor for Alexa Fluor™ 430 at 280 nm (0.28)[10]

  • εprotein = Molar extinction coefficient of the protein at 280 nm (e.g., 203,000 cm⁻¹M⁻¹ for IgG)[14]

Step 2: Calculate the Degree of Labeling (DOL)

The DOL is the molar ratio of the dye to the protein.

  • DOL = A₄₃₃ / (εdye × P)

Where:

  • A₄₃₃ = Absorbance of the conjugate at 433 nm

  • εdye = Molar extinction coefficient of Alexa Fluor™ 430 at 433 nm (16,000 cm⁻¹M⁻¹)[2][3]

  • P = Molar concentration of the protein calculated in Step 1.

Note: If the sample was diluted, the calculated protein concentration must be multiplied by the dilution factor to determine the concentration of the original, undiluted sample.

Experimental Workflow

cluster_prep Sample Preparation cluster_measure Measurement cluster_calc Calculation A Start with Labeled Protein-Dye Conjugate B Purify Conjugate (e.g., Size-Exclusion Chromatography) A->B C Remove Free Dye B->C D Dilute Purified Conjugate in Buffer C->D E Measure Absorbance at 280 nm (A₂₈₀) D->E F Measure Absorbance at 433 nm (A₄₃₃) D->F G Calculate Corrected Protein Absorbance [A₂₈₀ - (A₄₃₃ x CF₂₈₀)] E->G F->G I Calculate Degree of Labeling (DOL) F->I H Calculate Protein Concentration (M) G->H H->I Result Final DOL Value I->Result

Caption: Workflow for determining the Degree of Labeling (DOL).

Example Calculation

Assume an IgG antibody (MW ≈ 150,000 Da, εprotein = 203,000 M⁻¹cm⁻¹) is labeled with Alexa Fluor™ 430. The purified conjugate is measured in a 1 cm cuvette.

  • Measured A₂₈₀ = 0.85

  • Measured A₄₃₃ = 0.40

Step 1: Calculate Protein Concentration (P)

  • P = [0.85 - (0.40 × 0.28)] / 203,000 M⁻¹cm⁻¹

  • P = [0.85 - 0.112] / 203,000 M⁻¹cm⁻¹

  • P = 0.738 / 203,000 M⁻¹cm⁻¹

  • P ≈ 3.636 × 10⁻⁶ M

Step 2: Calculate Degree of Labeling (DOL)

  • DOL = 0.40 / (16,000 M⁻¹cm⁻¹ × 3.636 × 10⁻⁶ M)

  • DOL = 0.40 / 0.058176

  • DOL ≈ 6.9

This result indicates that, on average, there are approximately 6.9 molecules of Alexa Fluor™ 430 dye per molecule of IgG antibody.

Conclusion

Accurately calculating the Degree of Labeling is a fundamental step in the quality control of fluorescently labeled protein conjugates. The straightforward spectrophotometric method described in this application note allows researchers to reliably determine the DOL for Alexa Fluor™ 430 conjugates, ensuring reproducibility and optimal performance in downstream applications. It is essential to use a highly purified conjugate and accurate spectroscopic parameters to achieve a reliable DOL value.

References

Troubleshooting & Optimization

Technical Support Center: Alexa Fluor 430 Photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate photobleaching of Alexa Fluor 430 in their fluorescence microscopy experiments.

Troubleshooting Guide

Problem: Rapid signal loss or dimming of this compound fluorescence during imaging.

This is a classic sign of photobleaching, the photochemical destruction of a fluorophore upon exposure to excitation light.[1][2] Here are the steps to diagnose and resolve the issue:

Step 1: Evaluate Imaging Parameters

Your first line of defense against photobleaching is to minimize the total light exposure to your sample.

  • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.[3][4] Neutral density filters can be employed to attenuate the excitation light.[5]

  • Minimize Exposure Time: Use the shortest possible camera exposure time that still yields a clear image.[4][6]

  • Avoid Unnecessary Illumination: Only illuminate the sample when actively acquiring an image.[3][7] Use transmitted light to find and focus on the region of interest before switching to fluorescence imaging.[5]

Step 2: Employ Antifade Reagents and Mounting Media

Antifade reagents are chemical compounds that reduce photobleaching by scavenging reactive oxygen species (ROS) that are a primary cause of fluorophore degradation.[8]

  • Select a Compatible Antifade Reagent: A variety of commercial and homemade antifade reagents are available. For Alexa Fluor dyes, formulations containing p-phenylenediamine (B122844) (PPD) or n-propyl gallate (NPG) are often effective.[9][10] Commercial options like ProLong™ Gold, VECTASHIELD®, and SlowFade™ are widely used and have been shown to be compatible with Alexa Fluor dyes.[11][12][13]

  • Ensure Proper Mounting Medium Refractive Index: Mismatch between the refractive index of the mounting medium and the immersion oil can lead to spherical aberration and signal loss, which can be mistaken for photobleaching.[9]

Step 3: Consider Alternative Fluorophores

If photobleaching of this compound remains a significant issue despite optimizing imaging conditions and using antifade reagents, consider using a more photostable alternative with similar spectral properties.

  • Explore Other Alexa Fluor Dyes: The Alexa Fluor family offers a range of dyes with varying levels of photostability.[14][15]

  • Investigate Dyes from Other Manufacturers: Companies like Biotium (CF® Dyes) and ATTO-TEC (ATTO Dyes) offer fluorescent dyes with high photostability.[16][17]

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it happen?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it unable to fluoresce.[1] It occurs when the fluorophore is excited by light, leading to the formation of reactive oxygen species (ROS) that chemically damage the dye molecule.[2][8]

Q2: How can I quantitatively measure photobleaching in my experiments?

A2: To quantify photobleaching, you can measure the decay of fluorescence intensity over time during continuous illumination. This can be done by acquiring a time-lapse series of images and measuring the mean fluorescence intensity of your region of interest in each frame. The data can then be plotted as intensity versus time to determine the bleaching rate.

Q3: Are there any specific antifade reagents recommended for this compound?

A3: While specific data for this compound is limited, antifade reagents that are generally effective for the Alexa Fluor family are a good starting point. ProLong™ Gold is often recommended for Alexa Fluor dyes.[18][19] Mounting media containing n-propyl gallate have also been shown to reduce fading of fluorescence for many different fluorophores.[10][20]

Q4: Can I make my own antifade mounting medium?

A4: Yes, you can prepare your own antifade mounting medium. A common recipe involves dissolving an antifade agent like n-propyl gallate or p-phenylenediamine in a glycerol-based buffer solution.[10] However, it is crucial to optimize the pH and concentration of the antifade agent, as incorrect formulations can sometimes quench fluorescence.[9]

Q5: Does the choice of immersion oil affect photobleaching?

A5: While the immersion oil itself doesn't directly cause photobleaching, a mismatch in the refractive index between the mounting medium and the immersion oil can lead to a reduction in signal intensity due to spherical aberration.[9] This loss of signal can be misinterpreted as photobleaching. Therefore, it is important to match the refractive indices of your mounting medium and immersion oil as closely as possible.

Data Presentation

Table 1: Comparison of Common Antifade Reagents

Antifade ReagentKey Component(s)Curing TimeRefractive Index (Cured)Compatibility Notes
ProLong™ Gold Proprietary24 hours~1.47Excellent for Alexa Fluor dyes.[18]
VECTASHIELD® ProprietaryNon-curing~1.45Compatible with a wide array of fluorochromes.[12]
SlowFade™ Diamond ProprietaryNon-curing~1.42Provides strong resistance to photobleaching.[13]
n-Propyl Gallate (NPG) NPGN/A (in glycerol)Varies with glycerol (B35011) concentrationEffective for many fluorophores, including FITC and DAPI.[10][20]
p-Phenylenediamine (PPD) PPDN/A (in glycerol)Varies with glycerol concentrationVery effective but can react with cyanine (B1664457) dyes.[9]

Table 2: Photostability of Alexa Fluor Dyes Compared to Other Dyes

FluorophoreRelative PhotostabilitySpectral RangeNotes
Alexa Fluor Dyes HighUV to Far-RedGenerally more photostable than conventional dyes like FITC and Cy dyes.[14][15][21]
CF® Dyes HighUV to Near-IROffer very high photostability.[16]
FITC LowGreenProne to rapid photobleaching.[8]
Cy Dyes Moderate to HighVariesPhotostability varies among different Cy dyes.[21]

Experimental Protocols

Protocol 1: Using a Commercial Antifade Mounting Medium (e.g., ProLong™ Gold)
  • Complete Staining: Perform your immunofluorescence or other fluorescent staining protocol as usual.

  • Final Wash: After the final wash step, carefully remove as much of the wash buffer as possible without allowing the sample to dry out.

  • Apply Antifade Mountant: Add a single drop of the commercial antifade mounting medium directly to the sample on the microscope slide.

  • Mount Coverslip: Gently lower a coverslip onto the drop of mounting medium, avoiding air bubbles.

  • Cure (if applicable): Allow the mounting medium to cure according to the manufacturer's instructions. For ProLong™ Gold, this is typically 24 hours at room temperature in the dark.[18]

  • Seal Coverslip (optional): For long-term storage, you can seal the edges of the coverslip with clear nail polish or a commercial sealant.

  • Image: Image your sample using optimized imaging parameters.

Protocol 2: Preparation and Use of a Homemade n-Propyl Gallate (NPG) Antifade Mounting Medium

Materials:

  • n-Propyl gallate (NPG)

  • Glycerol

  • Phosphate-buffered saline (PBS), 10x stock solution

  • Distilled water

Procedure:

  • Prepare 1x PBS: Dilute the 10x PBS stock solution to 1x with distilled water. Adjust the pH to 7.4.

  • Prepare NPG/Glycerol Solution:

    • Weigh out 0.1 g of n-propyl gallate.

    • Add it to 10 ml of glycerol.

    • Gently heat and stir the mixture until the NPG is completely dissolved. Be cautious as glycerol is viscous.

  • Prepare Final Mounting Medium:

    • Mix the NPG/glycerol solution with 1x PBS at a ratio of 9:1 (e.g., 9 ml of NPG/glycerol solution and 1 ml of 1x PBS).

    • Mix thoroughly.

  • Store: Store the final mounting medium in small aliquots at -20°C, protected from light.

  • Application: Apply and use this homemade mounting medium in the same way as a commercial one (Protocol 1, steps 3-7).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_mount Mounting cluster_image Imaging stain Fluorescent Staining with this compound wash Final Wash Steps stain->wash antifade Apply Antifade Mounting Medium wash->antifade coverslip Mount Coverslip antifade->coverslip cure Cure/Seal (if applicable) coverslip->cure optimize Optimize Imaging Parameters (Low light, short exposure) cure->optimize acquire Image Acquisition optimize->acquire

Caption: Experimental workflow for minimizing this compound photobleaching.

troubleshooting_flowchart start Problem: Rapid Signal Loss check_params Step 1: Are Imaging Parameters Optimized? start->check_params optimize_params Action: Reduce Light Intensity & Exposure Time check_params->optimize_params No use_antifade Step 2: Are You Using an Antifade Reagent? check_params->use_antifade Yes optimize_params->use_antifade apply_antifade Action: Use a Compatible Antifade Mounting Medium use_antifade->apply_antifade No consider_alt Step 3: Is Photobleaching Still an Issue? use_antifade->consider_alt Yes apply_antifade->consider_alt switch_dye Action: Consider a More Photostable Fluorophore consider_alt->switch_dye Yes solution Problem Resolved consider_alt->solution No switch_dye->solution

Caption: Troubleshooting flowchart for addressing this compound photobleaching.

References

Technical Support Center: Minimizing Background Fluorescence with Alexa Fluor 430 Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alexa Fluor 430 staining. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize background fluorescence and achieve optimal staining results in your immunofluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of high background fluorescence when using this compound?

High background fluorescence in immunofluorescence staining can originate from several sources:

  • Non-specific antibody binding: Both primary and secondary antibodies can bind to unintended targets in the sample. This can be due to inappropriate antibody concentrations, inadequate blocking, or cross-reactivity of the secondary antibody.[1][2]

  • Autofluorescence: Many biological specimens, such as tissues containing collagen, elastin, or red blood cells, exhibit natural fluorescence.[3][4] Fixation methods, particularly those using aldehyde-based fixatives like formalin, can also induce autofluorescence.[4]

  • Excess antibody concentration: Using too high a concentration of either the primary or secondary antibody can lead to non-specific binding and increased background.[1]

  • Inadequate washing: Insufficient washing steps can leave unbound antibodies in the sample, contributing to background signal.[5]

  • Suboptimal blocking: An ineffective blocking buffer may not adequately saturate non-specific binding sites, leading to background staining.[6][7]

Q2: I am observing high background with my this compound secondary antibody. How can I troubleshoot this?

Here are several steps you can take to reduce high background staining:

  • Optimize Antibody Concentrations: Titrate both your primary and secondary antibodies to determine the optimal concentration that provides a strong specific signal with minimal background.[1][2] Start with the manufacturer's recommended dilution and then perform a dilution series.

  • Improve Blocking: Ensure you are using an appropriate blocking buffer. The choice of blocking agent can significantly impact background levels. Consider switching to a different blocking agent if you are experiencing high background.[7]

  • Enhance Washing Steps: Increase the duration and/or number of wash steps after antibody incubations to effectively remove unbound antibodies.[5] Using a buffer containing a mild detergent like Tween 20 can help.

  • Include Proper Controls: Always include a secondary antibody-only control (a sample incubated with only the secondary antibody) to assess the level of non-specific binding from the secondary antibody.

  • Address Autofluorescence: If your sample has inherent autofluorescence, consider using a quenching agent.[3][4][8][9]

Q3: What is autofluorescence and how can I reduce it?

Autofluorescence is the natural fluorescence emitted by certain biological structures within a sample.[3][4] It can be a significant source of background noise, particularly when using fluorophores that excite in the blue-green region of the spectrum.

Several methods can be employed to reduce autofluorescence:

  • Chemical Quenching: Reagents like Sudan Black B, TrueBlack™, and sodium borohydride (B1222165) can be used to quench autofluorescence.[3][4][8][9]

  • Spectral Separation: If possible, choose a fluorophore with an emission spectrum that is well-separated from the autofluorescence spectrum of your sample.

  • Proper Fixation: The choice of fixative can influence autofluorescence. Aldehyde-based fixatives can increase autofluorescence.[4] Consider alternative fixation methods if this is a major issue.

Troubleshooting Guides

Guide 1: Optimizing Antibody Staining

High background often stems from non-specific antibody binding. The following table provides recommended starting concentrations and incubation times, which should be further optimized for your specific experiment.

ParameterRecommendationRationale
Primary Antibody Concentration 0.5–5.0 µg/mlTitration is crucial to find the balance between specific signal and background.[10]
Secondary Antibody Concentration 1–5 µg/mlHigher concentrations can lead to increased non-specific binding.[10]
Primary Antibody Incubation Time 1-2 hours at RT or overnight at 4°CLonger incubation at a lower temperature can sometimes improve specificity.[11]
Secondary Antibody Incubation Time 1 hour at RTShorter incubation times for secondary antibodies can help minimize background.[10]
Guide 2: Selecting and Preparing Blocking Buffers

Effective blocking is critical for minimizing non-specific antibody binding.

Blocking AgentConcentrationNotes
Normal Serum 5-10% in PBS-TSerum should be from the same species as the secondary antibody host to prevent cross-reactivity.
Bovine Serum Albumin (BSA) 1-5% in PBS-TA common and effective blocking agent.[12]
Non-fat Dry Milk 1% in PBS-TCan be effective but may not be suitable for all applications.
Commercial Blocking Buffers VariesOften contain proprietary formulations designed to reduce background in fluorescent applications.[13]

PBS-T: Phosphate-Buffered Saline with 0.1% Tween 20.

Guide 3: Recommended Filter Sets for this compound

Using the correct optical filters is essential for optimal signal detection and minimizing bleed-through from other fluorophores or autofluorescence.

ParameterWavelength (nm)
Excitation Maximum ~431 nm
Emission Maximum ~540 nm
Recommended Excitation Filter 430 nm
Recommended Emission Filter 538 nm[14]
Alternative Emission Filter 525/50 nm[15]

Experimental Protocols

Standard Immunofluorescence Staining Protocol

This protocol provides a general workflow for immunofluorescent staining. Optimization of incubation times, antibody concentrations, and buffer compositions may be necessary for your specific application.

  • Sample Preparation: Prepare cells or tissue sections on slides.

  • Fixation: Fix the samples with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • Permeabilization (if required): If targeting intracellular antigens, permeabilize the cells with a detergent such as 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • Blocking: Incubate the samples with a suitable blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration and incubate overnight at 4°C.[11]

  • Washing: Wash the samples three times with PBS containing 0.1% Tween 20 for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in the blocking buffer and incubate for 1 hour at room temperature in the dark.

  • Washing: Wash the samples three times with PBS containing 0.1% Tween 20 for 5 minutes each in the dark.

  • Counterstaining (optional): Incubate with a nuclear counterstain like DAPI, if desired.

  • Washing: Wash the samples two times with PBS for 5 minutes each.

  • Mounting: Mount the coverslip with an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter set for this compound.

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_final Final Steps SamplePrep Prepare Cells/Tissue Fixation Fixation SamplePrep->Fixation Washing1 Wash (PBS) Fixation->Washing1 Permeabilization Permeabilization (optional) Washing1->Permeabilization Washing2 Wash (PBS) Permeabilization->Washing2 Blocking Blocking Washing2->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Washing3 Wash (PBS-T) PrimaryAb->Washing3 SecondaryAb Secondary Antibody Incubation (this compound) Washing3->SecondaryAb Washing4 Wash (PBS-T) SecondaryAb->Washing4 Counterstain Counterstain (optional) Washing4->Counterstain Washing5 Wash (PBS) Counterstain->Washing5 Mounting Mounting Washing5->Mounting Imaging Imaging Mounting->Imaging

Caption: Immunofluorescence Staining Workflow.

troubleshooting_workflow Start High Background Observed CheckControls Review Controls (Secondary only, unstained) Start->CheckControls HighSecondaryBG High background in secondary only control? CheckControls->HighSecondaryBG Controls OK HighAutofluorescence High background in unstained control? CheckControls->HighAutofluorescence Controls OK OptimizeSecondary Optimize Secondary Ab - Titrate concentration - Change antibody HighSecondaryBG->OptimizeSecondary Yes OptimizePrimary Optimize Primary Ab - Titrate concentration - Check specificity HighSecondaryBG->OptimizePrimary No Solution Reduced Background OptimizeSecondary->Solution QuenchAutofluorescence Implement Autofluorescence Quenching Protocol HighAutofluorescence->QuenchAutofluorescence Yes OptimizeBlocking Optimize Blocking - Change blocking agent - Increase incubation time HighAutofluorescence->OptimizeBlocking No QuenchAutofluorescence->Solution OptimizePrimary->OptimizeBlocking OptimizeWashing Optimize Washing - Increase duration/number - Add detergent OptimizeBlocking->OptimizeWashing OptimizeWashing->Solution

Caption: Troubleshooting High Background Fluorescence.

References

Technical Support Center: Optimizing Alexa Fluor 430 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in experiments utilizing Alexa Fluor 430.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of this compound?

This compound has an excitation peak around 433 nm and an emission peak at approximately 541 nm.[1][2][3] It is designed to fill the spectral gap between green and yellow fluorophores.[4]

Q2: What is the best laser and filter set for this compound?

For optimal detection, use a 405 nm violet laser for excitation.[2][5] A common emission filter is a 530/43 bandpass filter.[2] Always check the specifications of your specific microscopy or flow cytometry system to select the most compatible filter set.[6][7][8][9]

Q3: Why is my this compound signal weak?

Weak signals can stem from several issues including low antigen expression, improper antibody concentrations, photobleaching, or incorrect instrument settings.[10][11][12][13] A systematic troubleshooting approach is the best way to identify and resolve the specific cause.[12]

Q4: What causes high background fluorescence in my experiment?

High background can be caused by several factors:

  • Non-specific antibody binding: The primary or secondary antibody may bind to unintended targets.[14][15]

  • Autofluorescence: Endogenous molecules within the cells or tissue can fluoresce, masking the specific signal.[10][16]

  • Suboptimal antibody concentrations: Using too much primary or secondary antibody can increase background noise.[14][15]

  • Insufficient washing or blocking: Inadequate washing steps or ineffective blocking can lead to residual, unbound antibodies.[14][17]

Q5: How can I minimize photobleaching of this compound?

Alexa Fluor dyes are known for their photostability.[18][19][20] However, all fluorophores are susceptible to photobleaching (the irreversible loss of fluorescence upon light exposure).[21][22] To minimize this effect:

  • Use an anti-fade mounting medium.[10]

  • Reduce the intensity and duration of light exposure.[10][21]

  • Store stained samples protected from light at 4°C.[23]

  • Image samples immediately after staining.[10]

Data Presentation

Table 1: Spectral & Physicochemical Properties of this compound

PropertyValueReference(s)
Excitation Maximum (Ex)~433 nm[2][24][25]
Emission Maximum (Em)~541 nm[2][24][25]
Common Excitation Laser405 nm[2][5]
Extinction Coefficient~16,000 cm⁻¹M⁻¹[3][24]
pH SensitivityInsensitive over a broad pH range (4-10)[20][26]
Water SolubilityHigh[26]

Table 2: Recommended Microscope Filter Sets for this compound

Filter TypeExample SpecificationPurpose
Excitation Filter420/40 nm bandpassTo select the optimal excitation wavelength from the light source.
Dichroic Mirror455 nm longpassTo separate excitation and emission light paths.
Emission Filter530/43 nm bandpassTo isolate the fluorescence emission from the sample.[2]

Note: These are example specifications. Optimal filter sets may vary depending on the specific microscope and other fluorophores used in multiplex experiments. Consult filter set manufacturers for compatibility.[6][8]

Troubleshooting Guides

Problem 1: Weak or No Signal

A low signal-to-noise ratio, where the specific signal is difficult to distinguish from the background, is a common issue.[27][28][29] Use this guide to diagnose and solve the root cause.

Troubleshooting workflow for weak or absent fluorescence signal.

Problem 2: High Background

High background noise can obscure your specific signal. Follow these steps to identify the source of the background and improve image clarity.

Troubleshooting workflow for high background fluorescence.

Experimental Protocols

General Immunofluorescence (IF) Staining Protocol for Adherent Cells

This protocol provides a general framework. Optimization of incubation times, temperatures, and antibody concentrations is critical for each specific experiment.[23][30][31]

A general experimental workflow for immunofluorescence staining.

Detailed Steps & Considerations:

  • Cell Preparation : Culture cells on sterile coverslips in a petri dish or multi-well plate until they reach the desired confluency (typically 60-80%).[31]

  • Fixation : Aspirate the culture medium and rinse cells with Phosphate-Buffered Saline (PBS). Fix the cells using 4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature (RT).[23][31] Alternatively, ice-cold methanol (B129727) can be used for 10 minutes at -20°C, but this method is protein-dependent.[30][31]

  • Washing : After fixation, wash the cells three times with PBS for 5 minutes each to remove the fixative.[23]

  • Permeabilization : If the target antigen is intracellular, permeabilize the cells with a buffer containing a detergent like 0.1-0.5% Triton X-100 or saponin (B1150181) in PBS for 10-15 minutes at RT.[31] This step is not necessary for surface antigens.

  • Blocking : To prevent non-specific antibody binding, incubate the cells in a blocking buffer for at least 1 hour at RT.[31] A common blocking buffer contains 10% normal serum from the species in which the secondary antibody was raised.[10][31]

  • Primary Antibody Incubation : Dilute the primary antibody to its optimal concentration in the blocking buffer. Aspirate the blocking solution and incubate the cells with the diluted primary antibody. Incubation can be for 2 hours at RT or overnight at 4°C in a humidified chamber.[31][32]

  • Washing : Wash the cells three times with PBS (or PBST - PBS with 0.1% Tween 20) for 5 minutes each to remove unbound primary antibody.[32]

  • Secondary Antibody Incubation : Dilute the this compound-conjugated secondary antibody in blocking buffer. Incubate the cells for 1 hour at RT in the dark to prevent photobleaching.[25]

  • Final Washes : Wash the cells three times with PBS for 5 minutes each, keeping them protected from light.[23]

  • Mounting : Mount the coverslip onto a microscope slide using a drop of anti-fade mounting medium.[10][23] Seal the edges with nail polish and allow it to dry.

  • Imaging : Analyze the sample on a fluorescence microscope equipped with the appropriate filters for this compound. Store slides at 4°C, protected from light.[23]

References

Troubleshooting weak or no signal with Alexa Fluor 430

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alexa Fluor 430. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with weak or no signal during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of this compound, and which instrument settings are optimal?

A1: this compound has an excitation maximum at approximately 433 nm and an emission maximum at around 541 nm.[1][2] For optimal detection, it is crucial to use a filter set that is closely matched to these wavelengths. A common laser line for excitation is the 405 nm laser.[1] A recommended filter set would include a 430 nm excitation filter and a 538 nm emission filter. Always ensure your microscope or flow cytometer is equipped with the appropriate lasers and filters for this dye.

Q2: My this compound signal is very weak or non-existent. What are the most common causes?

A2: Weak or no signal in fluorescence experiments can stem from several factors, broadly categorized into issues with the reagents, the experimental protocol, or the instrumentation. Common problems include:

  • Suboptimal antibody concentration: Using too little primary or secondary antibody is a frequent cause of weak signal.[3]

  • Incorrect filter/laser setup: Your instrument must be configured to excite and detect emissions from this compound efficiently.[4]

  • Photobleaching: Prolonged exposure to excitation light can permanently destroy the fluorophore.[4]

  • Low antigen expression: The target protein may be present at very low levels in your sample.

  • Inefficient antibody conjugation: If you have conjugated the dye to your antibody yourself, the process may have been inefficient.[5]

  • Improper sample preparation: Issues with fixation, permeabilization, or blocking can all lead to poor signal.[6]

Q3: How can I increase the signal-to-noise ratio for my this compound staining?

A3: Improving the signal-to-noise ratio (SNR) involves either increasing the specific signal or decreasing the background noise.[7] To increase the signal, you can:

  • Optimize antibody concentrations through titration to find the concentration that gives the brightest staining with the lowest background.[8]

  • Use a high-quality antifade mounting medium to protect your sample from photobleaching.

  • Choose a brighter fluorophore if your protein of interest has very low expression.

To decrease background noise, you can:

  • Ensure adequate blocking steps in your protocol to prevent non-specific antibody binding.

  • Perform thorough washing steps to remove unbound antibodies.[1]

  • Use isotype controls to determine the level of non-specific binding from your primary antibody.

Q4: I am performing antibody conjugation with an this compound NHS ester and getting a low signal. What could have gone wrong?

A4: A low signal after antibody conjugation can be due to several factors related to the antibody or the conjugation process itself.[5]

  • Presence of interfering substances: The antibody buffer should not contain primary amines like Tris or glycine, as these will compete with the antibody for reaction with the NHS ester.[9] Stabilizing proteins like BSA should also be removed.

  • Suboptimal antibody concentration: For efficient conjugation, the antibody concentration should ideally be at least 2 mg/mL.[10]

  • Incorrect pH: The conjugation reaction is most efficient at a pH between 8.3 and 8.5.[11]

  • Antibody quality: Ensure the antibody is pure (ideally >95%) and not aggregated.[5]

Quantitative Data Summary

The following table summarizes the key optical properties of this compound.

PropertyValueReference(s)
Excitation Maximum 433 nm[1][2]
Emission Maximum 541 nm[1][2]
Extinction Coefficient ~16,000 cm⁻¹M⁻¹[12]
Quantum Yield Not specified by the manufacturer; noted to be low in some literature.[13]
Recommended Laser Line 405 nm[1]
Recommended Emission Filter 530/43 nm or similar[1]
pH Sensitivity Stable over a wide pH range (4-10).[14]

Experimental Protocols

Protocol 1: Antibody Titration for Immunofluorescence

This protocol helps determine the optimal antibody concentration to maximize the signal-to-noise ratio.

  • Prepare a series of dilutions of your primary antibody. A good starting point is a series of eight 2-fold dilutions, starting from a concentration of 10 µg/mL.[3][4]

  • Prepare your cells or tissue sections according to your standard protocol for fixation, permeabilization, and blocking.

  • Incubate separate samples with each antibody dilution for the standard time and temperature of your protocol (e.g., 1 hour at room temperature or overnight at 4°C).

  • Wash the samples to remove unbound primary antibody.

  • Incubate all samples with the same concentration of this compound-conjugated secondary antibody.

  • Wash the samples to remove unbound secondary antibody and mount with an antifade mounting medium.

  • Image all samples using the exact same microscope settings (e.g., exposure time, laser power, gain).

  • Analyze the images to identify the antibody concentration that provides the brightest specific signal with the lowest background fluorescence. This is your optimal dilution.[8]

Protocol 2: Optimizing Fluorescence Microscope Settings

This protocol provides a step-by-step guide to setting up your microscope for optimal imaging of this compound.

  • Select the correct filter cube/settings for this compound (e.g., excitation around 430 nm, emission around 540 nm).

  • Start with a low excitation light intensity to minimize photobleaching.

  • Adjust the exposure time until you can clearly see a signal above the background.

  • Check the histogram of the image. The signal peak should be well separated from the background peak and should not be saturated (i.e., clipped at the highest intensity value).

  • If the signal is too weak even with a long exposure time, you can incrementally increase the excitation light intensity. Be mindful of potential phototoxicity to your sample.

  • Adjust the gain or camera sensitivity if necessary, but be aware that higher gain can also amplify noise.

  • Once you have found the optimal settings , use them consistently across all your experimental samples and controls for accurate comparison.[2]

Visualizations

TroubleshootingWorkflow Start Start: Weak or No This compound Signal CheckInstrument 1. Verify Instrument Settings - Correct laser line (e.g., 405nm)? - Appropriate filter set for 430/541nm? Start->CheckInstrument OptimizeInstrument Adjust laser power, exposure, and gain. Check histogram. CheckInstrument->OptimizeInstrument Settings Incorrect ReassessSignal Re-evaluate Signal Strength CheckInstrument->ReassessSignal Settings Correct CheckReagents 2. Examine Reagents - Antibody validated for application? - Correct primary/secondary pairing? - Reagents stored correctly? TitrateAntibody Perform antibody titration to find optimal concentration. CheckReagents->TitrateAntibody Reagents OK CheckProtocol 3. Review Protocol - Optimal antibody concentration? - Proper fixation/permeabilization? - Sufficient blocking and washing? OptimizeProtocol Optimize blocking/washing times. Test different fix/perm methods. CheckProtocol->OptimizeProtocol Protocol OK OptimizeInstrument->ReassessSignal TitrateAntibody->ReassessSignal OptimizeProtocol->ReassessSignal ReassessSignal->CheckReagents Signal Still Weak ReassessSignal->CheckProtocol Signal Still Weak SignalImproved Signal Improved: Proceed with Experiment ReassessSignal->SignalImproved Signal OK SignalStillWeak Signal Still Weak: Consider Advanced Options ReassessSignal->SignalStillWeak Signal Still Weak AdvancedOptions - Use signal amplification kit - Test a brighter fluorophore - Confirm target expression (e.g., WB, PCR) SignalStillWeak->AdvancedOptions

Caption: A workflow for troubleshooting weak or no signal with this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging & Analysis CellCulture 1. Cell Culture & Treatment Fixation 2. Fixation CellCulture->Fixation Perm 3. Permeabilization Fixation->Perm Blocking 4. Blocking Perm->Blocking PrimaryAb 5. Primary Antibody Incubation Blocking->PrimaryAb Wash1 6. Washing PrimaryAb->Wash1 SecondaryAb 7. This compound Secondary Ab Wash1->SecondaryAb Wash2 8. Final Washes SecondaryAb->Wash2 Mount 9. Mounting Wash2->Mount Imaging 10. Microscopy Mount->Imaging Analysis 11. Image Analysis Imaging->Analysis

Caption: A standard experimental workflow for immunofluorescence using this compound.

SignalingPathway EGF Growth Factor (EGF) EGFR Receptor (EGFR) EGF->EGFR Binds PLCg PLCγ EGFR->PLCg Activates PIP2 PIP2 PLCg->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Ca->PKC TargetProtein Target Protein (e.g., MARCKS) Stained with Anti-Target Ab + this compound Secondary PKC->TargetProtein Phosphorylates

Caption: A hypothetical signaling pathway where this compound is used to detect a downstream target.

References

Best practices for storing and handling Alexa Fluor 430 reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the storage, handling, and use of Alexa Fluor 430 reagents.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of this compound?

This compound is a fluorescent dye with a yellow-green emission.[1] Its excitation and emission peaks make it suitable for various fluorescence microscopy and flow cytometry applications.[2][3]

Quantitative Data Summary: Spectral Properties

PropertyWavelength (nm)
Excitation Maximum431 - 433[1][4][5]
Emission Maximum540 - 541[1][4][5]
Molar Extinction Coefficient ~16,000 cm⁻¹M⁻¹[6][7]

Q2: How should I store this compound reactive dyes (e.g., NHS ester)?

Proper storage is crucial to maintain the reactivity of the dye.

Quantitative Data Summary: Storage of Reactive Dyes

ComponentStorage TemperatureShelf LifeSpecial Instructions
Reactive Dye (e.g., NHS Ester)≤–20°C[6][8]At least 3 months[6]Protect from light and moisture.[6]
Sodium Bicarbonate (if in a kit)2-6°C[6]At least 3 months[6]Protect from moisture.[6]
Purification Resin (if in a kit)2-6°C[6]At least 3 months[6]DO NOT FREEZE. [6]

Q3: How should I store this compound conjugated antibodies?

Storage conditions for antibody conjugates differ from the reactive dye.

Quantitative Data Summary: Storage of Antibody Conjugates

Storage DurationStorage TemperatureSpecial Instructions
Short-term (up to 6 months)4°C[9]Protect from light.[6] If the conjugate concentration is <1 mg/mL, consider adding a stabilizing protein like BSA to a final concentration of 1-10 mg/mL.[6]
Long-term (>6 months)≤–20°C[6][9]Aliquot to avoid repeated freeze-thaw cycles.[6] Protect from light.[6]

Q4: What are the main advantages of using this compound?

This compound, like other Alexa Fluor dyes, offers several benefits for fluorescence-based assays:

  • Photostability: It is more resistant to photobleaching compared to many other fluorophores, allowing for longer exposure times during image acquisition.[1]

  • pH Insensitivity: It remains brightly fluorescent over a wide pH range (pH 4-10).[1][10][11]

  • Water Solubility: The reactive dyes are water-soluble, which can simplify the conjugation process.[1][12]

Troubleshooting Guides

This section addresses common problems encountered during experiments using this compound reagents.

Troubleshooting_Workflow Start Start: Problem with Experiment Problem Identify the Primary Issue Start->Problem NoSignal Low or No Signal Problem->NoSignal No/Low Signal HighBg High Background Problem->HighBg High Background LabelingIssue Poor Labeling Efficiency Problem->LabelingIssue Labeling Issues CheckAb Is Primary Antibody Validated for the Application? NoSignal->CheckAb Blocking Is Blocking Step Adequate? HighBg->Blocking Underlabeling Under-labeling LabelingIssue->Underlabeling Overlabeling Over-labeling LabelingIssue->Overlabeling CheckConc Is Antibody Concentration Optimal? CheckAb->CheckConc Yes ValidateAb Validate Antibody with Positive Control CheckAb->ValidateAb No CheckImaging Are Imaging Settings Correct for this compound? CheckConc->CheckImaging Yes TitrateAb Titrate Primary and Secondary Antibodies CheckConc->TitrateAb No OptimizeImaging Adjust Excitation/Emission Filters and Exposure CheckImaging->OptimizeImaging No Washing Are Washing Steps Sufficient? Blocking->Washing Yes OptimizeBlocking Increase Blocking Time or Change Blocking Agent Blocking->OptimizeBlocking No Washing->TitrateAb No IncreaseWashes Increase Number and Duration of Washes Washing->IncreaseWashes Yes CheckBuffer Is Protein Buffer Free of Primary Amines (Tris, Glycine)? Underlabeling->CheckBuffer AdjustRatio Adjust Molar Ratio of Dye to Protein Overlabeling->AdjustRatio CheckRatio Was the Dye-to-Protein Ratio Correct? CheckBuffer->CheckRatio Yes BufferExchange Perform Buffer Exchange into an Amine-Free Buffer CheckBuffer->BufferExchange No CheckRatio->AdjustRatio No

Caption: Troubleshooting workflow for common experimental issues.

Q: I am observing very low or no fluorescence signal. What could be the cause?

A: Several factors can contribute to a weak signal:

  • Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope or flow cytometer are appropriate for this compound (Ex: ~433 nm, Em: ~541 nm).[5][13]

  • Low Antibody Concentration: The concentration of your primary or secondary antibody may be too low. You may need to perform a titration to determine the optimal concentration.[14]

  • Inactive Primary Antibody: Verify that your primary antibody is validated for the intended application and is active.[14]

  • Photobleaching: Although this compound is relatively photostable, excessive exposure to high-intensity light can still cause photobleaching.[1] Minimize exposure times and use an anti-fade mounting medium if possible.

  • Under-labeled Conjugate: If you labeled your own antibody, the degree of substitution might be too low. Refer to the protein labeling protocol for troubleshooting.

Q: My samples have high background fluorescence. How can I reduce it?

A: High background can obscure your specific signal. Consider the following:

  • Inadequate Blocking: Ensure you are using an appropriate blocking buffer (e.g., BSA or serum from the host species of the secondary antibody) for a sufficient amount of time.

  • Insufficient Washing: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.

  • Antibody Concentration Too High: An excessively high concentration of the primary or secondary antibody can lead to non-specific binding.[14] Perform a titration to find the optimal concentration.

  • Secondary Antibody Cross-Reactivity: Ensure your secondary antibody is specific to the primary antibody's host species and has been cross-adsorbed against other species if necessary.

Q: I am having issues with my protein labeling reaction. What should I do?

A: Common issues include under-labeling and over-labeling.

  • Under-labeling: This can occur if the protein solution contains primary amines (e.g., Tris buffer or ammonium (B1175870) ions) that compete with the protein for the reactive dye.[6] Also, a protein concentration below 2 mg/mL can reduce labeling efficiency.[6]

  • Over-labeling: This can lead to protein aggregation and reduced antibody specificity.[6] It can also cause fluorescence quenching. To avoid this, you can reduce the molar ratio of dye to protein or decrease the reaction time.[6]

Experimental Protocols

Protocol: Labeling an IgG Antibody with this compound NHS Ester

This protocol is optimized for labeling approximately 1 mg of an IgG antibody.

Protein_Labeling_Workflow Start Start: Prepare Antibody PrepAb 1. Prepare Antibody (~2 mg/mL in amine-free buffer, e.g., PBS) Start->PrepAb Reaction 3. Labeling Reaction (Mix Ab and dye, incubate for 1 hr at RT, pH 8.3) PrepAb->Reaction PrepDye 2. Prepare Dye (Dissolve NHS ester in anhydrous DMSO or DMF) PrepDye->Reaction Purification 4. Purify Conjugate (Separate labeled antibody from free dye via size-exclusion chromatography) Reaction->Purification Characterize 5. Characterize Conjugate (Calculate Degree of Substitution) Purification->Characterize End End: Store Conjugate Characterize->End

Caption: General workflow for protein labeling and purification.

Materials:

  • IgG antibody at a concentration of at least 2 mg/mL in an amine-free buffer (e.g., PBS).

  • This compound NHS Ester.

  • Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO).

  • 1 M Sodium Bicarbonate (pH ~8.3).

  • Size-exclusion purification column (e.g., BioGel P-30).[6]

  • Elution buffer (e.g., PBS).

Methodology:

  • Prepare the Antibody:

    • Ensure the antibody is in a buffer free of primary amines. If needed, perform a buffer exchange into PBS.

    • Adjust the antibody concentration to 2 mg/mL.

    • To 0.5 mL of the 2 mg/mL antibody solution, add 50 µL of 1 M sodium bicarbonate.[6]

  • Prepare the Dye Solution:

    • Allow the vial of this compound NHS Ester to warm to room temperature.

    • Dissolve the reactive dye in a small amount of anhydrous DMSO or DMF.

  • Perform the Labeling Reaction:

    • Add the dissolved reactive dye to the antibody solution. A common starting point is a 10:1 molar ratio of dye to antibody.

    • Incubate the reaction for 1 hour at room temperature with gentle stirring.[11][15]

  • Purify the Conjugate:

    • Prepare a size-exclusion chromatography column according to the manufacturer's instructions.

    • Apply the reaction mixture to the top of the column.

    • Elute the conjugate with PBS. The first colored band to elute is the labeled antibody. The second, slower-moving band is the free, unreacted dye.[6]

    • Collect the fractions containing the labeled antibody.

  • Calculate the Degree of Labeling (DOL):

    • Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye, ~434 nm (A₄₃₄).

    • Calculate the protein concentration:

      • Protein Concentration (M) = [A₂₈₀ - (A₄₃₄ x Correction Factor)] / Molar Extinction Coefficient of Protein

      • The correction factor for this compound at 280 nm is typically provided by the manufacturer.

    • Calculate the DOL:

      • DOL = A₄₃₄ / (Molar Extinction Coefficient of Dye x Protein Concentration)

      • For IgGs, an optimal DOL is typically between 5 and 9.[6]

Logical Relationship Diagram

Product_Selection Start Start: Need to use this compound Question Do you have a purified primary antibody to label? Start->Question ReactiveDye Select an Amine-Reactive This compound Dye (e.g., NHS Ester) Question->ReactiveDye Yes, and I have a labeling protocol LabelingKit Consider an this compound Protein Labeling Kit Question->LabelingKit Yes, but I need a complete kit Preconjugated Select a Pre-conjugated This compound Antibody (e.g., secondary antibody or streptavidin conjugate) Question->Preconjugated No, I need a ready-to-use reagent End Proceed with Experiment ReactiveDye->End LabelingKit->End Preconjugated->End

Caption: Decision tree for selecting the appropriate this compound reagent.

References

Impact of pH on Alexa Fluor 430 fluorescence stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the fluorescence stability of Alexa Fluor 430. It is intended for researchers, scientists, and professionals in drug development who utilize this fluorophore in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the fluorescence stability of this compound?

This compound is a highly stable fluorophore, exhibiting consistent fluorescence intensity across a broad pH range. Its fluorescence is largely independent of pH in the range of 4 to 10. This makes it a reliable choice for a variety of biological applications that may involve different pH environments.

Q2: How does pH affect the conjugation of this compound NHS Ester to my protein of interest?

The pH of the reaction buffer is critical for the efficient conjugation of this compound succinimidyl ester (NHS ester) to primary amines on proteins. The optimal pH for this reaction is typically between 8.3 and 8.5. At this slightly alkaline pH, the primary amino groups of the protein are deprotonated and thus more nucleophilic, facilitating their reaction with the NHS ester. At acidic pH, the amino groups are protonated and less reactive, leading to poor labeling efficiency. Conversely, at very high pH, the hydrolysis of the NHS ester is accelerated, which can also reduce the labeling yield.

Q3: Can I use a Tris-based buffer for the conjugation reaction?

It is generally not recommended to use buffers containing primary amines, such as Tris, for the conjugation of NHS esters. The primary amine in the Tris buffer will compete with the primary amines on your protein to react with the this compound NHS ester, leading to a significant reduction in labeling efficiency. Phosphate-buffered saline (PBS) or sodium bicarbonate buffer are more suitable choices for this reaction.

Q4: My fluorescence signal is weak. Could this be related to the pH of my imaging buffer?

While this compound itself is stable across a wide pH range, a weak fluorescence signal is more likely due to other factors. These can include a low degree of labeling, protein aggregation, or using a suboptimal concentration of the labeled conjugate. If you are working outside the recommended pH range of 4-10, you may observe a decrease in fluorescence. However, within this range, pH is unlikely to be the direct cause of a weak signal.

Troubleshooting Guide

Problem Possible Cause Solution
Low fluorescence intensity Suboptimal pH during conjugation: The pH of the labeling reaction was too low (acidic) or too high (alkaline), leading to inefficient labeling.Ensure the pH of your conjugation buffer is between 8.3 and 8.5 for optimal labeling of primary amines.
Hydrolysis of the NHS ester: The this compound NHS ester was exposed to moisture or a suboptimal pH for an extended period, leading to its degradation.Prepare fresh solutions of the NHS ester in anhydrous DMSO or DMF immediately before use. Avoid repeated freeze-thaw cycles.
Inconsistent fluorescence between experiments Variability in buffer pH: Minor variations in the pH of your experimental or imaging buffers could be a factor if you are working at the extremes of the stable pH range.Prepare fresh buffers and verify the pH before each experiment to ensure consistency.
Unexpected fluorescence quenching Extreme pH conditions: Although stable from pH 4 to 10, exposure to highly acidic or alkaline conditions outside this range can lead to a loss of fluorescence.Maintain your experimental conditions within the recommended pH range of 4-10 for this compound.
Poor labeling efficiency Presence of competing primary amines: Your protein sample or buffer contains primary amines (e.g., Tris buffer) that compete with your target protein for the NHS ester.Use a buffer that does not contain primary amines, such as PBS or sodium bicarbonate, for the conjugation reaction.

Data Presentation

Table 1: Relative Fluorescence Intensity of this compound at Various pH Values

pHRelative Fluorescence Intensity (%)
4.098
5.0100
6.0100
7.0100
7.4100
8.099
9.097
10.095

Note: This table is a representation based on the manufacturer's statements and scientific literature. Actual values may vary slightly depending on the specific experimental conditions.

Experimental Protocols

Protocol for Measuring the pH Stability of this compound

This protocol outlines a method to determine the fluorescence stability of this compound at different pH values using a spectrofluorometer.

Materials:

  • This compound (free dye or conjugated to a stable molecule)

  • A series of buffers with pH values ranging from 3 to 11 (e.g., citrate, phosphate, borate (B1201080) buffers)

  • Spectrofluorometer

  • Quartz cuvettes

  • pH meter

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a concentration of approximately 1 mg/mL.

  • Prepare a series of working solutions by diluting the stock solution into each of the different pH buffers to a final concentration of approximately 1 µg/mL. Ensure the final concentration of the organic solvent from the stock solution is minimal (e.g., <0.1%) to avoid affecting the buffer pH.

  • Calibrate the spectrofluorometer according to the manufacturer's instructions.

  • Set the excitation and emission wavelengths for this compound (Excitation: ~430 nm, Emission: ~540 nm).

  • Measure the fluorescence intensity of each working solution. For each measurement, rinse the cuvette thoroughly with the next buffer to be tested before filling it with the sample.

  • Record the fluorescence intensity for each pH value.

  • Plot the relative fluorescence intensity as a function of pH. The fluorescence intensity at the optimal pH (typically around 7.4) can be set to 100%.

Visualizations

experimental_workflow Experimental Workflow for Assessing pH Stability cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_working Prepare Working Solutions (Dilute Stock in Buffers) prep_stock->prep_working prep_buffers Prepare Buffers (pH 3-11) prep_buffers->prep_working calibrate Calibrate Spectrofluorometer prep_working->calibrate set_params Set Excitation/Emission Wavelengths calibrate->set_params measure Measure Fluorescence Intensity at each pH set_params->measure record Record Data measure->record plot Plot Relative Fluorescence Intensity vs. pH record->plot

Caption: Workflow for pH stability assessment of this compound.

conjugation_pathway This compound NHS Ester Conjugation Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products protein Protein with Primary Amine (R-NH2) conjugate This compound-Protein Conjugate protein->conjugate af430 This compound NHS Ester af430->conjugate buffer pH 8.3 - 8.5 Buffer (e.g., Bicarbonate) buffer->conjugate byproduct NHS Byproduct

Caption: Signaling pathway of this compound NHS ester conjugation.

How to prevent non-specific binding of Alexa Fluor 430 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding of Alexa Fluor 430 conjugates in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with this compound conjugates?

Non-specific binding of antibody conjugates, including those with this compound, can stem from several factors:

  • Hydrophobic Interactions: Although Alexa Fluor dyes are generally hydrophilic due to sulfonation, residual hydrophobic regions on the antibody or the fluorophore can interact non-specifically with proteins and lipids in the sample.[1][2]

  • Ionic Interactions: Electrostatic attraction between charged molecules on the antibody or dye and oppositely charged molecules in the tissue can lead to off-target binding.[3]

  • Endogenous Fc Receptors: Immune cells within a sample can possess Fc receptors that bind to the Fc region of the antibody conjugate, leading to signal in unintended locations.

  • High Antibody Concentration: Using an excessive concentration of the primary or secondary antibody increases the likelihood of low-affinity, non-specific interactions.[4][5]

  • Insufficient Blocking: Failure to adequately block non-specific binding sites on the sample allows antibodies to adhere indiscriminately.[4]

  • Inadequate Washing: Insufficient or poorly optimized washing steps may not effectively remove unbound or weakly bound antibodies.

Q2: How do the properties of this compound contribute to non-specific binding?

Alexa Fluor dyes, including this compound, are chemically synthesized through sulfonation. This process renders them more hydrophilic and water-soluble.[1][2] In theory, this increased hydrophilicity should reduce non-specific binding driven by hydrophobic interactions. However, the overall charge and other chemical properties of the conjugate can still play a role, and non-specific binding can still occur. While this compound is a coumarin (B35378) derivative, its specific chemical structure and charge can influence its interactions with cellular components.[6]

Q3: What are the most effective blocking agents to prevent non-specific binding?

The choice of blocking agent is critical for minimizing background signal. The most common and effective options are:

  • Normal Serum: Serum from the same species as the secondary antibody is highly recommended. It contains a complex mixture of proteins that can block a wide range of non-specific sites.[7][8]

  • Bovine Serum Albumin (BSA): A purified protein that is a common component of blocking buffers. It is effective at reducing general protein-protein interactions.[9][10]

  • Non-fat Dry Milk: An inexpensive and effective blocking agent, but it should be avoided when working with biotin-streptavidin detection systems or when detecting phosphoproteins.

  • Fish Gelatin: This blocking agent is advantageous as it does not contain serum proteins that might cross-react with mammalian antibodies. However, it should not be used with biotin-based detection systems due to the presence of endogenous biotin (B1667282).[10]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving high background and non-specific binding issues with this compound conjugates.

High Background Staining

Problem: The entire sample or large areas exhibit a diffuse, low-level fluorescence, making it difficult to distinguish the specific signal.

High_Background_Troubleshooting start High Background Observed check_autofluorescence Check for Autofluorescence (Unstained Control) start->check_autofluorescence optimize_blocking Optimize Blocking Protocol check_autofluorescence->optimize_blocking Autofluorescence Ruled Out titrate_antibody Titrate Antibody Concentration optimize_blocking->titrate_antibody result_bad Issue Persists optimize_blocking->result_bad improve_washing Improve Washing Steps titrate_antibody->improve_washing titrate_antibody->result_bad result_good Problem Resolved improve_washing->result_good improve_washing->result_bad result_bad->start Re-evaluate

Possible Cause Recommended Solution
Autofluorescence Examine an unstained sample under the microscope. If autofluorescence is present, consider using a different fixative (avoid glutaraldehyde) or treating with a quenching agent like 0.1% sodium borohydride (B1222165) in PBS.[11]
Insufficient Blocking Increase the blocking incubation time (e.g., from 30 minutes to 1 hour).[4] Consider switching to a different blocking agent (e.g., from BSA to normal serum).[7] Ensure the blocking solution covers the entire sample.
Antibody Concentration Too High Perform a titration experiment to determine the optimal dilution for your primary and secondary antibodies.[5][12] Start with the manufacturer's recommended dilution and test a range of higher dilutions.
Inadequate Washing Increase the number and duration of wash steps (e.g., from 3 x 5 minutes to 4 x 10 minutes). Add a non-ionic detergent like 0.05% Tween 20 to the wash buffer to help reduce non-specific interactions.
Drying of the Sample Ensure the sample remains hydrated throughout the staining procedure.[12]
Non-Specific Punctate Staining

Problem: Bright, punctate spots of fluorescence are observed in locations where the target antigen is not expected.

Punctate_Staining_Troubleshooting start Punctate Staining Observed check_secondary_control Run Secondary Antibody Only Control start->check_secondary_control check_antibody_aggregation Check for Antibody Aggregates check_secondary_control->check_antibody_aggregation Secondary is Non-Specific result_bad Issue Persists check_secondary_control->result_bad Secondary is Specific filter_solutions Filter Buffers and Antibody Solutions check_antibody_aggregation->filter_solutions check_antibody_aggregation->result_bad result_good Problem Resolved filter_solutions->result_good filter_solutions->result_bad result_bad->start Re-evaluate

Possible Cause Recommended Solution
Non-specific binding of the secondary antibody Run a control where the primary antibody is omitted. If staining is still observed, the secondary antibody is binding non-specifically.[4][7] Consider using a secondary antibody from a different host or one that has been pre-adsorbed against the species of your sample.
Antibody Aggregates Centrifuge the primary and secondary antibody solutions at high speed (e.g., >10,000 x g) for 10 minutes at 4°C before use to pellet any aggregates.
Precipitates in Buffers Filter all buffers, especially the blocking buffer, using a 0.22 µm filter to remove any precipitates that could cause artifacts.

Experimental Protocols

Standard Blocking and Staining Protocol for Cultured Cells
  • Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): Incubate cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Blocking: Incubate cells with blocking buffer for at least 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash cells three times with PBS containing 0.05% Tween 20 for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in blocking buffer and incubate for 1-2 hours at room temperature, protected from light.

  • Washing: Wash cells three times with PBS containing 0.05% Tween 20 for 5 minutes each, protected from light.

  • Counterstaining and Mounting: If desired, counterstain with a nuclear stain like DAPI. Mount the coverslip with an anti-fade mounting medium.

Blocking Buffer Formulations
Blocking Agent Concentration Range Buffer Notes
Normal Serum 5-10%PBS or TBSUse serum from the same species as the secondary antibody.[8]
Bovine Serum Albumin (BSA) 1-5%PBS or TBS with 0.1% Triton X-100 (PBST/TBST)Ensure BSA is of high quality and free of contaminating immunoglobulins.[10]
Non-fat Dry Milk 1-5%PBS or TBSNot recommended for phospho-specific antibodies or biotin-based detection.[5]
Fish Gelatin 0.1-5%PBS or TBSGood alternative to avoid cross-reactivity with mammalian antibodies; avoid with biotin systems.[10]

Note: The addition of a non-ionic detergent like 0.1% Triton X-100 or Tween 20 to the blocking and antibody dilution buffers can help to reduce non-specific hydrophobic interactions.

Logical Relationships in Preventing Non-Specific Binding

Logical_Relationships cluster_causes Causes of Non-Specific Binding cluster_solutions Preventative Measures hydrophobic Hydrophobic Interactions blocking Effective Blocking (Serum, BSA) hydrophobic->blocking detergent Use of Detergents (Tween 20, Triton X-100) hydrophobic->detergent ionic Ionic Interactions ionic->blocking high_salt Increased Salt Concentration in Buffers ionic->high_salt fc_receptor Fc Receptor Binding fc_receptor->blocking fc_block Fc Receptor Block fc_receptor->fc_block optimization Protocol Optimization (Antibody Titration, Wash Steps) blocking->optimization detergent->optimization

References

Optimizing Antibody Concentrations for Alexa Fluor 430 Staining: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their antibody concentrations for staining with Alexa Fluor 430.

Frequently Asked Questions (FAQs)

1. What is the optimal antibody concentration for this compound staining?

The optimal antibody concentration is the dilution that provides the strongest positive signal with the least background or non-specific staining. This concentration is not a fixed value and must be determined empirically for each new antibody, lot, and experimental condition.[1][2] For immunofluorescence, a typical starting range for primary antibodies is 1-10 µg/mL.[3] However, it is crucial to perform an antibody titration to find the ideal concentration for your specific assay.[1][4]

2. Why is it important to titrate my this compound-conjugated antibody?

Antibody titration is a critical step for several reasons:

  • Maximizes Signal-to-Noise Ratio: It helps identify the concentration that best distinguishes the specific signal from background noise.[5][6]

  • Ensures Reproducibility: Using a pre-determined optimal concentration leads to more consistent results between experiments.

  • Prevents Waste and Saves Cost: Using an excessive amount of antibody can increase background and is not cost-effective.[6]

  • Avoids False Negatives/Positives: An antibody concentration that is too low can lead to a weak or undetectable signal (false negative), while a concentration that is too high can cause non-specific binding and high background (false positive).[7]

3. What are the spectral properties of this compound?

This compound has an excitation peak at approximately 431-433 nm and an emission peak around 540-541 nm.[8][9][10] It is well-suited for excitation by a 405 nm laser.[9]

4. Can I use the manufacturer's recommended antibody dilution?

The manufacturer's recommendation is a good starting point, but it should not be considered the optimal dilution for your specific experiment.[11] Titration is necessary because the optimal concentration can be influenced by factors specific to your protocol, such as cell type, fixation and permeabilization methods, and incubation time and temperature.[11][12]

5. How do incubation time and temperature affect antibody staining?

Incubation time and temperature are interdependent variables that influence the binding of the antibody to its target.[11][12] Shorter incubation times may require a higher antibody concentration to achieve the same signal intensity as a longer incubation.[11][12] A common practice is to incubate the primary antibody overnight at 4°C, which often yields a strong signal with low background.[5]

Troubleshooting Guide

This guide addresses common issues encountered during this compound staining experiments.

Issue 1: No Signal or Weak Signal

Potential Cause Troubleshooting Step
Antibody concentration is too low. Perform an antibody titration to determine the optimal concentration.[13] Start with a broader range of dilutions.
The primary antibody is not validated for the application. Confirm that the antibody is recommended for your specific application (e.g., immunofluorescence).[13] Include a positive control to validate the antibody's performance.
The target protein is not expressed or has low abundance. Verify the expression of the target protein in your sample through literature searches or other methods like Western blot.[13] Consider using a signal amplification method if the target is known to have low expression.
Suboptimal incubation conditions. Increase the incubation time or temperature.[14] Overnight incubation at 4°C is often a good starting point.[5]
Incorrect secondary antibody. Ensure the secondary antibody is specific to the species and isotype of the primary antibody.
Photobleaching of this compound. Minimize the exposure of your samples to light during and after the staining procedure.[15] Use an anti-fade mounting medium.

Issue 2: High Background or Non-Specific Staining

Potential Cause Troubleshooting Step
Antibody concentration is too high. This is a common cause of high background.[7] Perform a thorough antibody titration to find a lower, optimal concentration.[13]
Inadequate blocking. Increase the blocking time or try a different blocking agent (e.g., BSA, normal serum from the host species of the secondary antibody).
Insufficient washing. Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[7]
Non-specific binding of the secondary antibody. Run a secondary antibody-only control (a sample incubated with only the secondary antibody) to check for non-specific binding.[7] Consider using a pre-adsorbed secondary antibody.
Fc receptor-mediated binding. If staining immune cells, use an Fc receptor blocking reagent before applying the primary antibody.[16]
Over-fixation or inappropriate fixation. Optimize the fixation protocol. Excessive cross-linking can sometimes lead to non-specific antibody binding.

Experimental Protocols

Detailed Protocol for Antibody Titration

This protocol outlines the steps for performing a serial dilution to determine the optimal antibody concentration.

  • Prepare a range of antibody dilutions: Start with the manufacturer's recommended concentration and prepare a series of two-fold dilutions. If no recommendation is available, a starting concentration of 10 µg/mL is a good starting point for an 8-point dilution series.[11][12]

  • Prepare your samples: Prepare your cells or tissue sections as you would for your standard staining protocol, including fixation, permeabilization, and blocking steps.

  • Incubate with primary antibody dilutions: Add each antibody dilution to a separate sample and incubate under your standard conditions (e.g., overnight at 4°C or 1 hour at room temperature).

  • Wash: Wash the samples thoroughly to remove unbound primary antibody.

  • Incubate with secondary antibody: If using an unconjugated primary antibody, incubate all samples with the same concentration of this compound-conjugated secondary antibody.

  • Wash and Mount: Perform final washes and mount the samples with an anti-fade mounting medium.

  • Image and Analyze: Acquire images using consistent settings for all samples. The optimal dilution is the one that provides the best signal-to-noise ratio.[5]

Example Antibody Titration Series

TubeAntibody Concentration (µg/mL)Volume of Antibody (µL)Volume of Diluent (µL)
1102 (from a 1 mg/mL stock)198
25100 (from Tube 1)100
32.5100 (from Tube 2)100
41.25100 (from Tube 3)100
50.625100 (from Tube 4)100
60.3125100 (from Tube 5)100
70.156100 (from Tube 6)100
80.078100 (from Tube 7)100

This table assumes a final staining volume of 100 µL per sample and a stock antibody concentration of 1 mg/mL. Adjust volumes as needed for your experimental setup.

Visualizations

Antibody_Titration_Workflow cluster_prep Sample Preparation cluster_titration Antibody Titration cluster_analysis Analysis Fixation Fixation & Permeabilization Blocking Blocking Fixation->Blocking SerialDilution Prepare Serial Dilutions Blocking->SerialDilution PrimaryIncubation Primary Antibody Incubation SerialDilution->PrimaryIncubation Washing1 Washing PrimaryIncubation->Washing1 SecondaryIncubation Secondary Antibody Incubation (this compound) Washing1->SecondaryIncubation Washing2 Washing SecondaryIncubation->Washing2 Imaging Imaging Washing2->Imaging Analysis Analyze Signal vs. Background Imaging->Analysis OptimalConcentration Determine Optimal Concentration Analysis->OptimalConcentration

Caption: Workflow for Antibody Titration.

Troubleshooting_High_Background Start High Background Observed HighConc Is Antibody Concentration Too High? Start->HighConc Titrate Perform Titration / Use Lower Concentration HighConc->Titrate Yes InadequateBlocking Is Blocking Insufficient? HighConc->InadequateBlocking No Resolved Problem Resolved Titrate->Resolved OptimizeBlocking Increase Blocking Time / Change Agent InadequateBlocking->OptimizeBlocking Yes InsufficientWashing Are Wash Steps Inadequate? InadequateBlocking->InsufficientWashing No OptimizeBlocking->Resolved IncreaseWashing Increase Number and Duration of Washes InsufficientWashing->IncreaseWashing Yes SecondaryControl Run Secondary-Only Control InsufficientWashing->SecondaryControl No IncreaseWashing->Resolved CheckSecondary Is Secondary Antibody Non-Specific? SecondaryControl->CheckSecondary UsePreadsorbed Use Pre-adsorbed Secondary CheckSecondary->UsePreadsorbed Yes CheckSecondary->Resolved No UsePreadsorbed->Resolved

Caption: Troubleshooting High Background Staining.

References

Technical Support Center: Alexa Fluor 430 Compensation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential troubleshooting strategies and frequently asked questions (FAQs) for effectively managing Alexa Fluor 430 compensation in flow cytometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of this compound?

Alexa Fluor™ 430 is a fluorescent dye with a unique spectral profile, characterized by a large Stokes shift. It is excited by the violet laser and emits a yellow-green fluorescence.[1] This property allows it to fill a spectral gap between more traditional green and yellow fluorophores.[1]

Q2: Why is compensation necessary when using this compound?

In multicolor flow cytometry, the emission spectrum of one fluorophore can overlap with the detection channel of another, a phenomenon known as spectral spillover.[2][3][4] Compensation is a crucial mathematical correction that removes the signal of a given fluorochrome from neighboring channels where it is also detected, ensuring the accuracy of the data.[5][6] Without proper compensation, you may observe false positive populations and misinterpret your results.[5]

Q3: Into which common channels can I expect this compound to spill over?

Given its emission maximum at approximately 541 nm, this compound has the potential to spill over into detectors configured for fluorochromes such as FITC, Alexa Fluor 488, and PE. The precise amount of spillover is instrument-specific and must be determined empirically for each experiment.

Q4: Is this compound considered a bright or dim fluorophore?

This compound is generally considered to be a dim fluorophore.[7] Therefore, it is best suited for detecting highly expressed antigens to ensure a clear signal above background.

Q5: What are the critical requirements for preparing single-stain compensation controls?

For accurate compensation, your single-stain controls must adhere to the following principles:

  • Matching Fluorochrome: The fluorochrome on the compensation control must be identical to the one used in your experimental sample.[8][9]

  • Brightness: The positive population in your compensation control should be at least as bright as, or brighter than, the signal you expect in your stained experimental samples.[8][10]

  • Identical Autofluorescence: The positive and negative populations within your compensation control must have the same level of autofluorescence.[6][9]

  • Sufficient Events: Enough events must be collected for the software to accurately calculate the spillover statistics.[8]

Q6: Can I use compensation beads for my this compound control?

Yes, antibody-capture beads can be used as a substitute for cells for most fluorochromes, including this compound, and are particularly useful when the antigen is rare or lowly expressed.[11] However, it is important to ensure that the beads are compatible with your antibody and provide a bright enough signal.

Q7: What is spectral unmixing and how does it differ from traditional compensation?

Spectral unmixing is a more advanced technique used in spectral flow cytometry. Instead of correcting for spillover into a single primary detector, spectral unmixing captures the entire emission spectrum of each fluorophore across an array of detectors.[12] A mathematical algorithm then calculates the contribution of each individual fluorophore to the total signal.[13] This allows for the differentiation of fluorophores with highly overlapping emission peaks.[12][14]

Troubleshooting Guide

Issue 1: Weak or No Signal from this compound
Potential Cause Recommended Solution
Low Antigen Expression This compound is a relatively dim dye.[7] Pair it with a highly expressed antigen.
Suboptimal Antibody Concentration Titrate your this compound-conjugated antibody to determine the optimal concentration for your specific cell type and experimental conditions.[15]
Instrument Settings Not Optimized Ensure the correct laser (violet, 405 nm) and filter combination is being used. Adjust detector voltages (PMT settings) to ensure the signal is on scale and properly resolved.[16]
Degraded Fluorochrome Protect your conjugated antibodies from light and store them according to the manufacturer's instructions to prevent photobleaching.[15]
Issue 2: High Background or Non-Specific Staining
Potential Cause Recommended Solution
Antibody Concentration Too High An excessively high antibody concentration can lead to non-specific binding and increased background. Perform an antibody titration to find the optimal staining concentration.
Inadequate Blocking Block Fc receptors on cells with Fc blocking reagents or normal serum from the same host as your secondary antibody to prevent non-specific antibody binding.[16]
Insufficient Washing Increase the number of wash steps between antibody incubations to ensure the removal of any unbound antibody.[17]
Dead Cells Dead cells can bind antibodies non-specifically and exhibit high autofluorescence.[2] Use a viability dye to exclude dead cells from your analysis.
Issue 3: Incorrect Compensation and Data Spread
Potential Cause Recommended Solution
Improper Compensation Controls Ensure your single-stain controls meet all the necessary criteria (e.g., sufficient brightness, same fluorochrome, identical autofluorescence for positive and negative populations).[18]
Compensation Control Not as Bright as Sample If the signal in your experimental sample is brighter than your compensation control, the compensation will be inaccurate. If necessary, use compensation beads which often provide a brighter signal.[10]
Spillover Spreading Even with correct compensation, significant spillover from a bright fluorophore can increase the spread of the data in the affected channel, making it difficult to resolve dim populations. This is an inherent property of the fluorochromes and instrument settings. To mitigate this, carefully design your multicolor panel to minimize spectral overlap, for example, by assigning brightly expressed markers to fluorochromes that cause less spillover into channels where dimly expressed markers are being measured.

Quantitative Data Summary

The exact spillover values for this compound are specific to the configuration of your flow cytometer (e.g., lasers, filters, and detectors). The following table provides a qualitative overview of the expected spectral overlap based on the emission profile of this compound.

FluorochromeExcitation Max (nm)Emission Max (nm)Primary LaserPotential Spillover into Detectors for:
This compound 433[19][20]541[19][20]Violet (405 nm)FITC, PE, Alexa Fluor 488, PerCP
FITC495518[21]Blue (488 nm)This compound, PE
PE480; 565578[21]Blue (488 nm)This compound, PerCP
Alexa Fluor 488494517[21]Blue (488 nm)This compound, PE

Experimental Protocols

Protocol: Preparation of Single-Stain Compensation Controls

This protocol outlines the steps for preparing single-stain controls using either cells or compensation beads, which are essential for calculating the compensation matrix.

Materials:

  • Cells or compensation beads

  • This compound-conjugated antibody and all other conjugated antibodies in your panel

  • Flow cytometry staining buffer (e.g., PBS with 1-2% BSA or FBS)

  • Flow cytometry tubes

Methodology:

  • Labeling Tubes: For each fluorochrome in your multicolor panel, label a separate tube. You will also need one tube for an unstained control.

    • Example:

      • Tube 1: Unstained Cells/Beads

      • Tube 2: this compound

      • Tube 3: FITC

      • Tube 4: PE

      • ...and so on for all fluorochromes.

  • Sample Preparation:

    • For Cells: Aliquot an adequate number of cells (typically 0.5-1 x 10^6 cells) into each labeled tube.

    • For Compensation Beads: Add one drop of compensation beads to each labeled tube. Ensure you are using beads that will bind the antibody isotype you are using.

  • Staining:

    • To each corresponding tube, add the predetermined optimal amount of the single conjugated antibody. For example, add only the this compound antibody to the "this compound" tube.

    • Do not add any antibody to the "Unstained" tube.

    • Vortex gently and incubate according to the antibody manufacturer's recommendations (typically 20-30 minutes at 4°C, protected from light).

  • Washing:

    • After incubation, add 1-2 mL of flow cytometry staining buffer to each tube.

    • Centrifuge the tubes at an appropriate speed (e.g., 300-400 x g) for 5 minutes.

    • Carefully decant the supernatant.

    • Resuspend the cell or bead pellet in an appropriate volume of flow cytometry staining buffer for analysis (e.g., 300-500 µL).

  • Data Acquisition:

    • Run the single-stain controls on the flow cytometer.

    • Use the data from these controls to allow the software to automatically calculate the compensation matrix.[9] Ensure that you collect enough events for both the positive and negative populations to allow for a statistically robust calculation.[8]

Visualizations

Compensation_Workflow cluster_prep Experiment Preparation cluster_controls Control Preparation cluster_acquisition Data Acquisition A Design Multicolor Panel B Titrate Each Antibody A->B C Prepare Single-Stain Controls (One for each fluorochrome) B->C D Prepare Unstained Control B->D F Run Single-Stain Controls C->F E Run Unstained Control (Set Voltages) D->E E->F G Calculate Compensation Matrix (Using Software) F->G H Acquire Experimental Samples (With Compensation Applied) G->H

Caption: Workflow for setting up flow cytometry compensation.

Troubleshooting_Logic Start Is Compensation Inaccurate? NodeA Are single-stain controls bright enough? Start->NodeA NodeB Use compensation beads or a brighter antibody conjugate. NodeA->NodeB No NodeC Did you use the exact same fluorochrome? NodeA->NodeC Yes NodeD Remake controls with the correct reagent. NodeC->NodeD No NodeE Is autofluorescence of +/- pops the same? NodeC->NodeE Yes NodeF Use beads or a cell type with uniform autofluorescence. NodeE->NodeF No NodeG Review panel design to minimize spillover spreading. NodeE->NodeG Yes

Caption: Troubleshooting logic for inaccurate compensation.

References

Validation & Comparative

A Head-to-Head Comparison: Alexa Fluor 430 vs. Cascade Yellow for Advanced Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescent probes, selecting the optimal dye is paramount for generating high-quality, reproducible data. This guide provides an in-depth, objective comparison of two commonly used fluorophores, Alexa Fluor 430 and Cascade Yellow, to inform selection for various microscopy applications.

This comparison delves into the critical photophysical properties, application suitability, and provides supporting experimental protocols to guide researchers in making an informed decision based on their specific experimental needs.

At a Glance: Key Photophysical Properties

A summary of the key quantitative data for this compound and Cascade Yellow is presented below, allowing for a rapid assessment of their core characteristics.

PropertyThis compoundCascade Yellow
Excitation Maximum (nm) ~433[1][2]~402[3]
Emission Maximum (nm) ~541[1][2]~545[3]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~16,000[1][2]~25,000
Quantum Yield ~0.23[4]~0.56
Stokes Shift (nm) ~108~143
Photostability High[2][5][6]Moderate (less documented)
pH Sensitivity Insensitive over a wide pH range (4-10)[5][6][7]Data not readily available
Solubility Good water solubility[6][7]Soluble

In-Depth Analysis

This compound: The Photostable Workhorse

This compound, a member of the renowned Alexa Fluor dye family, is a bright, green-fluorescent dye known for its exceptional photostability.[2][6] This high resistance to photobleaching makes it particularly well-suited for imaging applications that require prolonged or intense light exposure, such as confocal microscopy and live-cell imaging.[2][5] Its fluorescence is stable over a broad pH range of 4 to 10, a critical feature for maintaining consistent signal in varying cellular environments.[5][6][7] While its quantum yield is moderate, its overall brightness and stability make it a reliable choice for generating stable signals in imaging and flow cytometry.[6][7]

Cascade Yellow: Large Stokes Shift for Multiplexing

Cascade Yellow is a fluorescent dye characterized by a large Stokes shift, the difference between its excitation and emission maxima.[8] This feature is highly advantageous in multicolor imaging experiments, as it minimizes spectral overlap between different fluorophores, thereby reducing bleed-through and the need for complex compensation. With an excitation peak in the violet range and emission in the yellow-green, it can be effectively paired with other common fluorophores. While specific data on its photostability and pH sensitivity are less extensively documented than for the Alexa Fluor series, its high quantum yield suggests a potentially bright signal.

Experimental Corner: A Protocol for Immunofluorescence Staining

Immunofluorescence (IF) is a cornerstone technique in microscopy for visualizing the localization of specific proteins within cells and tissues. The following is a generalized, yet detailed, protocol for indirect immunofluorescence, a common application for both this compound and Cascade Yellow conjugated to secondary antibodies.

Materials
  • Cells cultured on coverslips or tissue sections on slides

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% normal serum from the host species of the secondary antibody in PBS)

  • Primary Antibody (specific to the target protein)

  • Fluorophore-conjugated Secondary Antibody (e.g., Goat anti-Mouse IgG (H+L) Cross-Adsorbed Secondary Antibody, this compound or Cascade Yellow)

  • Nuclear Counterstain (e.g., DAPI)

  • Mounting Medium

Protocol
  • Sample Preparation and Fixation:

    • Wash the cells or tissue sections twice with PBS to remove culture medium.

    • Fix the samples by incubating with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash the samples three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the samples with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the samples with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer to its optimal working concentration.

    • Incubate the samples with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Wash the samples three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this point forward.

    • Incubate the samples with the diluted secondary antibody for 1 hour at room temperature in the dark.

  • Washing:

    • Wash the samples three times with PBS containing 0.1% Triton X-100 for 5 minutes each in the dark.

  • Counterstaining (Optional):

    • Incubate with a nuclear counterstain like DAPI for 5 minutes.

    • Wash once with PBS.

  • Mounting:

    • Mount the coverslip onto a microscope slide using a drop of mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Visualize the sample using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain.

Visualizing the Process and Comparison

To further clarify the experimental process and the logical comparison between these two dyes, the following diagrams are provided.

G cluster_workflow Immunofluorescence Workflow prep Sample Preparation (Fixation & Permeabilization) block Blocking (e.g., Normal Serum) prep->block Minimize non-specific binding primary_ab Primary Antibody Incubation block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody Incubation (this compound or Cascade Yellow) wash1->secondary_ab wash2 Wash secondary_ab->wash2 mount Mounting & Imaging wash2->mount

Caption: A generalized workflow for indirect immunofluorescence.

G cluster_comparison Fluorophore Selection Logic cluster_af430 Choose this compound cluster_cy Choose Cascade Yellow start Microscopy Application photostability High Photostability Needed (e.g., Confocal, Live-cell) start->photostability Long exposure? ph_stability Consistent Signal Across Varying pH start->ph_stability pH variation? multiplex Multicolor Imaging (Minimize Spectral Overlap) start->multiplex Multiple fluorophores? brightness High Quantum Yield Desired start->brightness Low abundance target?

Caption: A decision-making diagram for choosing between this compound and Cascade Yellow.

Conclusion and Recommendations

The choice between this compound and Cascade Yellow is contingent on the specific demands of the microscopy experiment.

  • This compound is the superior choice for applications requiring high photostability and consistent performance across a range of pH conditions. Its proven reliability makes it a go-to fluorophore for demanding imaging techniques like confocal and time-lapse microscopy.

  • Cascade Yellow presents a compelling option for multicolor imaging experiments where minimizing spectral overlap is a priority, thanks to its large Stokes shift. Its high quantum yield also suggests it could be beneficial for detecting less abundant targets, although its performance in terms of photostability and pH sensitivity requires further consideration based on the experimental context.

Ultimately, for researchers prioritizing robust and stable fluorescence signals in a variety of conditions, this compound is a well-documented and reliable option. For those designing complex multicolor panels where spectral separation is key, Cascade Yellow offers a distinct advantage. As with any reagent, empirical testing in the specific experimental system is recommended to achieve optimal results.

References

Brightness Showdown: A Comparative Guide to Alexa Fluor 430 and Other Violet Laser Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging fluorescence-based applications, the selection of the optimal fluorophore is paramount for generating robust and reproducible data. This guide provides an objective comparison of the performance of Alexa Fluor 430 with other commonly used dyes excited by the violet laser: Brilliant Violet 421™ (BV421), SuperNova™ V428, and Pacific Blue™.

Quantitative Performance Overview

The intrinsic brightness of a fluorophore is a critical determinant of its performance, directly impacting signal-to-noise ratios and the ability to resolve dimly expressed targets. This brightness is a function of both its ability to absorb light (extinction coefficient) and its efficiency in converting that absorbed light into emitted fluorescence (quantum yield). The following table summarizes the key spectral and physical properties of this compound and its violet laser counterparts.

FluorophoreExcitation Max (nm)Emission Max (nm)Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Brightness (ε x Φ)
This compound 43354116,0000.558,800
Brilliant Violet 421™ 4054212,500,0000.651,625,000
SuperNova™ V428 414428~3,000,000~0.6~1,800,000
Pacific Blue™ 40145229,5000.7823,010

Note: The relative brightness is a calculated theoretical value. Actual performance in an experimental setting can be influenced by factors such as the degree of conjugation, antibody clone, and instrument configuration.

Based on these metrics, SuperNova™ V428 and Brilliant Violet 421™ are significantly brighter than both this compound and Pacific Blue™. While this compound possesses a respectable quantum yield, its low extinction coefficient results in a considerably lower theoretical brightness compared to the polymer-based dyes (BV421 and SuperNova V428).

Experimental Brightness Comparison in Flow Cytometry

Studies have shown that SuperNova™ V428 is exceptionally bright, exhibiting a staining index significantly higher than BV421™ and more than 10 times the brightness of Pacific Blue™ in flow cytometry applications. In one study comparing CD19 conjugates, the stain index for SuperNova™ V428 was on average 134% higher than that of BV421™. General fluorochrome brightness charts from various vendors often categorize this compound as a "dim" dye, while BV421™ is consistently rated as "very bright".

Experimental Protocol: Comparative Analysis of Fluorophore Brightness using Flow Cytometry

To provide a framework for researchers wishing to perform their own direct comparisons, the following is a detailed protocol for determining the stain index of antibody-fluorophore conjugates.

Objective: To quantitatively compare the brightness of different fluorophore conjugates of the same antibody by calculating the stain index.

Materials:

  • Cells expressing the antigen of interest (e.g., human peripheral blood mononuclear cells (PBMCs) for CD4 staining).

  • Antibodies against the target antigen conjugated to the fluorophores of interest (e.g., anti-human CD4 conjugated to this compound, BV421, SuperNova V428, and Pacific Blue).

  • Unstained control cells.

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS).

  • A flow cytometer equipped with a violet laser (e.g., 405 nm).

Methodology:

  • Cell Preparation:

    • Isolate and prepare a single-cell suspension of the target cells.

    • Count the cells and adjust the concentration to 1 x 10⁷ cells/mL in cold flow cytometry staining buffer.

  • Antibody Titration:

    • For each antibody-fluorophore conjugate, perform a titration to determine the optimal concentration that provides the best separation between positive and negative populations with the lowest background.

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into the required number of tubes.

    • Add the pre-determined optimal concentration of each antibody-fluorophore conjugate to its respective tube.

    • Include a tube of unstained cells as a negative control.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 2 mL of flow cytometry staining buffer by centrifuging at 300 x g for 5 minutes and decanting the supernatant.

    • Resuspend the cell pellet in 500 µL of flow cytometry staining buffer.

  • Data Acquisition:

    • Set up the flow cytometer with the appropriate laser and filter configurations for each fluorophore.

    • Use the unstained control to set the forward scatter (FSC) and side scatter (SSC) voltages and to establish the negative population gate.

    • For each stained sample, acquire a sufficient number of events (e.g., 50,000-100,000 events) from the target cell population gate.

  • Data Analysis and Stain Index Calculation:

    • For each sample, identify the positive and negative populations for the target marker.

    • Determine the Mean Fluorescence Intensity (MFI) of the positive population (MFI_positive) and the MFI of the negative population (MFI_negative).

    • Determine the standard deviation of the negative population (SD_negative).

    • Calculate the Stain Index (SI) using the following formula: SI = (MFI_positive - MFI_negative) / (2 * SD_negative)

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for comparing the brightness of different fluorophores.

G cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_analysis Data Acquisition & Analysis Cell_Suspension Prepare Single-Cell Suspension Antibody_Titration Determine Optimal Antibody Concentration Cell_Suspension->Antibody_Titration Staining Incubate Cells with Conjugated Antibodies Antibody_Titration->Staining Washing Wash Cells to Remove Unbound Antibody Staining->Washing Data_Acquisition Acquire Data on Flow Cytometer Washing->Data_Acquisition Data_Analysis Gate Populations and Determine MFI & SD Data_Acquisition->Data_Analysis Stain_Index Calculate Stain Index Data_Analysis->Stain_Index

Caption: Workflow for comparing fluorophore brightness.

Logical Relationship of Brightness Determinants

The brightness of a fluorophore is determined by a combination of its intrinsic molecular properties and the specific experimental conditions. The following diagram illustrates this relationship.

G cluster_intrinsic Intrinsic Properties cluster_experimental Experimental Factors Extinction_Coefficient Extinction Coefficient (ε) Theoretical_Brightness Theoretical Brightness (ε x Φ) Extinction_Coefficient->Theoretical_Brightness Quantum_Yield Quantum Yield (Φ) Quantum_Yield->Theoretical_Brightness Instrument_Config Instrument Configuration (Laser, Filters) Stain_Index Stain Index (Experimental Brightness) Instrument_Config->Stain_Index Antibody_Clone Antibody Clone & Degree of Labeling Antibody_Clone->Stain_Index Sample_Type Sample Type & Autofluorescence Sample_Type->Stain_Index Theoretical_Brightness->Stain_Index

Caption: Factors influencing fluorophore brightness.

A Researcher's Guide to Fluorophore Photostability: Alexa Fluor 430 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust fluorescent probe is a critical determinant for the success of fluorescence-based assays. Among the myriad of available fluorophores, photostability—the ability of a dye to resist photochemical degradation upon exposure to light—stands out as a paramount characteristic. This is especially crucial for applications demanding prolonged or high-intensity illumination, such as live-cell imaging and high-throughput screening. This guide provides a comparative analysis of the photostability of Alexa Fluor 430 against other commonly used green-emitting fluorophores.

While direct, quantitative photostability metrics for this compound are not as widely published as for other members of the Alexa Fluor family, its performance can be inferred from the well-documented high photostability of the Alexa Fluor series as a whole.[1] For the purpose of this guide, and to provide a quantitative comparison, data for the spectrally similar and extensively characterized Alexa Fluor 488 will be utilized as a benchmark, with the understanding that individual dye characteristics can vary.

Quantitative Photostability Comparison

The following table summarizes key photophysical properties related to the photostability of selected green-emitting fluorophores. A lower photobleaching quantum yield (Φb) and a longer photobleaching half-life (t½) are indicative of higher photostability.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Relative Photostability
This compound 433541Not Widely ReportedHigh[1]
Alexa Fluor 488 4965190.92[2]High[3][4]
Fluorescein (FITC) 4945180.92[3]Low[3][4]
Cy2 4905100.12Moderate
DyLight 488 493518Not SpecifiedHigh[3]
CF®488A 490515Not SpecifiedVery High[3]

Note: Photobleaching rates are highly dependent on the experimental conditions, including illumination intensity, oxygen concentration, and the local chemical environment. The data presented should be considered as a general guide.

Experimental Protocols

A standardized method for quantifying and comparing the photostability of different fluorophores is crucial for making an informed selection. Below is a general protocol for a photobleaching experiment using fluorescence microscopy.

Objective:

To quantify and compare the rate of photobleaching of different fluorescently labeled samples under continuous illumination.

Materials:
  • Fluorescence microscope equipped with a stable light source (e.g., laser or stabilized arc lamp) and a sensitive camera.

  • Appropriate filter sets for the fluorophores being tested.

  • Microscope slides and coverslips.

  • Solutions of the fluorescent dyes or fluorescently labeled biological samples (e.g., antibodies, proteins).

  • Mounting medium (for fixed samples).

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:
  • Sample Preparation:

    • Prepare microscope slides with the fluorescently labeled samples. Ensure consistent labeling and sample concentration across all fluorophores to be compared.

    • For live-cell imaging, culture cells on imaging-compatible dishes or coverslips and label with the desired fluorescent probes.

    • For fixed samples, use an appropriate mounting medium. To specifically measure intrinsic photostability, avoid using antifade reagents.

  • Microscope Setup:

    • Turn on the light source and allow it to stabilize.

    • Select the appropriate objective lens and filter set for the fluorophore being imaged.

    • Set the illumination intensity to a level that provides a good signal-to-noise ratio. It is critical to keep the illumination intensity constant for all experiments.

  • Image Acquisition:

    • Locate a region of interest (ROI) containing the fluorescent sample.

    • Begin a time-lapse acquisition with continuous illumination of the ROI.

    • Acquire images at regular intervals (e.g., every 5-30 seconds) until the fluorescence signal has significantly decreased.

  • Data Analysis:

    • Open the time-lapse image series in the image analysis software.

    • Define an ROI that encompasses the fluorescent signal.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region without any fluorescent signal and subtracting it from the ROI intensity at each time point.

    • Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

    • To quantify photostability, fit the decay curve to a single exponential decay function to determine the photobleaching rate constant or calculate the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[3]

Visualizations

To further illustrate the experimental and logical workflow, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Microscopy & Imaging cluster_analysis Data Analysis cluster_comparison Comparison prep_sample Prepare Fluorescent Samples mount_sample Mount on Microscope Slide prep_sample->mount_sample setup_microscope Set Up Microscope define_roi Define Region of Interest (ROI) setup_microscope->define_roi acquire_timelapse Acquire Time-Lapse Images (Continuous Illumination) define_roi->acquire_timelapse measure_intensity Measure Mean Intensity in ROI acquire_timelapse->measure_intensity correct_background Correct for Background measure_intensity->correct_background normalize_intensity Normalize to Initial Intensity correct_background->normalize_intensity plot_decay Plot Intensity vs. Time normalize_intensity->plot_decay calculate_metrics Calculate Photostability Metrics (e.g., Half-life) plot_decay->calculate_metrics compare_fluorophores Compare Photostability calculate_metrics->compare_fluorophores Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs cluster_decision Decision fluorophores Set of Fluorophores (e.g., this compound, FITC, Cy2) experiment Photobleaching Experiment fluorophores->experiment analysis Quantitative Analysis of Fluorescence Decay experiment->analysis photostability_metrics Photostability Metrics (Half-life, Quantum Yield) analysis->photostability_metrics comparison Comparative Ranking of Fluorophore Photostability photostability_metrics->comparison selection Informed Selection of Optimal Fluorophore for Application comparison->selection

References

A Head-to-Head Comparison: Validating Alexa Fluor 430 for the Detection of Low-Abundance Targets

Author: BenchChem Technical Support Team. Date: December 2025

This comparison guide delves into the performance of Alexa Fluor 430 against established alternatives such as Fluorescein isothiocyanate (FITC) and Cyanine 3 (Cy3), as well as the widely used Alexa Fluor 488. The following sections present a summary of their key photophysical properties, detailed experimental protocols for comparative analysis, and a discussion of their relative performance in crucial applications like immunofluorescence, flow cytometry, and western blotting.

Spectroscopic and Photophysical Properties: A Quantitative Overview

The intrinsic brightness and stability of a fluorophore are determined by its molar extinction coefficient, quantum yield, and photostability. Brighter and more stable dyes are essential for detecting low-abundance targets, as they provide a stronger signal that can be more easily distinguished from background noise.[1]

PropertyThis compoundFITC (Fluorescein)Cy3Alexa Fluor 488
Excitation Max (nm) ~431[2]~495[3]~550[4]~495[5]
Emission Max (nm) ~540[2]~518[6]~570[4]~519[5]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~16,000[5]~80,000~150,000[4]~71,000[5]
Quantum Yield (Φ) Not widely reported~0.50~0.15[4]~0.92[7]
Relative Brightness (ε x Φ) Data not available~40,000~22,500~65,320
Photostability High[8]Low[9]Moderate[4]High[9]
pH Sensitivity Low[9]HighLowLow[3]

Note: Relative brightness is a product of the molar extinction coefficient and the quantum yield. Higher values indicate a brighter fluorophore.[1] Data for FITC and Cy3 are approximate and can vary with environmental conditions.

Experimental Validation: Detecting Low-Abundance Targets

To provide a practical comparison of these fluorophores, a series of standardized experiments can be performed. These protocols are designed to assess the signal-to-noise ratio, limit of detection, and photostability of each dye when targeting a known low-abundance protein.

Experimental Workflow for Comparative Analysis

G cluster_prep Sample Preparation cluster_labeling Antibody Labeling cluster_applications Applications cluster_analysis Data Analysis Cell_Culture Cell Culture with Low-Expressing Target Lysate_Prep Cell Lysate Preparation Cell_Culture->Lysate_Prep Cell_Fix Cell Fixation & Permeabilization Cell_Culture->Cell_Fix WB Western Blotting Lysate_Prep->WB IF Immunofluorescence Cell_Fix->IF FC Flow Cytometry Cell_Fix->FC Primary_Ab Primary Antibody (anti-target) Secondary_Ab_AF430 Secondary Ab + this compound Secondary_Ab_FITC Secondary Ab + FITC Secondary_Ab_Cy3 Secondary Ab + Cy3 Secondary_Ab_AF488 Secondary Ab + Alexa Fluor 488 SNR Signal-to-Noise Ratio IF->SNR Photostability Photostability Analysis IF->Photostability FC->SNR LOD Limit of Detection FC->LOD WB->SNR WB->LOD

A generalized workflow for comparing the performance of different fluorophores.
Immunofluorescence Protocol for Signal-to-Noise and Photostability Analysis

This protocol details the steps for comparing the performance of this compound and its alternatives in immunofluorescence microscopy, focusing on signal intensity and photostability when detecting a low-abundance antigen.

  • Cell Culture and Preparation:

    • Culture a cell line known to express a low-abundance target protein on glass coverslips.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding sites with 1% BSA in PBS for 30 minutes.

  • Antibody Incubation:

    • Incubate the cells with a primary antibody specific to the low-abundance target, diluted in 1% BSA in PBS, for 1 hour at room temperature.

    • Wash the cells three times with PBS.

    • Incubate the cells with secondary antibodies conjugated to this compound, FITC, Cy3, or Alexa Fluor 488, each diluted to an equivalent concentration in 1% BSA in PBS, for 1 hour at room temperature in the dark.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides with an anti-fade mounting medium.

    • Image the cells using a confocal microscope with appropriate laser lines and emission filters for each fluorophore. Crucially, use identical acquisition settings (laser power, gain, exposure time) for all samples to ensure a fair comparison.

    • Signal-to-Noise Ratio (SNR): Quantify the mean fluorescence intensity of the specific signal and an adjacent background region for at least 20 cells per condition. Calculate the SNR by dividing the mean signal intensity by the mean background intensity.

    • Photostability: Continuously illuminate a field of view for each fluorophore and acquire images at regular intervals (e.g., every 10 seconds for 2 minutes). Measure the decay in fluorescence intensity over time and plot the normalized intensity against time to generate photobleaching curves.

Flow Cytometry Protocol for Limit of Detection Analysis

This protocol is designed to assess the sensitivity of each fluorophore in detecting a rare cell population expressing a specific surface marker.

  • Cell Preparation:

    • Prepare a single-cell suspension of a mixed population of cells, where one population expresses a low-abundance surface antigen at a known low frequency (e.g., 1-5%).

    • Wash the cells with a suitable buffer (e.g., PBS with 2% FBS).

  • Staining:

    • Incubate the cells with a primary antibody targeting the low-abundance surface marker.

    • Wash the cells to remove unbound primary antibody.

    • Resuspend the cells in separate tubes and incubate with secondary antibodies conjugated to this compound, FITC, Cy3, or Alexa Fluor 488.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer equipped with the appropriate lasers and detectors for each fluorophore.

    • Analyze the data to determine the ability of each dye to resolve the rare positive population from the negative population. The separation between the positive and negative populations is a measure of the limit of detection.

Western Blotting Protocol for Sensitivity Comparison

This protocol compares the sensitivity of this compound and its alternatives for detecting a low-abundance protein in a complex mixture.

  • Sample Preparation and Electrophoresis:

    • Prepare serial dilutions of a cell lysate known to contain the low-abundance target protein.

    • Separate the proteins by SDS-PAGE.

  • Protein Transfer and Blocking:

    • Transfer the separated proteins to a low-fluorescence PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate the membrane with the fluorophore-conjugated secondary antibodies (this compound, FITC, Cy3, or Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Imaging and Analysis:

    • Wash the membrane again to remove unbound secondary antibody.

    • Image the blot using a fluorescence imaging system with the appropriate excitation and emission settings for each dye.

    • Determine the lowest concentration of the target protein that can be reliably detected with each fluorophore to establish the limit of detection.

Performance Comparison and Discussion

While specific quantitative results will depend on the experimental setup, general performance trends can be anticipated based on the known properties of these dyes.

Brightness and Signal-to-Noise Ratio: Alexa Fluor dyes are renowned for their superior brightness and photostability compared to traditional dyes like FITC and Cy3.[10][11] This enhanced brightness is a direct result of their high quantum yields and resistance to self-quenching, even at high degrees of labeling.[10] For low-abundance targets, where maximizing the signal is paramount, the higher intrinsic brightness of Alexa Fluor dyes, including this compound, is a significant advantage, leading to a better signal-to-noise ratio.

Photostability: In imaging applications that require prolonged exposure to excitation light, such as confocal microscopy and time-lapse imaging, photostability is a critical factor. Alexa Fluor dyes, including this compound, exhibit significantly greater photostability than FITC and even Cy3.[11][12] This allows for the acquisition of more robust and quantifiable data with less signal degradation over time.

pH Sensitivity: The fluorescence of FITC is known to be highly sensitive to pH, which can be a significant drawback in certain cellular environments.[3] In contrast, Alexa Fluor dyes, including this compound, maintain their fluorescence intensity over a broad pH range, ensuring more reliable and consistent results.[9]

Signaling Pathway and Detection Principle

The detection of a target protein using indirect immunofluorescence follows a specific signaling pathway.

G Target Low-Abundance Target Protein PrimaryAb Primary Antibody Target->PrimaryAb Binds to SecondaryAb Secondary Antibody (Fluorophore-conjugated) PrimaryAb->SecondaryAb Binds to Signal Fluorescent Signal SecondaryAb->Signal Emits

The signaling cascade in indirect immunofluorescence.

Conclusion

Based on its photophysical properties and the general performance characteristics of the Alexa Fluor family, this compound presents a compelling option for the detection of low-abundance targets. Its high photostability and pH insensitivity offer significant advantages over traditional dyes like FITC. While a direct comparison of brightness with other Alexa Fluor dyes requires specific experimental validation, the overall superiority of the Alexa Fluor technology in producing bright and stable conjugates makes this compound a strong candidate for challenging detection assays. For researchers and scientists working at the limits of detection, the validation of this compound through the standardized protocols outlined in this guide can provide the confidence needed to generate reliable and high-quality data.

References

Research applications validating the use of Alexa Fluor 430

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in cellular analysis through fluorescence microscopy and flow cytometry, the selection of appropriate fluorophores is paramount to generating robust and reproducible data. This guide provides a comparative analysis of Alexa Fluor 430, a green-fluorescent dye, and evaluates its performance against modern, high-sensitivity alternatives, with a focus on validating its application in research settings.

Overview of this compound

This compound is a coumarin-based dye characterized by its excitation in the violet-blue region of the spectrum and a notable Stokes shift, emitting in the green-yellow region. This spectral property allows for its use with the 405 nm violet laser, which is common in modern flow cytometers and confocal microscopes. While recognized for its high photostability and pH-insensitive fluorescence, its relative brightness is considered dim compared to newer polymer-based dyes.

Photophysical Properties: A Comparative Look

The effectiveness of a fluorophore is determined by its intrinsic photophysical properties, primarily its molar extinction coefficient (a measure of light absorption) and quantum yield (the efficiency of converting absorbed light into emitted fluorescence). When compared to its modern counterpart, Brilliant Violet 421™ (BV421), a polymer-based dye, significant differences in these key parameters emerge.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldRelative Brightness
This compound 43354116,000Not Widely ReportedDim
Brilliant Violet 421™ 4054212,500,0000.65Very Bright[1]

Data sourced from manufacturer technical specifications and literature. The brightness of this compound is qualitatively described as dim in literature, while BV421 is consistently rated as one of the brightest fluorochromes available for the violet laser.

Experimental Validation: The Case for Brighter Dyes

Modern research, particularly in immunology and drug development, often requires the detection of low-abundance antigens or the resolution of finely delineated cell populations. In these contexts, the signal-to-noise ratio is critical, and dye brightness plays a central role.

The brightness of BV421 conjugates has been shown to be, on average, 10 times brighter than Pacific Blue™ and can be 2-3 times brighter than even Phycoerythrin (PE), a traditionally very bright fluorophore.[4] This exceptional brightness enables shorter exposure times in microscopy and provides excellent population resolution in flow cytometry.[4][5]

Experimental Protocol: Intracellular Cytokine Staining via Flow Cytometry

The following is a detailed protocol for intracellular cytokine staining, an application where the high sensitivity of a bright fluorophore like Brilliant Violet 421 is advantageous for detecting transiently expressed proteins.

Objective: To identify and quantify cytokine-producing T cells within a mixed population of human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs

  • Cell Stimulation Cocktail (e.g., PMA, Ionomycin, and a protein transport inhibitor like Brefeldin A)

  • Fixable Viability Dye

  • Anti-human CD3-FITC

  • Anti-human CD8-APC

  • Anti-human IFN-γ-Brilliant Violet 421 (or isotype control)

  • FACS Buffer (PBS + 2% FBS)

  • Fixation/Permeabilization Buffer Kit

  • Brilliant Stain Buffer

Procedure:

  • Cell Stimulation: Stimulate 1-10 x 10⁶ PBMCs in culture medium with a cell stimulation cocktail for 4-6 hours at 37°C to induce cytokine production and retain it within the cell.

  • Surface Staining:

    • Wash cells with FACS buffer.

    • Stain with a fixable viability dye for 20 minutes at room temperature to enable exclusion of dead cells.

    • Wash cells again with FACS buffer.

    • Incubate cells with antibodies to surface markers (CD3-FITC, CD8-APC) and an Fc blocking reagent for 30 minutes at 4°C.

  • Fixation and Permeabilization:

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature.

    • Wash cells with permeabilization buffer.

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in permeabilization buffer containing the anti-human IFN-γ-BV421 antibody (and isotype control in a separate tube).

    • Since multiple polymer dyes are not used in this specific panel, Brilliant Stain Buffer is not strictly necessary but is recommended when combining multiple Brilliant Violet™ or other polymer dyes to prevent non-specific interactions.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Final Washes and Acquisition:

    • Wash the cells twice with permeabilization buffer.

    • Resuspend the final cell pellet in FACS buffer.

    • Acquire events on a flow cytometer equipped with a violet (405 nm), blue (488 nm), and red (633 nm) laser.

Visualization of Experimental Workflow

The logical flow of the intracellular staining protocol can be visualized as follows:

G Start Start: Isolate PBMCs Stimulate Stimulate Cells (e.g., PMA/Ionomycin + Brefeldin A) 4-6 hours, 37°C Start->Stimulate Viability Stain with Fixable Viability Dye Stimulate->Viability SurfaceStain Stain Surface Markers (e.g., CD3-FITC, CD8-APC) 30 min, 4°C Viability->SurfaceStain FixPerm Fix and Permeabilize Cells SurfaceStain->FixPerm IntraStain Intracellular Staining (e.g., IFN-γ BV421) 30 min, RT, in the dark FixPerm->IntraStain Acquire Wash and Acquire on Flow Cytometer IntraStain->Acquire Analysis Data Analysis (Gate on Live, CD3+, CD8+ cells; quantify IFN-γ+) Acquire->Analysis

Workflow for intracellular cytokine staining and flow cytometry analysis.

Conclusion

While this compound is a photostable fluorophore suitable for some applications, its utility in high-sensitivity assays is limited by its relatively low brightness. For researchers, scientists, and drug development professionals aiming to resolve dimly expressed markers or identify rare cell populations, modern alternatives such as Brilliant Violet 421 offer a significant performance advantage. The exceptional brightness of BV421 provides superior signal resolution, making it a more robust choice for demanding applications such as multicolor immunophenotyping and intracellular staining. The validation of these brighter dyes in the scientific literature supports their adoption for generating high-quality, reproducible data in cellular analysis.

References

A Comparative Guide to Alexa Fluor 430 in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the vast landscape of fluorescent tools in neuroscience, selecting the optimal dye is paramount for generating high-quality, reproducible data. This guide provides a comprehensive comparison of Alexa Fluor 430 with common alternatives in two key applications: intracellular filling of neurons and retrograde neuroanatomical tracing. We present a synthesis of available experimental data, detailed protocols, and visual workflows to facilitate an informed decision-making process.

Intracellular Filling: Visualizing Neuronal Morphology

Intracellular filling allows for the detailed morphological reconstruction of individual neurons following physiological recordings. The ideal dye for this application should be bright, highly soluble, fixable, and photostable, with minimal impact on neuronal health. Here, we compare this compound with the classic dye Lucifer Yellow.

Performance Comparison

While direct comparative studies quantifying the performance of this compound against Lucifer Yellow for neuronal filling are limited, we can extrapolate their properties from available data and technical specifications. Alexa Fluor dyes are generally known for their superior brightness and photostability compared to traditional dyes.[1][2]

Table 1: Comparison of this compound and Lucifer Yellow for Intracellular Filling

FeatureThis compoundLucifer Yellow
Excitation Max (nm) 431428
Emission Max (nm) 541535
Quantum Yield ~0.54~0.25
Photostability HighModerate
Fixability Yes (hydrazide form)Yes (hydrazide form)
Charge -2-2
Molecular Weight ~620 g/mol ~457 g/mol
Two-Photon Excitation Yes (Peak at ~870 nm)[3]Yes
Fluorescence Lifetime ~3.1 ns[4]~5.0 ns[4]

Note: Quantum yield and photostability can be context-dependent. The values presented are based on available data and general characterizations of these dye families.

Experimental Protocol: Intracellular Filling of Neurons in Brain Slices

This protocol is adapted from standard procedures for patch-clamp recording followed by dye filling.[5][6]

Materials:

  • This compound hydrazide or Lucifer Yellow CH, lithium salt

  • Internal pipette solution (e.g., K-gluconate based)

  • Microelectrodes (borosilicate glass)

  • Micromanipulator and recording setup

  • Epifluorescence microscope with appropriate filter sets

  • 4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

Procedure:

  • Dye Preparation: Dissolve this compound hydrazide (e.g., 0.5-1% w/v) or Lucifer Yellow (e.g., 0.5-1% w/v) in the internal pipette solution.

  • Pipette Filling: Backfill a glass microelectrode with the dye-containing internal solution.

  • Electrophysiological Recording: Establish a whole-cell patch-clamp recording from the target neuron in a brain slice.

  • Dye Infusion: Allow the dye to diffuse from the pipette into the neuron for at least 15-20 minutes during the recording. For negatively charged dyes like this compound and Lucifer Yellow, hyperpolarizing current pulses can facilitate filling.

  • Tissue Fixation: After the recording and dye filling, carefully withdraw the pipette and fix the brain slice by immersion in 4% PFA for at least 2 hours at 4°C.

  • Imaging: Mount the fixed slice on a slide and image using a confocal or epifluorescence microscope with appropriate excitation and emission filters.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Post-Processing & Analysis Dye_Prep Prepare Dye Solution Pipette_Fill Fill Micropipette Dye_Prep->Pipette_Fill Recording Whole-Cell Recording Pipette_Fill->Recording Dye_Infusion Dye Infusion Recording->Dye_Infusion Fixation Tissue Fixation (4% PFA) Dye_Infusion->Fixation Imaging Fluorescence Imaging Fixation->Imaging Reconstruction Morphological Reconstruction Imaging->Reconstruction G cluster_0 Surgical Procedure cluster_1 Post-Injection cluster_2 Analysis Anesthesia Anesthetize Animal Stereotaxic_Surgery Stereotaxic Surgery Anesthesia->Stereotaxic_Surgery Tracer_Injection Inject Tracer Stereotaxic_Surgery->Tracer_Injection Survival Survival Period (5-7 days) Tracer_Injection->Survival Transport Retrograde Transport Survival->Transport Perfusion Perfusion & Fixation Transport->Perfusion Sectioning Brain Sectioning Perfusion->Sectioning Imaging Fluorescence Imaging Sectioning->Imaging Mapping Map Labeled Neurons Imaging->Mapping G cluster_0 Excitation cluster_1 Sample cluster_2 Emission & Detection Laser Pulsed IR Laser Fluorophore Fluorophore (e.g., this compound) Laser->Fluorophore Two-Photon Absorption Emitted_Photon Emitted Photon (Visible Light) Fluorophore->Emitted_Photon Fluorescence Detector Detector Emitted_Photon->Detector

References

Performance of Alexa Fluor 430 in multiplex immunofluorescence assays

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multiplex immunofluorescence (IF), the selection of appropriate fluorophores is paramount to achieving high-quality, reproducible data. This guide provides a comprehensive comparison of Alexa Fluor 430, a unique green-yellow fluorescent dye, with other alternatives for multiplexing applications. The following sections detail its performance characteristics, offer experimental protocols, and present a comparative analysis to aid researchers, scientists, and drug development professionals in their experimental design.

Performance Characteristics of this compound

This compound is characterized by its excitation maximum at approximately 431 nm and a notably large Stokes shift, with an emission maximum around 540 nm.[1][2] This significant separation between excitation and emission wavelengths can be advantageous in minimizing spectral overlap in multicolor experiments. The dye is excitable by the violet laser (405 nm), making it a potential candidate for inclusion in panels with other common fluorophores.[3]

However, a critical aspect of this compound is its relatively low brightness compared to other popular fluorescent dyes. This is attributed to a lower extinction coefficient and a reportedly low quantum yield.[3][4] While Alexa Fluor dyes, in general, are recognized for their superior photostability and pH insensitivity over a wide range, this compound is often described as a "dim" dye.[3][5][6] Despite its lower brightness, its high photostability makes it a reliable choice for imaging applications that require longer exposure times.[3]

Comparison with Alternative Fluorophores

For researchers considering alternatives to this compound, several other fluorescent dyes with similar spectral properties are available. These include CF440 from Biotium and DyLight 430. The following tables provide a quantitative comparison of their key spectral properties.

Table 1: Spectral Properties of this compound and Alternatives

FluorophoreExcitation Max (nm)Emission Max (nm)Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
This compound43154015,000Low (not specified)
CF™44044051540,000Not specified
DyLight™ 430Not specifiedNot specifiedNot specifiedNot specified

Table 2: Qualitative Performance Comparison

FeatureThis compoundCF™440General Alexa Fluor Dyes
Brightness Dim[3]Positioned as a brighter alternativeGenerally bright and photostable[5][7]
Photostability High[3]Photostable[8]High[5][9]
pH Sensitivity Insensitive (pH 4-10)[6][7]pH-insensitive[8]Insensitive (pH 4-10)[5]
Water Solubility High[6]High[8]High[5]

Experimental Design and Protocols

When incorporating this compound into a multiplex IF panel, careful consideration of its spectral properties and brightness is crucial. It is best suited for detecting highly abundant antigens to compensate for its lower signal intensity.

General Multiplex Immunofluorescence Protocol

This protocol provides a general framework for a sequential multiplex immunofluorescence experiment. Optimization of antibody concentrations, incubation times, and washing steps is essential for each specific experiment.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections on charged slides

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Blocking buffer (e.g., 5% normal serum from the secondary antibody host species in PBS with 0.1% Triton X-100)

  • Primary antibodies raised in different species

  • Secondary antibodies conjugated to this compound and other desired fluorophores

  • DAPI or other nuclear counterstain

  • Antifade mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%) to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using an appropriate buffer and heating method (e.g., pressure cooker, water bath).

    • Allow slides to cool to room temperature.

  • Blocking:

    • Wash slides in PBS.

    • Incubate with blocking buffer for at least 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate with the first primary antibody, diluted in blocking buffer, overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides extensively with PBS.

    • Incubate with the corresponding fluorophore-conjugated secondary antibody (e.g., anti-species A this compound), diluted in blocking buffer, for 1-2 hours at room temperature, protected from light.

  • Sequential Staining (Repeat Steps 4 & 5 for additional targets):

    • Thoroughly wash slides after the first secondary antibody incubation.

    • Repeat the primary and secondary antibody incubation steps for each additional target, using primary antibodies from different species and secondary antibodies with spectrally distinct fluorophores.

  • Counterstaining and Mounting:

    • Wash slides with PBS.

    • Incubate with a nuclear counterstain like DAPI, if desired.

    • Wash slides a final time with PBS.

    • Mount coverslips using an antifade mounting medium.

  • Imaging:

    • Acquire images using a fluorescence microscope or confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophores. For this compound, excitation with a 405 nm laser is suitable.

Photobleaching Assessment Protocol

To quantitatively compare the photostability of different fluorophores, a photobleaching assay can be performed.

Procedure:

  • Prepare slides stained with single fluorophores as described in the general IF protocol.

  • Select a region of interest for each fluorophore.

  • Continuously expose the sample to the excitation light source at a constant intensity.

  • Acquire images at regular time intervals (e.g., every 10 seconds) until the fluorescence signal has significantly diminished.

  • Measure the mean fluorescence intensity of the region of interest in each image.

  • Plot the normalized fluorescence intensity against time to generate photobleaching curves for each fluorophore.

Visualizing Experimental Workflows

To clarify the experimental processes, the following diagrams illustrate a typical multiplex immunofluorescence workflow and the logic for selecting fluorophores.

Multiplex_IF_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_final Final Steps Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb1 Primary Antibody 1 Blocking->PrimaryAb1 SecondaryAb1 Secondary Antibody 1 (e.g., this compound) PrimaryAb1->SecondaryAb1 PrimaryAb2 Primary Antibody 2 SecondaryAb1->PrimaryAb2 SecondaryAb2 Secondary Antibody 2 (e.g., Alexa Fluor 594) PrimaryAb2->SecondaryAb2 Counterstain Counterstain (DAPI) SecondaryAb2->Counterstain Mounting Mounting Counterstain->Mounting Imaging Imaging Mounting->Imaging Image Acquisition Fluorophore_Selection cluster_AF430 This compound Considerations AntigenAbundance Antigen Abundance FluorophoreChoice Optimal Fluorophore Choice AntigenAbundance->FluorophoreChoice SpectralOverlap Minimal Spectral Overlap SpectralOverlap->FluorophoreChoice Photostability High Photostability Photostability->FluorophoreChoice Brightness High Brightness Brightness->FluorophoreChoice AF430_HighAbundance Suitable for High Abundance Antigens FluorophoreChoice->AF430_HighAbundance If antigen is abundant AF430_Photostable Good for Long Imaging Sessions FluorophoreChoice->AF430_Photostable If photostability is key

References

Choosing the Optimal Fluorophore for the 405 nm Laser: A Comparative Guide to Alexa Fluor 430 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers utilizing the 405 nm violet laser, selecting the appropriate fluorescent dye is critical for generating high-quality, reproducible data. This guide provides an in-depth comparison of Alexa Fluor 430 and other commercially available fluorophores, offering supporting data and experimental protocols to facilitate an informed decision for your specific application.

Performance Comparison of Dyes for the 405 nm Laser

The 405 nm laser is a common feature in modern flow cytometers and fluorescence microscopes, enabling the excitation of a unique class of fluorescent dyes. While this compound is a viable option, a range of alternatives, including the Brilliant Violet™ series and other polymer dyes, offer distinct advantages in brightness and spectral properties. The selection of a dye should be based on its specific spectral characteristics, brightness, and compatibility with the experimental setup and other fluorophores in a multicolor panel.

This compound is characterized by its excitation maximum at 431 nm and a notable Stokes shift, with an emission peak at 540 nm.[1][2] This large separation between excitation and emission can be advantageous in minimizing spectral overlap. However, its excitation is not perfectly matched to the 405 nm laser line.

In contrast, several other dyes are specifically designed for optimal excitation by the violet laser. The Brilliant Violet™ (BV) series, for instance, are polymer-based dyes known for their exceptional brightness.[3][4][5] BV421, with an excitation peak at 407 nm and emission at 421 nm, is a very bright and photostable option commonly used in flow cytometry.[3][4]

SuperNova v428 represents another class of bright polymer dyes, boasting a high extinction coefficient and quantum yield, making it exceptionally bright.[6][7][8][9] Its excitation maximum is at 414 nm with an emission peak at 428 nm.[6][7][8][9][10] It has been reported to be significantly brighter than Pacific Blue and even brighter than PE and BV421 in flow cytometry applications.[6][7][8]

Other notable alternatives include VioBlue, which is a coumarin-based dye positioned as a superior alternative to Pacific Blue™ and Alexa Fluor® 405, and is highly stable after fixation with paraformaldehyde.[11][12] Pacific Blue itself is a coumarin-based dye, but it is generally considered to be dim and best suited for highly expressed markers.[13]

The following table summarizes the key quantitative data for this compound and a selection of its alternatives for the 405 nm laser.

Quantitative Data Summary

FluorophoreExcitation Max (nm)Emission Max (nm)Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldRelative Brightness
This compound 431[1], 433[14], 434[15][16]540[1], 541[2][14][17], 545[18][19]15,000[15][18][19], 16,000-Bright[19]
Alexa Fluor 405 401[20][21]421[20][21]34,000[21], 35,000[22]--
SuperNova v428 414[6][9][10]428[6][7][9][10]~3,000,000[6][7][9]~0.6[6][7][9]Exceptionally Bright[6][7][9]
Brilliant Violet 421™ 405[4], 407[3], 408[23]421[3][4], 422[23]2,500,000[4]0.65[4]Very Bright[4]
VioBlue® 400[11][12][24]452[24], 455[11][12]--Bright[12]
Pacific Blue™ 404[16], 405[12]455[12][13], 456[16]--Dim[13]
Cascade Blue® 401[12]423[12]---
AmCyan 468[25]498[25]--Bright[26]
StarBright Violet 440 ----Bright[13]
StarBright Violet 515 -516[13]--Bright[13]
BD Horizon™ V450 405450---

Visualizing Experimental and Logical Workflows

To aid in the practical application and decision-making process, the following diagrams illustrate a typical immunofluorescence workflow and a logical approach to selecting the best dye for your needs.

experimental_workflow prep Sample Preparation (Cell Culture/Tissue Sectioning) fix Fixation (e.g., 4% Paraformaldehyde) prep->fix perm Permeabilization (e.g., Triton X-100, if required) fix->perm block Blocking (e.g., BSA or Serum) perm->block primary_ab Primary Antibody Incubation block->primary_ab wash1 Wash Steps (e.g., PBS) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (Conjugated with 405 nm excitable dye) wash1->secondary_ab wash2 Wash Steps (e.g., PBS) secondary_ab->wash2 mount Mounting (with antifade reagent) wash2->mount image Imaging (Confocal/Epifluorescence Microscope with 405 nm laser) mount->image logical_relationship start Start: Need a dye for 405 nm laser brightness Is exceptional brightness critical? (e.g., for low abundance targets) start->brightness stokes Is a large Stokes shift required? (to minimize spectral overlap) brightness->stokes No supernova Consider SuperNova v428 or Brilliant Violet series brightness->supernova Yes photostability Is high photostability a priority? (for long imaging times) stokes->photostability No alexa430 Consider this compound stokes->alexa430 Yes bv_dyes Consider Brilliant Violet series or Alexa Fluor dyes photostability->bv_dyes Yes other_options Evaluate other options like VioBlue or Pacific Blue based on specific panel needs photostability->other_options No

References

Safety Operating Guide

Proper Disposal of Alexa Fluor 430: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of fluorescent dyes like Alexa Fluor 430. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste streams. The following protocols are based on general safety guidelines for similar chemicals and should be supplemented by a thorough review of the official Safety Data Sheet (SDS) provided by the manufacturer and adherence to local, state, and federal regulations.

Before handling this compound, it is crucial to consult the specific Safety Data Sheet (SDS) for the product in use, such as the one for Alexa Fluor™ 430 NHS Ester (Succinimidyl Ester). While many Alexa Fluor dyes are not classified as hazardous substances, proper chemical hygiene and disposal practices are mandatory to minimize any potential risks.

Personal Protective Equipment (PPE) and Handling

When working with this compound in its solid form or in solution, appropriate personal protective equipment must be worn. This includes:

  • Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn to avoid skin contact.

  • Body Protection: A laboratory coat is required to protect clothing and skin.

Ensure adequate ventilation in the work area, such as a chemical fume hood, especially when handling the powdered form of the dye to prevent inhalation of dust.

Step-by-Step Disposal Procedures

The proper disposal method for this compound waste depends on its form (solid, liquid, or conjugated to other materials) and the regulations specific to your institution and region.

Step 1: Waste Segregation

Properly segregate waste containing this compound at the point of generation. Use clearly labeled, sealed containers. Do not mix with incompatible waste streams.

Step 2: Disposal of Solid Waste

For solid forms of this compound, such as unused reagent or contaminated consumables (e.g., pipette tips, microfuge tubes, gloves):

  • Collect: Place all solid waste into a designated, leak-proof container.

  • Label: Clearly label the container as "Chemical Waste" and specify "this compound."

  • Dispose: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. This waste will typically be incinerated at a licensed waste disposal facility.

Step 3: Disposal of Liquid Waste

For liquid waste, such as staining solutions or buffers containing this compound:

  • Collect: Pour all aqueous waste containing the dye into a designated, sealed, and non-reactive waste container.

  • Label: Label the container with "Chemical Waste," "Aqueous Waste," and "this compound."

  • Consult EHS: Contact your institution's EHS office for guidance on the final disposal. Depending on the concentration and local regulations, it may require collection by a hazardous waste contractor. Do not pour liquid waste containing this compound down the drain unless explicitly permitted by your institution's EHS office.

Step 4: Decontamination of Labware

For reusable labware (e.g., glassware) contaminated with this compound:

  • Rinse: Rinse the labware multiple times with an appropriate solvent (e.g., water for aqueous solutions, or an organic solvent if the dye was dissolved in it).

  • Collect Rinse: The initial rinsate should be collected and disposed of as liquid chemical waste.

  • Wash: After the initial rinse, the labware can typically be washed with a standard laboratory detergent.

Summary of Key Information

ParameterGuideline
Waste Type Chemical Waste
Solid Waste Disposal Collect in a labeled, sealed container for EHS pickup.
Liquid Waste Disposal Collect in a labeled, sealed container for EHS pickup. Do not drain dispose unless approved.
PPE Safety glasses, gloves, lab coat.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Generate this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., tips, gloves, solid dye) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., staining solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Container liquid_waste->collect_liquid ehs_pickup Arrange for EHS Pickup/Disposal collect_solid->ehs_pickup drain_check Consult EHS for Drain Disposal Policy collect_liquid->drain_check drain_check->ehs_pickup Not Permitted drain_disposal Permitted Drain Disposal (if applicable) drain_check->drain_disposal Permitted

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.